PC5-VC-Pab-mmae
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C69H99F5N10O15 |
|---|---|
Peso molecular |
1403.6 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentafluorophenyl) 5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C69H99F5N10O15/c1-15-39(8)59(47(96-13)34-49(86)84-33-21-25-46(84)61(97-14)40(9)63(89)77-41(10)60(88)43-22-17-16-18-23-43)82(11)67(93)57(37(4)5)81-66(92)58(38(6)7)83(12)69(95)98-35-42-28-30-44(31-29-42)78-64(90)45(24-20-32-76-68(75)94)79-65(91)56(36(2)3)80-48(85)26-19-27-50(87)99-62-54(73)52(71)51(70)53(72)55(62)74/h16-18,22-23,28-31,36-41,45-47,56-61,88H,15,19-21,24-27,32-35H2,1-14H3,(H,77,89)(H,78,90)(H,79,91)(H,80,85)(H,81,92)(H3,75,76,94)/t39-,40+,41+,45-,46-,47+,56-,57-,58-,59-,60+,61+/m0/s1 |
Clave InChI |
ZZSMZLNVMAIJOK-OTAUHYOLSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Dual Nature of a Potent Payload: An In-depth Technical Guide to MMAE's Cytotoxicity and Specificity
For Researchers, Scientists, and Drug Development Professionals
Monomethyl Auristatin E (MMAE) stands as a paramount example of a highly potent cytotoxic agent ingeniously harnessed for targeted cancer therapy. As a synthetic analogue of the natural antimitotic agent dolastatin 10, MMAE's immense cell-killing capacity, estimated to be 100 to 1000 times more potent than traditional chemotherapeutics like doxorubicin, necessitates its application within the precision framework of an Antibody-Drug Conjugate (ADC).[1] This guide delves into the core mechanisms governing MMAE's cytotoxicity, the nuances of its specificity when delivered via an ADC, and the experimental methodologies crucial for its preclinical evaluation.
Mechanism of Action: Disrupting the Cellular Scaffolding
MMAE exerts its cytotoxic effects by targeting a fundamental component of the cell's structural and functional machinery: the microtubules.[2] These dynamic polymers of tubulin are essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.
The journey of MMAE from a circulating ADC to an intracellular effector is a multi-step process:
-
Binding and Internalization: The ADC's monoclonal antibody specifically binds to a target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, engulfing the ADC into an endosome.[3]
-
Lysosomal Trafficking and Payload Release: The endosome then fuses with a lysosome. The acidic environment and proteolytic enzymes, such as cathepsin B, within the lysosome cleave the linker connecting MMAE to the antibody, releasing the active payload into the cytoplasm.[3][4]
-
Inhibition of Tubulin Polymerization: Once in the cytoplasm, MMAE binds to tubulin, inhibiting its polymerization into microtubules.[2] This disruption of the microtubule network leads to a cascade of downstream events.
-
Cell Cycle Arrest: The inability to form a functional mitotic spindle causes the cell to arrest in the G2/M phase of the cell cycle.[1][5]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3, leading to the cleavage of key cellular substrates like poly ADP-ribose polymerase (PARP) and ultimately, programmed cell death.[6][7]
Cytotoxicity Profile of MMAE
The intrinsic cytotoxicity of MMAE is remarkably high across a wide range of cancer cell lines, with IC50 values typically in the low nanomolar to picomolar range.[8][] This high potency is a key attribute for its use in ADCs, as only a small number of payload molecules need to be delivered to a target cell to induce cell death.
Data Presentation: MMAE and MMAE-ADC IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of free MMAE and representative MMAE-conjugated ADCs in various human cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference(s) |
| BxPC-3 | Pancreatic | MMAE | 0.97 ± 0.10 | [8] |
| PSN-1 | Pancreatic | MMAE | 0.99 ± 0.09 | [8] |
| Capan-1 | Pancreatic | MMAE | 1.10 ± 0.44 | [8] |
| Panc-1 | Pancreatic | MMAE | 1.16 ± 0.49 | [8] |
| SKBR3 | Breast | MMAE | 3.27 ± 0.42 | [10] |
| HEK293 | Kidney | MMAE | 4.24 ± 0.37 | [10] |
| A549 | Lung | Erbitux-vc-MMAE | ~10 | [11] |
| NCI-H460 | Lung | 16A-MMAE | 0.13 | [11] |
| MCF-7 | Breast | 16A-MMAE | 1.25 | [11] |
| MDA-MB-231 | Breast | 16A-MMAE | 0.28 | [11] |
| Panc-1 | Pancreatic | 16A-MMAE | 0.46 | [11] |
| MIA PaCa-2 | Pancreatic | 16A-MMAE | 0.38 | [11] |
| BGC-823 | Gastric | 16A-MMAE | 0.11 | [11] |
| SGC-7901 | Gastric | 16A-MMAE | 0.15 | [11] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.
Specificity and the Bystander Effect
The specificity of an MMAE-based ADC is primarily conferred by the monoclonal antibody, which directs the cytotoxic payload to antigen-expressing tumor cells. However, a crucial aspect of MMAE's therapeutic efficacy lies in its ability to induce a "bystander effect."[2]
MMAE is a moderately hydrophobic and cell-permeable molecule.[] This property allows it, once released inside a target antigen-positive cell, to diffuse across the cell membrane and into the surrounding microenvironment. There, it can be taken up by neighboring cells, including antigen-negative tumor cells, and exert its cytotoxic effects. This bystander killing is particularly important in treating heterogeneous tumors where not all cancer cells express the target antigen.
Experimental Protocols
Accurate and reproducible in vitro assays are fundamental to the preclinical assessment of MMAE-based ADCs. The following sections provide detailed protocols for two key experiments: the MTT cytotoxicity assay and the co-culture bystander effect assay.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps to determine the IC50 of an MMAE-ADC on both antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MMAE-ADC and isotype control ADC
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the MMAE-ADC and the isotype control ADC in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the various ADC concentrations.
-
Include untreated wells as a negative control.
-
Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours for MMAE).[13]
-
-
MTT Addition and Incubation:
-
After the treatment incubation, add 20 µL of 5 mg/mL MTT solution to each well.[12]
-
Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[12]
-
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve (percent viability vs. log of ADC concentration) and determine the IC50 value using a suitable software (e.g., GraphPad Prism) with a four-parameter logistic (4PL) curve fit.[4]
-
Protocol: In Vitro Co-culture Bystander Effect Assay
This protocol is designed to assess the ability of an MMAE-ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
MMAE-ADC and isotype control ADC
-
96-well flat-bottom cell culture plates
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count both Ag+ and GFP-expressing Ag- cells.
-
Seed a mixture of Ag+ and Ag- cells into 96-well plates at various ratios (e.g., 1:1, 1:3, 3:1), maintaining a constant total cell number per well (e.g., 10,000 cells/well).[13][14]
-
Include monoculture wells of each cell line as controls.
-
Incubate the plates overnight.[12]
-
-
ADC Treatment:
-
Prepare serial dilutions of the MMAE-ADC and isotype control ADC. The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.[15]
-
Add the ADCs to the co-culture and monoculture control wells.
-
Incubate the plates for 72-96 hours.[14]
-
-
Analysis:
-
Fluorescence Plate Reader:
-
Measure the GFP fluorescence intensity in each well. This will specifically quantify the viability of the Ag- cell population.[12]
-
-
Flow Cytometry (for more detailed analysis):
-
Harvest the cells from each well using trypsin.
-
Analyze the cell suspension by flow cytometry.
-
Gate on the GFP-positive population (Ag- cells).
-
Quantify the viability of the Ag- cells using a viability dye (e.g., Propidium Iodide).[14]
-
-
-
Data Interpretation:
-
Normalize the fluorescence intensity or cell viability of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells.
-
A significant decrease in the viability of the Ag- cells in the co-culture setting compared to the Ag- monoculture indicates a bystander effect.[13]
-
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical in vitro workflow for the evaluation of an MMAE-based ADC.
Conclusion
Monomethyl Auristatin E is a highly effective cytotoxic payload that forms the backbone of numerous successful Antibody-Drug Conjugates. Its mechanism of action is well-defined, involving a precise, multi-step process of ADC internalization, lysosomal cleavage, and cytosolic release. Once free, MMAE potently disrupts microtubule dynamics, leading to G2/M cell cycle arrest and the induction of apoptosis. The cell-permeable nature of MMAE gives rise to a significant bystander effect, enabling the killing of adjacent antigen-negative tumor cells and thereby addressing tumor heterogeneity. A thorough in vitro evaluation, employing rigorous cytotoxicity and bystander effect assays, is critical for the preclinical assessment and successful development of novel MMAE-based ADCs. This guide provides the foundational knowledge and detailed protocols to aid researchers in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 3. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the PC5-VC-Pab-MMAE Drug-Linker Conjugate for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
PC5-VC-Pab-MMAE is a pivotal drug-linker conjugate utilized in the construction of Antibody-Drug Conjugates (ADCs), a class of highly targeted biopharmaceutical drugs that combine the specificity of monoclonal antibodies with the potent cell-killing effects of cytotoxic agents. This technical guide provides a comprehensive overview of the structure, components, and mechanism of action of this compound. It details the individual roles of the cytotoxic payload, Monomethyl Auristatin E (MMAE), the enzymatically cleavable valine-citrulline (VC) dipeptide linker, and the self-immolative p-aminobenzyl (Pab) spacer. Furthermore, this document outlines generalized experimental protocols for the synthesis and characterization of similar ADC constructs and presents relevant preclinical data, offering a foundational resource for researchers in the field of targeted cancer therapy.
Introduction to this compound
This compound is a sophisticated chemical entity designed for covalent attachment to a monoclonal antibody (mAb), thereby forming an ADC. The nomenclature refers to its distinct components which work in concert to ensure stability in systemic circulation and selective release of the cytotoxic payload within the target cancer cell. While the "VC-Pab-MMAE" portion is a well-characterized and widely used linker-payload system, the "PC5" designation in "this compound" appears to refer to a specific proprietary linker modification or spacer, the exact public details of which are limited. However, based on the common architecture of similar linker systems, "PC5" likely represents a chemical moiety that facilitates conjugation to the antibody, potentially influencing properties such as solubility, stability, and the overall pharmacokinetic profile of the resulting ADC.
The core functionality of the ADC relies on the mAb guiding the conjugate to a specific antigen present on the surface of tumor cells. Following binding, the ADC-antigen complex is internalized, leading to the release of the potent cytotoxic agent, MMAE, which ultimately induces cell death.
Core Components and Structure
The this compound conjugate is comprised of three critical functional units: the cytotoxic agent (payload), the cleavable linker, and a component for antibody conjugation.
Cytotoxic Payload: Monomethyl Auristatin E (MMAE)
Monomethyl Auristatin E (MMAE) is a synthetic and highly potent antineoplastic agent derived from the natural product dolastatin 10. It functions as a microtubule inhibitor. By binding to tubulin, MMAE disrupts the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. This interference leads to cell cycle arrest at the G2/M phase and subsequently triggers apoptosis (programmed cell death). Due to its high cytotoxicity, MMAE is unsuitable for systemic administration as a standalone drug but is an ideal payload for targeted delivery via ADCs.
The Linker System: Valine-Citrulline (VC) and p-Aminobenzyl (Pab)
The linker is a critical element that connects the antibody to the cytotoxic payload, designed to be stable in the bloodstream to prevent premature drug release and associated systemic toxicity. The VC-Pab linker is a protease-cleavable linker, meaning it is designed to be severed by specific enzymes.
-
Valine-Citrulline (VC) Dipeptide: This dipeptide sequence is specifically designed to be a substrate for Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment and within cancer cells. The stability of the VC linker in systemic circulation is generally high, while its susceptibility to cleavage by lysosomal proteases ensures targeted drug release following internalization of the ADC into the cancer cell.
-
p-Aminobenzyl (Pab) Spacer: The Pab moiety acts as a self-immolative spacer. Once Cathepsin B cleaves the amide bond between citrulline and the Pab group, a cascade of electronic rearrangements is initiated. This spontaneous 1,6-elimination reaction results in the release of the unmodified, fully active MMAE payload. This "self-immolation" is crucial as it ensures that no part of the linker remains attached to the drug, which could otherwise hinder its cytotoxic activity.
The "PC5" Component
The precise chemical structure and function of the "PC5" component are not extensively detailed in publicly available literature, suggesting it may be a proprietary technology. In the context of ADC linkers, this component would typically be a reactive moiety that enables conjugation to the monoclonal antibody, often through reaction with specific amino acid residues such as cysteine or lysine. It may also incorporate a spacer to modulate the physicochemical properties of the ADC.
Mechanism of Action: From Systemic Circulation to Cell Death
The therapeutic effect of an ADC constructed with this compound is achieved through a multi-step process, as illustrated in the signaling pathway diagram below.
-
Targeting and Binding: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to its specific target antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the cancer cell internalizes the ADC-antigen complex through a process called endocytosis.
-
Lysosomal Trafficking: The internalized vesicle containing the ADC fuses with a lysosome, an organelle containing various degradative enzymes.
-
Linker Cleavage: Within the acidic environment of the lysosome, the enzyme Cathepsin B recognizes and cleaves the valine-citrulline linker.
-
Payload Release: The cleavage of the VC linker initiates the self-immolation of the Pab spacer, leading to the release of free, active MMAE into the cytoplasm of the cancer cell.
-
Cytotoxic Effect: The released MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This leads to cell cycle arrest and ultimately, apoptosis.
Quantitative Data Summary
| Parameter | Value | Cell Line / Condition | Reference |
| In Vitro Cytotoxicity (IC50) | |||
| Oba01 (zaptuzumab-PY-VC-MMAE) | 4.79 ± 1.43 to 347.55 ± 150.54 nM | Various Pancreatic Cancer Cell Lines | [1] |
| Free MMAE | 0.06 ± 0.01 to 0.89 ± 0.24 nM | Various Pancreatic Cancer Cell Lines | [1] |
| Plasma Stability | |||
| vc-MMAE ADCs | >20% MMAE release after 6 days | Mouse Plasma | [2][3] |
| vc-MMAE ADCs | >4% MMAE release after 6 days | Rat Plasma | [2][3] |
| vc-MMAE ADCs | <1% MMAE release after 6 days | Human and Monkey Plasma | [2][3] |
| Tubulin Polymerization Inhibition (EC50) | |||
| Free MMAE | 1.426 µM | In vitro assay | [4] |
| Cys-linker-MMAE conjugates | 1.525–2.903 µM | In vitro assay | [4] |
Note: The stability of the vc-linker can vary between species, with rodent plasma showing higher levels of premature drug release compared to human and non-human primate plasma. This is an important consideration for the translation of preclinical data.[5]
Experimental Protocols
Detailed experimental protocols for the synthesis of a specific ADC are often proprietary. However, the following sections provide a generalized workflow based on established methods for the synthesis and characterization of vc-MMAE based ADCs.
Synthesis of the Drug-Linker Conjugate
The synthesis of a drug-linker like this compound is a multi-step process. A general workflow is depicted below.
A representative, though not specific to PC5, synthesis of a similar Fmoc-VC-Pab-MMAE construct involves:
-
Peptide Synthesis: Solid-phase or solution-phase synthesis is used to couple Fmoc-protected valine and citrulline, followed by coupling to p-aminobenzyl alcohol to form Fmoc-Val-Cit-Pab-OH.
-
Coupling to MMAE: The carboxyl group of the Fmoc-Val-Cit-Pab-OH is activated and then reacted with the N-terminus of MMAE.[6]
-
Deprotection: The Fmoc protecting group is removed to expose the N-terminal amine of the valine residue.
-
Addition of Conjugation Moiety: The "PC5" component, which contains a reactive group for antibody conjugation, is then coupled to the N-terminus of the linker.
Purification at each step is typically performed using techniques such as flash chromatography or preparative high-performance liquid chromatography (HPLC).
Antibody-Drug Conjugation
The conjugation of the drug-linker to the monoclonal antibody is a critical step that determines the drug-to-antibody ratio (DAR), a key quality attribute of the ADC.
For conjugation to cysteine residues:
-
Antibody Reduction: The interchain disulfide bonds of the antibody are partially or fully reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) to expose free thiol groups.
-
Conjugation: The this compound drug-linker, with a thiol-reactive group on the "PC5" component (e.g., a maleimide), is added to the reduced antibody solution. The reaction is allowed to proceed under controlled conditions (pH, temperature, time) to achieve the desired DAR.
-
Purification: The resulting ADC is purified to remove unconjugated drug-linker and antibody, as well as any aggregates. Size exclusion chromatography (SEC) or other chromatographic techniques are commonly used for this purpose.
Characterization of the ADC
The final ADC product must be thoroughly characterized to ensure its quality and consistency.
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is determined using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).
-
Purity and Aggregation: SEC is used to assess the purity of the ADC and quantify the level of aggregation.
-
In Vitro Cytotoxicity: The potency of the ADC is evaluated in cell-based assays using target antigen-positive and -negative cell lines to determine the IC50 (half-maximal inhibitory concentration).
-
Plasma Stability: The stability of the ADC is assessed by incubating it in plasma from different species (e.g., mouse, rat, monkey, human) and measuring the amount of prematurely released payload over time, typically by liquid chromatography-mass spectrometry (LC-MS).[7][8]
Conclusion
The this compound drug-linker system represents a sophisticated and effective platform for the development of targeted cancer therapies. Its design incorporates a highly potent cytotoxic agent with a linker that is engineered for stability in circulation and selective cleavage within tumor cells. This intricate balance is key to maximizing therapeutic efficacy while minimizing off-target toxicities. While the specific nature of the "PC5" component requires further clarification from proprietary sources, the well-established principles of the VC-Pab-MMAE system provide a strong foundation for the rational design and development of next-generation Antibody-Drug Conjugates. This guide serves as a fundamental resource for researchers dedicated to advancing the field of precision oncology.
References
- 1. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rsc.org [rsc.org]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
The Rise of Auristatins: A Technical Guide to the Discovery and Development of Potent Payloads for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Auristatins, a class of synthetic and highly potent cytotoxic agents, have emerged as a cornerstone in the development of antibody-drug conjugates (ADCs), revolutionizing targeted cancer therapy. Derived from the marine natural product dolastatin 10, these antimitotic agents boast picomolar to nanomolar potency, making them ideal payloads for selective delivery to tumor cells via monoclonal antibodies. This technical guide provides an in-depth exploration of the discovery, mechanism of action, key derivatives, and the preclinical and clinical development of auristatin-based ADCs. It offers detailed experimental protocols for their synthesis, characterization, and evaluation, alongside a quantitative analysis of their efficacy and safety profiles. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology.
From Sea to Syringe: The Discovery of Auristatins
The journey of auristatins began in 1987 with the isolation of dolastatin 10 from the sea hare Dolabella auricularia. This natural pentapeptide exhibited remarkable antineoplastic activity, proving to be 20 to 50 times more potent than clinically used anticancer drugs like vincristine (B1662923) and vinblastine.[1] However, challenges in its supply and formulation spurred extensive research into synthetic analogs, leading to the birth of the auristatin family. A pivotal breakthrough was the synthesis of monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), which retained the high cytotoxicity of the parent compound while offering a site for linker attachment, a critical feature for their incorporation into ADCs.[2][3]
Mechanism of Action: Disrupting the Cellular Scaffolding
The potent anti-cancer effect of auristatins lies in their ability to disrupt microtubule dynamics, a process essential for cell division. Upon internalization into a target cancer cell via an ADC, the auristatin payload is released and binds to tubulin, the fundamental protein subunit of microtubules.[4] This binding inhibits tubulin polymerization, leading to the collapse of the mitotic spindle, cell cycle arrest in the G2/M phase, and the subsequent induction of apoptosis, or programmed cell death.[5]
Signaling Pathway of Auristatin-Induced Apoptosis
Key Auristatin Derivatives: MMAE and MMAF
Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are the two most extensively studied and clinically validated auristatin derivatives.[1] While both are highly potent, they possess distinct properties that influence their application in ADC design.
-
Monomethyl Auristatin E (MMAE): MMAE is a highly potent, membrane-permeable auristatin derivative.[4] Its ability to cross cell membranes allows for a "bystander effect," where the payload released from a target cell can diffuse and kill neighboring antigen-negative cancer cells.[4] This property is particularly advantageous in treating heterogeneous tumors.
-
Monomethyl Auristatin F (MMAF): MMAF is a less potent, membrane-impermeable derivative due to a charged C-terminal phenylalanine.[4] This characteristic limits its bystander killing potential but can contribute to a more favorable safety profile in certain applications.[4]
The Crucial Role of Linker Technology
The linker connecting the auristatin payload to the monoclonal antibody is a critical component that significantly impacts the efficacy and safety of an ADC. The ideal linker is stable in systemic circulation to prevent premature drug release and is efficiently cleaved within the target tumor cell.
-
Cleavable Linkers: These are the most common type of linkers used with auristatins and are designed to be cleaved by enzymes, such as cathepsin B, which are abundant in the lysosomal compartment of cancer cells.[5] The valine-citrulline (vc) linker is a widely used example.[6]
-
Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody backbone within the lysosome to release the payload.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for approved and investigational auristatin-based ADCs.
Table 1: In Vitro Cytotoxicity of Auristatin-Based ADCs
| ADC (Payload) | Target Antigen | Cell Line | IC50 | Reference |
| Brentuximab vedotin (MMAE) | CD30 | Karpas 299 | ~2-3 ng/mL | [7] |
| Brentuximab vedotin (MMAE) | CD30+ cell lines | 0.5–10 ng/mL | [8] | |
| Polatuzumab vedotin (MMAE) | CD79b | |||
| Enfortumab vedotin (MMAE) | Nectin-4 | |||
| Trastuzumab-MMAE | HER2 | JIMT-1 (MDR1+) | 1.023 nM (DAR 2) | [7] |
| Trastuzumab-MMAF | HER2 | JIMT-1 (MDR1+) | 0.213 nM (DAR 2) | [7] |
| Free MMAE | NCI-N87 | 0.7 nM | [7] | |
| Free MMAF | NCI-N87 | 88.3 nM | [7] |
Table 2: Pharmacokinetic Parameters of Approved Auristatin-Based ADCs
| ADC | Analyte | Clearance (CL) | Volume of Distribution (Vd) | Terminal Half-life (t1/2) | Reference |
| Brentuximab vedotin | ADC | 1.56 L/day | 4.29 L (central) | ~4-6 days | |
| MMAE | 55.7 L/day | 79.8 L (central) | ~2-4 days | ||
| Polatuzumab vedotin | acMMAE | 12.7 to 18.2 mL/kg/day | 57.3 to 95.6 mL/kg | ~1 week | [9] |
| unconjugated MMAE | ~4 days | [10] | |||
| Enfortumab vedotin | ADC | 0.10 L/h | 11 L | 3.4 days | [4] |
| MMAE | 2.7 L/h | 2.4 days | [4] |
Table 3: Preclinical Maximum Tolerated Dose (MTD) of Auristatin-Based ADCs
| ADC | Species | MTD | Reference |
| Brentuximab vedotin | Rodent | >3 mg/kg | [8] |
| DAR=8 MMAE ADCs | Mouse | 50 mg/kg | [11] |
| DAR=8 MMAU ADCs | Mouse | >100 mg/kg | [11] |
| 9MW2821 | Monkey | 6 mg/kg (HNSTD) | [12][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and characterization of auristatin-based ADCs.
Protocol 1: Conjugation of MC-VC-PAB-MMAE to a Monoclonal Antibody
Objective: To conjugate the auristatin payload to the antibody via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (5-10 mg/mL in PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
MC-VC-PAB-MMAE dissolved in DMSO (10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting column
Procedure:
-
Antibody Preparation: Ensure the antibody is in a primary amine-free buffer like PBS. If necessary, perform a buffer exchange.
-
Partial Reduction: Add a molar excess of TCEP to the antibody solution (typically 2.5 to 4-fold molar excess per mole of antibody). Incubate at 37°C for 1-2 hours.[5]
-
Drug-Linker Preparation: Immediately before use, prepare a concentrated stock solution of MC-VC-PAB-MMAE in DMSO.[5]
-
Conjugation Reaction: Add a slight molar excess (e.g., 1.2 to 1.5-fold over TCEP) of the dissolved drug-linker to the reduced antibody solution. Keep the final DMSO concentration below 10% (v/v). React for 1 hour at room temperature with gentle mixing.[5]
-
Purification: Remove unreacted drug-linker and other small molecules using a desalting column equilibrated with PBS, pH 7.4.[5]
-
Characterization: Determine the protein concentration (UV-Vis at 280 nm) and the Drug-to-Antibody Ratio (DAR).
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average number of drug molecules conjugated to each antibody and assess the heterogeneity of the ADC.
Materials:
-
Purified ADC sample
-
HIC column
-
HIC buffer set (e.g., high salt buffer A and low salt buffer B)
-
HPLC system
Procedure:
-
Sample Preparation: Dilute the purified ADC to an appropriate concentration in the high salt buffer A.
-
Chromatography:
-
Equilibrate the HIC column with high salt buffer A.
-
Inject the ADC sample.
-
Elute the ADC using a gradient of decreasing salt concentration (increasing percentage of low salt buffer B).
-
-
Data Analysis: The unconjugated antibody will elute first, followed by ADC species with increasing DAR, which are more hydrophobic. Calculate the average DAR by integrating the peak areas of the different ADC species.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50) of the auristatin-based ADC on target cancer cell lines.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Auristatin-based ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.[14]
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in culture medium. Add the dilutions to the respective wells.
-
Incubation: Incubate the plate for 48-144 hours at 37°C in a 5% CO2 incubator.[14]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 1-4 hours.[15]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of the auristatin-based ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-scid)
-
Human tumor cell line
-
Auristatin-based ADC, control antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of the human tumor cell line into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization and Treatment: When tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC). Administer the treatments, typically via intravenous injection, according to the desired dosing schedule.
-
Efficacy Assessment: Measure tumor volumes and body weights of the mice regularly throughout the study.
-
Endpoint: The study is typically terminated when tumors in the control group reach a specified size or if signs of toxicity are observed.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess anti-tumor efficacy.
Mandatory Visualizations
Workflow for Auristatin ADC Synthesis and Characterization
Conclusion and Future Directions
Auristatin-based ADCs have demonstrated significant clinical success and have become a mainstay in the targeted therapy of various cancers. The deep understanding of their mechanism of action, coupled with advancements in linker technology and antibody engineering, continues to drive the development of next-generation ADCs with improved therapeutic indices. Future research will likely focus on novel auristatin analogs with enhanced properties, innovative linker designs for more controlled drug release, and combination therapies to overcome drug resistance and further improve patient outcomes.
References
- 1. Population Pharmacokinetics of Brentuximab Vedotin in Adult and Pediatric Patients With Relapsed/Refractory Hematologic Malignancies: Model‐Informed Hypothesis Generation for Pediatric Dosing Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. bicellscientific.com [bicellscientific.com]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Pharmacokinetics of polatuzumab vedotin in combination with R/G-CHP in patients with B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Item - Supplementary Table S7 from Preclinical Evaluation of 9MW2821, a Site-Specific Monomethyl Auristatin Eâbased AntibodyâDrug Conjugate for Treatment of Nectin-4âexpressing Cancers - figshare - Figshare [figshare.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. benchchem.com [benchchem.com]
Principles of Targeted Therapy with Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a rapidly advancing class of targeted therapeutics that combine the exquisite specificity of monoclonal antibodies (mAbs) with the potent cell-killing activity of cytotoxic small molecules.[1][2] This powerful synergy allows for the selective delivery of highly potent payloads directly to cancer cells, thereby minimizing systemic toxicity and widening the therapeutic window compared to traditional chemotherapy.[3][4] This technical guide provides an in-depth exploration of the core principles of ADC-based targeted therapy, encompassing their mechanism of action, key design considerations, and the experimental methodologies crucial for their preclinical and clinical development.
ADCs are complex tripartite structures consisting of a monoclonal antibody, a chemical linker, and a cytotoxic payload.[2] The antibody component is engineered to bind with high affinity and specificity to a tumor-associated antigen (TAA) that is overexpressed on the surface of cancer cells with limited expression on healthy tissues.[5][6] Upon binding to the TAA, the ADC is internalized by the cancer cell, typically through receptor-mediated endocytosis.[3][7] Once inside the cell, the linker is cleaved, releasing the cytotoxic payload to exert its cell-killing effect.[8]
The clinical success of an ADC is contingent upon the careful optimization of each of these components. The choice of the target antigen, the design of the antibody, the stability and cleavage mechanism of the linker, and the potency and mechanism of action of the payload all play critical roles in the overall efficacy and safety of the ADC.[9]
Core Principles of ADC Design and Function
The therapeutic efficacy of an ADC is a result of the intricate interplay between its three core components: the antibody, the linker, and the cytotoxic payload.
The Monoclonal Antibody: The Targeting Moiety
The monoclonal antibody serves as the targeting component of the ADC, guiding the cytotoxic payload to the tumor cells.[10] The ideal antibody for an ADC possesses several key characteristics:
-
High Target Specificity and Affinity: The antibody must bind with high specificity to a tumor-associated antigen to minimize off-target toxicity.[5] High affinity ensures efficient binding to the target antigen, even at low concentrations.
-
Efficient Internalization: Upon binding to the target antigen, the ADC must be rapidly and efficiently internalized by the cancer cell to deliver the payload intracellularly.[11]
-
Low Immunogenicity: The antibody should have low immunogenicity to prevent the development of an anti-drug antibody (ADA) response, which can lead to rapid clearance of the ADC and reduced efficacy.[4]
-
Long Circulation Half-Life: A long half-life in circulation allows for sustained exposure of the tumor to the ADC, maximizing the opportunity for tumor cell binding and internalization.[4]
Commonly used antibody isotypes for ADCs are IgG1 and IgG4, with IgG1 being favored for its ability to elicit antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), adding another layer of anti-tumor activity.[6][7]
The Linker: The Crucial Connection
The linker is a critical component that connects the antibody to the cytotoxic payload.[10] It must be stable in the systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity.[12] Once the ADC is internalized into the target cell, the linker must be efficiently cleaved to release the active payload.[8] There are two main types of linkers:
-
Cleavable Linkers: These linkers are designed to be cleaved by specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH, high glutathione (B108866) concentrations, or the presence of specific enzymes like cathepsins.[6][13][14]
-
Non-Cleavable Linkers: These linkers are more stable and rely on the complete degradation of the antibody in the lysosome to release the payload.[8][15]
The choice of linker chemistry has a significant impact on the ADC's therapeutic index, influencing its stability, efficacy, and toxicity profile.[16]
The Cytotoxic Payload: The Therapeutic Warhead
The payload is the pharmacologically active component of the ADC responsible for killing the target cancer cell.[10] Payloads used in ADCs are typically highly potent cytotoxic agents that are too toxic to be administered systemically as standalone chemotherapeutic agents.[17] The ideal payload should have the following characteristics:
-
High Potency: The payload must be potent enough to kill cancer cells at the low concentrations achieved through targeted delivery.[9]
-
A Known Mechanism of Action: Understanding the mechanism of action of the payload is crucial for predicting its efficacy and potential toxicities.
-
Stability: The payload must be stable during conjugation and in circulation.
-
Appropriate Physicochemical Properties: The payload should have properties that allow for efficient release from the linker and diffusion to its intracellular target.
Common classes of payloads include microtubule inhibitors (e.g., auristatins, maytansinoids) and DNA-damaging agents (e.g., calicheamicins, duocarmycins, and pyrrolobenzodiazepines).[6]
Mechanism of Action: A Step-by-Step Process
The mechanism of action of a typical internalizing ADC involves a series of sequential steps, from systemic administration to the induction of cancer cell death.
Caption: The sequential mechanism of action of an antibody-drug conjugate.
Key Signaling Pathways Targeted by ADCs
The efficacy of many ADCs relies on targeting key signaling pathways that are dysregulated in cancer.
HER2 Signaling Pathway
The Human Epidermal Growth factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast, gastric, and other cancers.[18] HER2 activation, through heterodimerization with other HER family members, triggers downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, which promote cell proliferation, survival, and invasion.[2][19] ADCs targeting HER2, such as trastuzumab deruxtecan, block these oncogenic signals and deliver a potent cytotoxic payload.
Caption: Simplified HER2 signaling pathway and the point of intervention by an anti-HER2 ADC.
TROP2 Signaling Pathway
Trophoblast cell surface antigen 2 (TROP2) is a transmembrane glycoprotein (B1211001) that is overexpressed in a wide range of epithelial cancers and is associated with poor prognosis.[4][20] TROP2 is involved in regulating cell proliferation, invasion, and survival through various signaling pathways, including the MAPK/ERK pathway.[3][21] ADCs targeting TROP2, such as sacituzumab govitecan, have shown significant clinical activity in several solid tumors.
Caption: TROP2 signaling pathway leading to cell proliferation and survival.
Nectin-4 Signaling Pathway
Nectin-4 is a cell adhesion molecule that is highly expressed in various solid tumors, including urothelial carcinoma.[22] It plays a role in tumor cell proliferation, migration, and invasion, primarily through the PI3K/AKT signaling pathway.[15][23] Enfortumab vedotin, an ADC targeting Nectin-4, has demonstrated remarkable efficacy in the treatment of advanced urothelial cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. genesandcancer.com [genesandcancer.com]
- 5. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 7. Overview of ADC Therapies: Mechanism, Market, Analytical Techniques, Development and Manufacturing - Creative Proteomics [creative-proteomics.com]
- 8. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. escopharma.com [escopharma.com]
- 13. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 14. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cusabio.com [cusabio.com]
- 21. Trop2 expression contributes to tumor pathogenesis by activating the ERK MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Therapeutic prospects of nectin-4 in cancer: applications and value - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nectin-4 promotes gastric cancer progression via the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bystander Effect of MMAE in the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterogeneity of the tumor microenvironment presents a significant challenge to targeted cancer therapies. Antibody-drug conjugates (ADCs) have emerged as a promising strategy to overcome this obstacle, and the "bystander effect" of certain ADC payloads is a critical mechanism for enhancing their therapeutic efficacy. This technical guide provides an in-depth examination of the bystander effect mediated by monomethyl auristatin E (MMAE), a potent anti-tubulin agent widely used in ADC development. We will explore the molecular mechanisms, critical determinants, and experimental validation of the MMAE bystander effect, offering a comprehensive resource for researchers in the field.
Introduction: The Power of the Bystander Effect
ADCs are designed to selectively deliver highly potent cytotoxic agents to cancer cells by targeting tumor-associated antigens.[1] This "magic bullet" approach minimizes systemic toxicity.[1] The core components of an ADC are a monoclonal antibody, a chemical linker, and a cytotoxic payload.[1] MMAE, a synthetic analog of dolastatin 10, is a payload renowned for its high potency, being up to 1000 times more effective than conventional chemotherapeutics like doxorubicin.[1]
The bystander effect describes the ability of a cytotoxic payload, released from a targeted cancer cell, to diffuse into and kill neighboring, antigen-negative tumor cells.[1][2] This phenomenon is crucial for treating heterogeneous tumors where antigen expression is not uniform.[3][4] The efficacy of the bystander effect is largely governed by the physicochemical properties of the payload and the nature of the linker.[3][5]
Mechanism of the MMAE Bystander Effect
The bystander effect of an MMAE-based ADC is a multi-step process initiated upon the ADC's interaction with an antigen-positive (Ag+) cancer cell.
-
Binding and Internalization: The ADC binds to a specific antigen on the surface of the Ag+ tumor cell and is subsequently internalized, typically via endocytosis.[1][6]
-
Lysosomal Trafficking and Payload Release: The internalized ADC-antigen complex is trafficked to the lysosome.[1] Within the acidic and proteolytic environment of the lysosome, the cleavable linker (e.g., a valine-citrulline linker) is cleaved, releasing the free MMAE payload.[6][7]
-
Diffusion and Bystander Killing: Due to its hydrophobic and cell-permeable nature, the released MMAE can diffuse out of the target Ag+ cell and into the tumor microenvironment.[3][5] It can then penetrate the membranes of adjacent Ag- cells.[3]
-
Induction of Apoptosis: Once inside a bystander cell, MMAE binds to tubulin, disrupting microtubule polymerization and leading to cell cycle arrest at the G2/M phase, which ultimately triggers apoptosis.[1][6]
Key Determinants of the MMAE Bystander Effect
The efficiency of the bystander effect is not solely dependent on the payload but is influenced by several factors:
-
Payload Permeability: The ability of the payload to cross cell membranes is paramount. MMAE is more hydrophobic and less charged at physiological pH compared to payloads like MMAF, which has a charged C-terminal phenylalanine, rendering it less permeable.[5] This difference in permeability is a key reason for the potent bystander effect of MMAE and the minimal to negligible effect of MMAF.[5]
-
Linker Stability: A cleavable linker is essential for the release of the free payload.[3] The linker must be stable in circulation to prevent premature drug release and associated systemic toxicity but labile enough to be efficiently cleaved within the target cell's lysosome.[4][7]
-
Antigen Expression Levels: The density of the target antigen on the Ag+ cells can influence the amount of ADC internalized and, consequently, the quantity of MMAE released into the tumor microenvironment.[2][8]
-
Ratio of Antigen-Positive to Antigen-Negative Cells: The proportion of Ag+ cells within the tumor can impact the overall efficacy of the bystander effect.[2] A higher number of Ag+ "source" cells can lead to a greater concentration of MMAE in the microenvironment, resulting in more effective killing of Ag- "bystander" cells.[2][9]
Quantitative Analysis of MMAE Bystander Effect
The potency and bystander killing capacity of MMAE-based ADCs have been quantified in numerous preclinical studies. The following tables summarize key quantitative data.
Table 1: Comparative Properties of MMAE and MMAF
| Property | MMAE | MMAF | Reference(s) |
| Bystander Killing Effect | Potent | Minimal to none | [5] |
| Cell Membrane Permeability | High | Low | [5][9] |
| Molecular Characteristic | More hydrophobic, neutral | Hydrophilic, negatively charged | [5] |
| In Vitro Potency (IC50) | Generally lower (more potent) | Generally higher (less potent) | [5][9] |
Table 2: In Vitro Cytotoxicity of MMAE-based ADCs
| ADC Target | Cell Line | ADC Payload | IC50 (ng/mL) | Reference(s) |
| CD30 | L-82 (ALCL) | vcMMAE | 2-55 | [5][9] |
| CD30 | Karpas 299 (ALCL) | vcMMAE | Potent | [5] |
Note: IC50 values are dependent on various factors including the specific antibody, drug-to-antibody ratio (DAR), and cell line characteristics.
Table 3: Impact of Ag+ to Ag- Cell Ratio on Bystander Killing
| Co-culture System | ADC | Observation | Reference(s) |
| HER2+ (N87) and HER2- (GFP-MCF7) cells | Trastuzumab-vc-MMAE | Increased bystander killing of GFP-MCF7 cells with an increasing fraction of N87 cells. | [2] |
| CD30+ (Karpas 299) and CD30- (Karpas-35R) cells | cAC10-vcMMAE | A higher percentage of target-positive cells in admixed tumors leads to more pronounced tumor regression. | [9] |
Experimental Protocols for Assessing the Bystander Effect
Standardized experimental protocols are crucial for the accurate evaluation and comparison of the bystander effect of different ADCs.
In Vitro Co-Culture Bystander Assay
This assay directly measures the ability of an ADC to kill Ag- cells in the presence of Ag+ cells.[3][10]
Methodology:
-
Cell Line Selection:
-
Choose an antigen-positive (Ag+) cell line (e.g., HER2-positive N87 or SK-BR-3 cells).[5][10]
-
Select an antigen-negative (Ag-) cell line that is sensitive to the payload (e.g., HER2-negative MCF7 cells).[5][10]
-
The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[3][10]
-
-
Co-Culture Setup:
-
ADC Treatment:
-
Incubation and Analysis:
-
Incubate the cells for a sufficient period (e.g., 72-96 hours).
-
Quantify the viability of the fluorescently labeled Ag- cell population using methods such as flow cytometry or high-content imaging.[5]
-
-
Interpretation:
-
A significant reduction in the viability of the Ag- cells in the co-culture treated with the target ADC, compared to controls, indicates a bystander effect.[5]
-
In Vivo Admixed Tumor Xenograft Model
This model provides a more physiologically relevant assessment of the bystander effect.[5]
Methodology:
-
Model Establishment:
-
Tumor Growth:
-
Allow tumors to reach a predetermined size (e.g., 100-200 mm³).[5]
-
-
ADC Administration:
-
Administer the MMAE-ADC, a control ADC (e.g., with a non-permeable payload like MMAF or an isotype control), and a vehicle control to different groups of mice, typically via intravenous injection.[5]
-
-
Tumor Monitoring and Analysis:
-
Measure tumor volume regularly over a set period.[5]
-
At the end of the study, tumors can be excised for immunohistochemical analysis to confirm the presence and distribution of Ag+ and Ag- cells.
-
-
Interpretation:
-
Significant regression of the admixed tumors in the MMAE-ADC treated group compared to the control groups indicates a potent in vivo bystander effect.[5]
-
Signaling Pathway of MMAE-Induced Apoptosis
The ultimate outcome of MMAE action within a cell is the induction of apoptosis. This is primarily a consequence of the disruption of the microtubule network.
Conclusion
The bystander effect of MMAE is a pivotal attribute that significantly enhances the therapeutic potential of ADCs, particularly in the context of heterogeneous tumors.[3][5] A thorough understanding of its mechanism, the factors that influence its efficacy, and the appropriate experimental methods for its evaluation are essential for the rational design and development of next-generation ADCs.[3] The high membrane permeability of MMAE, facilitated by cleavable linkers, allows for the effective eradication of both antigen-positive and adjacent antigen-negative tumor cells, offering a powerful strategy to overcome tumor heterogeneity and improve patient outcomes.[3][5] This guide provides a foundational framework for researchers to explore and harness the full potential of the MMAE bystander effect in cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 7. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
A Comprehensive Guide to Novel Target Antigen Identification and Validation
Introduction
The identification and validation of novel tumor-associated antigens (TAAs) are foundational to the development of next-generation cancer immunotherapies, including CAR-T cell therapies, therapeutic vaccines, and antibody-drug conjugates. An ideal TAA should be highly expressed on tumor cells with limited or no expression on healthy tissues, be immunogenic, and play a functional role in tumor progression. This guide provides an in-depth overview of the core methodologies and experimental workflows for the discovery and preclinical validation of a novel target antigen. While the term "PC5" is not widely recognized as a specific target antigen in publicly available literature, this document will use a hypothetical candidate, "PC5," to illustrate the comprehensive process. The principles and protocols described herein are broadly applicable to any novel antigen discovery program.
Part 1: Target Antigen Identification
The initial phase of discovery involves screening for proteins that are differentially expressed in tumor versus normal tissues and are accessible to the immune system. Several robust methodologies can be employed for this purpose.
Serological Analysis of Recombinant cDNA Expression Libraries (SEREX)
SEREX is a powerful technique that leverages the patient's own immune system to identify tumor antigens. It involves screening a tumor-derived cDNA library with patient serum to identify antigens that have elicited a humoral immune response.
Experimental Protocol: SEREX
-
cDNA Library Construction:
-
Extract total RNA from a fresh tumor tissue sample.
-
Purify mRNA using oligo(dT)-cellulose chromatography.
-
Synthesize double-stranded cDNA using reverse transcriptase and DNA polymerase.
-
Ligate the cDNA into a suitable bacteriophage expression vector (e.g., λ-ZAP).
-
Package the recombinant phage into infectious particles.
-
-
Immunoscreening:
-
Infect E. coli with the phage library and plate to obtain plaques.
-
Overlay the plates with nitrocellulose membranes to lift the protein plaques.
-
Block the membranes with a suitable blocking agent (e.g., 5% non-fat milk).
-
Incubate the membranes with diluted patient serum (typically 1:1000) overnight at 4°C.
-
Wash the membranes extensively to remove non-specific antibodies.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., alkaline phosphatase-conjugated anti-human IgG).
-
Add a chromogenic substrate to visualize positive plaques.
-
-
Antigen Identification:
-
Isolate the DNA from positive phage plaques.
-
Sequence the cDNA insert to identify the gene encoding the antigenic protein.
-
Phage Display
Phage display technology can be used to identify peptide antigens that are recognized by antibodies from patient sera or to screen for novel antibody fragments (scFvs) that bind to tumor cells.
Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) allows for the direct identification and quantification of thousands of proteins from complex biological samples. By comparing the proteomes of tumor and normal tissues, differentially expressed proteins can be identified. This is particularly useful for identifying cell surface and secreted proteins.
Part 2: Target Antigen Validation
Once a list of candidate antigens is generated, a rigorous validation process is essential to select the most promising targets for therapeutic development.
Expression Analysis
The expression profile of a candidate antigen is a critical determinant of its suitability as a therapeutic target.
2.1.1. Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the mRNA expression levels of the candidate antigen in a panel of tumor and normal tissues.
Experimental Protocol: qRT-PCR for PC5 mRNA Expression
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from a panel of tumor tissues and a comprehensive set of normal tissues using a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the PC5 gene, a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.
-
Run the reaction on a qPCR instrument with the following cycling conditions: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.
-
Calculate the relative expression of PC5 mRNA using the ΔΔCt method.
-
Table 1: Hypothetical qRT-PCR Data for PC5 mRNA Expression
| Tissue Type | N | Mean Relative PC5 mRNA Expression (Fold Change vs. Normal) | Standard Deviation |
| Pancreatic Tumor | 50 | 125.4 | 30.2 |
| Normal Pancreas | 20 | 1.0 | 0.3 |
| Normal Lung | 20 | 1.2 | 0.5 |
| Normal Liver | 20 | 0.8 | 0.2 |
| Normal Kidney | 20 | 1.5 | 0.6 |
2.1.2. Immunohistochemistry (IHC)
IHC is crucial for assessing the protein expression and subcellular localization of the candidate antigen in tissue samples.
Experimental Protocol: IHC for PC5 Protein Expression
-
Tissue Preparation:
-
Fix formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Perform antigen retrieval by heating the slides in a citrate (B86180) buffer (pH 6.0).
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a protein block solution.
-
Incubate the sections with a primary antibody specific for PC5 overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody.
-
Apply a streptavidin-HRP conjugate.
-
Add a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
-
Scoring:
-
Score the slides based on the intensity of staining and the percentage of positive cells.
-
Table 2: Hypothetical IHC Staining Score for PC5 Protein
| Tissue Type | N | Percentage of Samples with High Expression (%) | Percentage of Samples with Low/No Expression (%) |
| Pancreatic Adenocarcinoma | 100 | 85 | 15 |
| Normal Pancreas | 50 | 2 | 98 |
| Normal Lung | 50 | 0 | 100 |
| Normal Liver | 50 | 5 | 95 |
Immunogenicity Assessment
It is important to determine if the candidate antigen can elicit an immune response in patients.
2.2.1. ELISpot Assay
The ELISpot assay can be used to quantify the number of T cells that produce cytokines (e.g., IFN-γ) in response to stimulation with the candidate antigen.
Experimental Protocol: IFN-γ ELISpot Assay
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from patient blood samples by density gradient centrifugation.
-
-
Assay Procedure:
-
Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody.
-
Add PBMCs to the wells along with overlapping peptides spanning the PC5 protein sequence.
-
Include positive (e.g., PHA) and negative (e.g., media alone) controls.
-
Incubate the plate for 18-24 hours at 37°C.
-
Wash the wells and add a biotinylated anti-IFN-γ detection antibody.
-
Add streptavidin-alkaline phosphatase and a substrate to develop the spots.
-
Count the spots using an ELISpot reader.
-
Functional Validation
Functional assays are performed to understand the role of the candidate antigen in cancer cell biology.
2.3.1. Gene Knockdown/Knockout
Using techniques like RNA interference (siRNA, shRNA) or CRISPR/Cas9 to reduce or eliminate the expression of the candidate antigen can reveal its importance for cell survival, proliferation, migration, and invasion.
Table 3: Hypothetical Results of PC5 Knockdown on Pancreatic Cancer Cell Lines
| Cell Line | Transfection | Proliferation Rate (vs. Control) | Apoptosis Rate (vs. Control) |
| PANC-1 | siPC5 | 0.45 | 3.2 |
| MiaPaCa-2 | siPC5 | 0.52 | 2.8 |
Part 3: Visualizing Workflows and Pathways
Clear visualization of experimental workflows and biological pathways is essential for understanding complex data and relationships.
Caption: Workflow for target antigen identification and validation.
Caption: A hypothetical signaling pathway involving the PC5 target antigen.
The identification and validation of novel target antigens is a multi-faceted process that requires a combination of high-throughput screening technologies, rigorous molecular and cellular biology assays, and careful data analysis. The methodologies and workflows outlined in this guide provide a robust framework for identifying promising candidates, like our hypothetical "PC5," and advancing them towards clinical development. A thorough and systematic approach to validation is paramount to ensure the safety and efficacy of next-generation immunotherapies.
Understanding the Plasma Stability of PC5-VC-Pab-MMAE: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the plasma stability of antibody-drug conjugates (ADCs) utilizing the valine-citrulline-p-aminobenzoyloxycarbonyl (VC-Pab) linker with the cytotoxic payload monomethyl auristatin E (MMAE). As "PC5" represents a specific, likely proprietary antibody, this document will focus on the well-documented stability profile of the widely used VC-Pab-MMAE linker system, offering a robust proxy for understanding the behavior of PC5-VC-Pab-MMAE in a preclinical and clinical setting.
The stability of an ADC in systemic circulation is a critical determinant of its therapeutic index, directly influencing both efficacy and toxicity.[1] Premature release of the cytotoxic payload can lead to off-target toxicities, while a linker that is too stable may not efficiently release the drug at the tumor site.[1] The VC-Pab linker is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are upregulated within tumor cells, thus facilitating targeted drug release.[1]
Quantitative Plasma Stability Data
The stability of the VC-Pab-MMAE linker system exhibits significant species-dependent variability, primarily due to the activity of certain plasma enzymes like carboxylesterases in rodents.[1] The following tables summarize key quantitative data on the plasma stability of VC-Pab-MMAE ADCs from various studies.
| Species | Time Point | % MMAE Release (in vitro) | Reference |
| Human | 6 days | < 1% | [2][3][4] |
| Monkey (Cynomolgus) | 6 days | < 1% | [2][3][4] |
| Rat | 6 days | ~2.5% - >4% | [2][4][5] |
| Mouse | 6 days | ~25% or >20% | [2][3][4][5] |
| Table 1: In Vitro Release of Unconjugated MMAE from VC-Pab-MMAE ADCs in Plasma. This table illustrates the percentage of the cytotoxic payload MMAE released from the antibody-drug conjugate after incubation in plasma from different species for six days. |
| Species | Time Point | Observation | Reference |
| Rat | 15 days | No significant DAR variation observed in vivo. | [6] |
| Human | - | Gradual decrease in average DAR over time is expected in vivo due to ADC catabolism and deconjugation. | [7] |
| Table 2: In Vivo Drug-to-Antibody Ratio (DAR) Stability of VC-Pab-MMAE ADCs. This table highlights the changes in the average number of drug molecules conjugated to an antibody over time in vivo. |
| Analyte | Half-Life (t½) in Humans | Reference |
| Antibody-conjugated MMAE (acMMAE) | ~3.8 - 6.2 days | [7] |
| Total Antibody | ~3.9 - 10.7 days | [7] |
| Unconjugated MMAE | ~3.0 - 5.0 days | [7] |
| Table 3: In Vivo Pharmacokinetic Half-Lives of VC-MMAE ADC Components in Humans. This table presents the terminal half-lives of the different components of the antibody-drug conjugate in human plasma. |
Experimental Protocols
Accurate assessment of ADC plasma stability is crucial for preclinical development and clinical translation. The following are detailed methodologies for key experiments used to evaluate the stability of VC-Pab-MMAE ADCs.
In Vitro Plasma Stability Assessment by LC-MS
This assay quantifies the amount of prematurely released payload and assesses changes in the drug-to-antibody ratio (DAR) in plasma from various species over time.
1. Incubation:
-
The ADC is incubated in plasma (e.g., human, monkey, rat, mouse) at a specified concentration (e.g., 100 µg/mL) at 37°C.[3]
-
Aliquots are collected at various time points (e.g., 0, 8, 24, 48, 96 hours).[3]
-
Samples are immediately frozen at -80°C until analysis.[1]
2. Sample Preparation for Free Payload Quantification:
-
Plasma proteins are precipitated by adding an organic solvent (e.g., acetonitrile).
-
The sample is centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the released small molecule drug (MMAE), is collected for analysis.
3. Sample Preparation for DAR Analysis:
-
The ADC is purified from the plasma sample using affinity capture, for instance, with Protein A or anti-human IgG magnetic beads.[3]
-
The beads are washed to remove non-specifically bound plasma proteins.[3]
-
The purified ADC is eluted from the beads using a low pH buffer.[3]
4. LC-MS Analysis:
-
Free Payload: The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of unconjugated MMAE.[2] A standard curve of MMAE is used for accurate quantification.
-
DAR Analysis: The eluted ADC is analyzed by LC-MS. The different DAR species (e.g., DAR0, DAR2, DAR4) can be separated and quantified based on their mass-to-charge ratio to determine the average DAR and the distribution of drug-loaded species over time.[8]
5. Data Analysis:
-
The concentration of free MMAE is plotted as a function of time to determine the rate of payload release.
-
The average DAR is plotted as a function of time to assess the rate of deconjugation.
In Vivo Stability Assessment
This protocol outlines the general procedure for evaluating the pharmacokinetic properties and stability of an ADC in animal models.
1. Animal Dosing and Sample Collection:
-
The ADC is administered intravenously to the selected animal model (e.g., mice, rats, non-human primates).[1]
-
Blood samples are collected at various time points post-injection into tubes containing an anticoagulant (e.g., EDTA).[1]
-
Blood is processed to separate plasma, which is then stored at -80°C until analysis.[1]
2. Bioanalytical Methods:
-
ELISA for Total Antibody and Conjugated ADC:
-
A 96-well plate is coated with a capture antibody (e.g., anti-idiotype antibody or the target antigen).[1]
-
Plasma samples are added to the wells to allow the ADC to bind to the capture antibody.
-
A detection antibody (e.g., anti-human Fc) conjugated to an enzyme (like HRP) is used to quantify the total antibody concentration.
-
To quantify the antibody-conjugated drug, a detection antibody specific for the drug-linker complex can be used.
-
The ratio of conjugated drug to total antibody provides the average DAR.[1]
-
-
LC-MS for Unconjugated Payload:
-
Plasma samples are processed as described in the in vitro protocol to extract the unconjugated MMAE.
-
LC-MS is used to quantify the concentration of the released payload over time.
-
3. Pharmacokinetic Analysis:
-
The concentration-time data for the total antibody, conjugated ADC, and unconjugated payload are used to determine key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.
Visualizations
The following diagrams illustrate the experimental workflow for assessing plasma stability and the mechanism of MMAE release.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. innate-pharma.com [innate-pharma.com]
- 7. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PC5-VC-Pab-MMAE Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. This document provides detailed application notes and protocols for the conjugation of PC5-VC-Pab-monomethyl auristatin E (MMAE) to a monoclonal antibody.
The PC5-VC-Pab-MMAE is a sophisticated drug-linker system designed for the development of ADCs. It comprises three key components:
-
Monomethyl Auristatin E (MMAE): A potent synthetic antimitotic agent that inhibits cell division by blocking tubulin polymerization. Its high cytotoxicity makes it an effective cancer-killing payload.[1][2]
-
Valine-Citrulline (VC) Linker: A dipeptide linker that is specifically cleaved by cathepsin B, an enzyme that is often overexpressed in the lysosomal compartment of tumor cells. This ensures targeted release of the MMAE payload within the cancer cell.[1][3]
-
p-Aminobenzoyloxycarbonyl (PAB) Spacer: A self-immolative spacer that facilitates the efficient release of the active MMAE drug following the cleavage of the VC linker.[1][3]
-
PC5 Linker: This component features a pentafluorophenyl (PFP) ester, an amine-reactive functional group. This allows for the conjugation of the drug-linker to primary amines on the antibody, primarily the ε-amino groups of lysine (B10760008) residues.
This document will provide a comprehensive guide to the conjugation process, characterization of the resulting ADC, and protocols for evaluating its in vitro and in vivo efficacy.
Mechanism of Action of a this compound ADC
The therapeutic efficacy of a this compound ADC is dependent on a series of sequential events, beginning with the specific recognition of a tumor-associated antigen on the cancer cell surface by the monoclonal antibody component of the ADC.[4]
Upon binding, the ADC-antigen complex is internalized, typically through endocytosis.[4] The complex is then trafficked to the lysosome, where the acidic environment and the presence of proteases, such as cathepsin B, lead to the cleavage of the VC linker.[1][3] This is followed by the self-immolation of the PAB spacer, which in turn releases the highly potent MMAE payload into the cytoplasm of the cancer cell.[1][3] The released MMAE then binds to tubulin, disrupting the microtubule network, which leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[1]
Experimental Protocols
This section provides a detailed methodology for the conjugation of this compound to a monoclonal antibody, followed by purification and characterization.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (IgG) | In-house/Commercial | Targeting moiety |
| This compound | Commercial | Drug-linker conjugate |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for drug-linker |
| Phosphate-Buffered Saline (PBS), pH 8.0 | Gibco | Reaction and storage buffer |
| Desalting Columns (e.g., PD-10) | Cytiva | Purification of ADC |
| UV-Vis Spectrophotometer | Agilent/Thermo Fisher | Protein concentration and DAR determination |
| HPLC System (HIC and RP) | Waters/Agilent | DAR determination and purity analysis |
Antibody-Drug Conjugation Workflow
The overall workflow for the synthesis and characterization of the ADC is depicted below.
Detailed Conjugation Protocol
This protocol is optimized for conjugating 1-3 mg of an IgG antibody. Reagent volumes may need to be adjusted for different antibody amounts.
-
Antibody Preparation:
-
Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in PBS, pH 8.0.
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS using a desalting column or dialysis. It is crucial to remove any competing primary amines for efficient conjugation.[5][6]
-
-
Drug-Linker Preparation:
-
Immediately before use, dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a molar excess of the dissolved this compound to the antibody solution. A typical starting point is a 5 to 10-fold molar excess of the drug-linker over the antibody. The exact ratio may need to be optimized for each antibody to achieve the desired Drug-to-Antibody Ratio (DAR).
-
The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Allow the conjugation reaction to proceed at room temperature for 1-4 hours with gentle mixing. The reaction time can be optimized to control the DAR.
-
-
Purification of the ADC:
-
Following the conjugation reaction, remove the unreacted drug-linker and other small molecules using a desalting column equilibrated with PBS, pH 7.4.[1]
-
Collect the eluate containing the purified ADC.
-
Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.
-
Characterization of the ADC
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC and can be determined by several methods.[7]
-
UV-Vis Spectroscopy:
-
Principle: By measuring the absorbance of the ADC solution at both 280 nm (for the antibody) and a wavelength specific to the drug-linker (if available and distinct), and knowing the molar extinction coefficients of the antibody and the drug-linker at these wavelengths, the concentrations of the antibody and the drug can be determined using the Beer-Lambert law. The average DAR is then calculated as the molar ratio of the drug to the antibody.
-
Procedure:
-
Dilute the ADC sample to a concentration that results in an absorbance reading within the linear range of the spectrophotometer.
-
Measure the absorbance at 280 nm and the specific wavelength for the drug-linker.
-
Calculate the concentrations and the molar ratio.
-
-
-
Hydrophobic Interaction Chromatography (HIC):
-
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of the hydrophobic drug-linker to the antibody increases its hydrophobicity. A decreasing salt gradient elutes the ADC species, with the unconjugated antibody (DAR=0) eluting first, followed by species with increasing DAR. The weighted average DAR is calculated from the relative peak areas of the different drug-loaded species.[7]
-
Typical HIC Parameters:
Parameter Value Column TSKgel Butyl-NPR (or equivalent) Mobile Phase A High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0) Mobile Phase B Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0) Gradient Linear gradient from 0% to 100% B over 20-30 minutes Flow Rate 0.5 - 1.0 mL/min | Detection | UV at 280 nm |
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Principle: RP-HPLC can be used to determine the DAR after reducing the ADC to separate the light and heavy chains. The number of drugs conjugated to each chain can be determined by the shift in retention time and the corresponding peak areas.[7]
-
Procedure:
-
Reduce the ADC using a reducing agent like DTT.
-
Separate the light and heavy chains using a C4 or C8 reverse-phase column with an acetonitrile/water gradient containing trifluoroacetic acid.
-
Calculate the weighted average DAR based on the integration of the peaks for the unconjugated and conjugated light and heavy chains.
-
-
Purity and Aggregation Analysis
-
Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to detect the presence of high molecular weight species (aggregates). An increase in aggregation compared to the unconjugated antibody can indicate instability of the ADC.[1]
In Vitro Cytotoxicity Assay
The cytotoxic potential of the ADC is evaluated in vitro using cancer cell lines that express the target antigen. The MTT assay is a commonly used method.
-
Protocol:
-
Seed the target cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and free MMAE as controls.
-
Incubate for a period of 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
In Vivo Efficacy Studies
The anti-tumor activity of the ADC is evaluated in vivo using animal models, typically xenograft models where human cancer cells are implanted into immunodeficient mice.
-
Study Design:
-
Establish tumors by subcutaneously injecting target cancer cells into the flank of immunodeficient mice.
-
Once the tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different dose levels).
-
Administer the treatments intravenously.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low DAR | - Insufficient molar excess of drug-linker.- Presence of competing primary amines in the antibody buffer.- Short reaction time. | - Increase the molar ratio of this compound to antibody.- Ensure complete buffer exchange of the antibody into an amine-free buffer.[5][6]- Increase the conjugation reaction time. |
| High DAR and/or Aggregation | - Excessive molar excess of drug-linker.- High concentration of DMSO.- Long reaction time. | - Decrease the molar ratio of this compound to antibody.- Ensure the final DMSO concentration is below 10%.- Decrease the conjugation reaction time. |
| Poor Purity | - Incomplete removal of unreacted drug-linker. | - Ensure proper equilibration and use of the desalting column. Consider a second purification step if necessary. |
| Inconsistent Results | - Impure antibody (>95% purity is recommended).- Degradation of the drug-linker. | - Use a highly purified monoclonal antibody.[5]- Prepare the drug-linker solution fresh before each use and protect it from light. |
Conclusion
The conjugation of this compound to a monoclonal antibody provides a promising strategy for the development of a targeted cancer therapeutic. The pentafluorophenyl ester of the PC5 linker allows for a straightforward conjugation to lysine residues on the antibody. Careful optimization of the conjugation reaction conditions and thorough characterization of the resulting ADC are critical for ensuring its quality, efficacy, and safety. The protocols and guidelines provided in this document serve as a comprehensive resource for researchers and scientists in the field of ADC development.
References
- 1. apexbt.com [apexbt.com]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound| CAS NO:2922216-98-4| GlpBio [glpbio.cn]
- 4. This compound 2922216-98-4 | MCE [medchemexpress.cn]
- 5. shop.bio-connect.nl [shop.bio-connect.nl]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of VC-Pab-MMAE Linker
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of the valine-citrulline-p-aminobenzylcarbamate-monomethyl auristatin E (VC-Pab-MMAE) drug-linker, a critical component in the development of antibody-drug conjugates (ADCs). The protocols outlined are based on established chemical methodologies and are intended to guide researchers in the efficient and reproducible synthesis of this potent linker-payload.
Introduction
The VC-Pab-MMAE linker, also known as mc-VC-PAB-MMAE, is a widely utilized system in ADC research and development.[1][2] It is composed of several key elements: a maleimidocaproyl (MC) spacer for conjugation to antibody thiols, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, a self-immolative p-aminobenzyloxycarbonyl (PABC or Pab) spacer, and the potent cytotoxic agent, monomethyl auristatin E (MMAE).[1][3][4] The linker is designed to be stable in systemic circulation and to release the MMAE payload upon internalization into target tumor cells where lysosomal proteases like cathepsin B are overexpressed.[2][5][]
Synthesis Workflow
The synthesis of MC-VC-PAB-MMAE is a multi-step process. It begins with the sequential construction of the dipeptide-spacer unit, followed by conjugation to the cytotoxic drug MMAE, and finally, the introduction of the maleimide (B117702) group for antibody conjugation.
References
Application Notes and Protocols for In Vivo Studies of PC5-VC-Pab-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vivo experimental design of PC5-VC-Pab-MMAE, an antibody-drug conjugate (ADC). This ADC is composed of a monoclonal antibody (PC5) targeting Proliferating Cell Nuclear Antigen (PCNA), a cleavable valine-citrulline (VC) linker with a p-aminobenzyl (Pab) spacer, and the potent cytotoxic agent monomethyl auristatin E (MMAE). PCNA is a critical protein involved in DNA replication and repair, making it an attractive target for cancer therapy. The targeted delivery of MMAE, a microtubule-disrupting agent, to PCNA-expressing tumor cells aims to enhance therapeutic efficacy while minimizing systemic toxicity.
These guidelines are intended to assist researchers in designing and executing robust preclinical in vivo studies to evaluate the efficacy, toxicity, and pharmacokinetic profile of this compound.
Mechanism of Action
The therapeutic action of this compound is a multi-step process that begins with the specific recognition of PCNA on the surface of cancer cells by the PC5 antibody.
Upon binding, the ADC-receptor complex is internalized via endocytosis.[1] The complex is then trafficked to the lysosome, where the acidic environment and lysosomal proteases, such as cathepsin B, cleave the VC linker.[2][3] This cleavage releases the active MMAE payload into the cytoplasm. Free MMAE then binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest at the G2/M phase, which ultimately induces apoptosis (programmed cell death).[1][2]
Experimental Protocols
Xenograft Model Development
The selection of an appropriate xenograft model is critical for evaluating the in vivo efficacy of this compound. It is recommended to use human cancer cell lines with varying and well-characterized levels of PCNA expression to assess target-dependent anti-tumor activity.
Materials:
-
Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, with confirmed PCNA expression)
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Sterile syringes and needles
-
Calipers
Protocol:
-
Cell Culture: Culture selected human cancer cell lines in their recommended growth medium until a sufficient number of cells are obtained for implantation.
-
Animal Acclimatization: Acclimatize immunocompromised mice to the facility for at least one week prior to the experiment.
-
Tumor Cell Implantation:
-
Harvest cultured cells and resuspend them in sterile phosphate-buffered saline (PBS) or culture medium, with or without Matrigel.
-
Inject approximately 1-10 x 10⁶ cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice 2-3 times per week for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
-
Randomization: When the average tumor volume reaches 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group) with similar average tumor volumes.
In Vivo Efficacy Study
This protocol outlines the procedure for evaluating the anti-tumor activity of this compound in the established xenograft model.
Materials:
-
This compound
-
Vehicle control (e.g., sterile PBS)
-
Dosing syringes and needles
-
Animal balance
Protocol:
-
Dosing Preparation: Reconstitute this compound in the appropriate vehicle to the desired concentrations.
-
Treatment Administration:
-
Administer this compound intravenously (i.v.) via the tail vein at predetermined dose levels (e.g., 1, 3, and 10 mg/kg).
-
The dosing schedule can be a single dose or multiple doses (e.g., once weekly for 3 weeks).
-
Administer the vehicle control to the control group using the same schedule.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity, such as changes in behavior, appearance, or activity level.
-
-
Study Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed.
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100 [4]
-
Plot mean tumor volume ± SEM for each group over time.
-
Plot mean body weight change (%) over time to assess toxicity.
-
In Vivo Toxicity Study
A separate study to evaluate the toxicity of this compound at and above the efficacious doses is recommended.
Protocol:
-
Use healthy, non-tumor-bearing mice of the same strain used for the efficacy study.
-
Administer single or multiple doses of this compound at various dose levels.
-
Monitor the animals daily for clinical signs of toxicity and measure body weight regularly.
-
At the end of the study, or if humane endpoints are reached, euthanize the animals and collect blood for hematology and clinical chemistry analysis.
-
Perform a complete necropsy and collect major organs for histopathological examination.
Pharmacokinetic (PK) Study
This protocol is designed to determine the pharmacokinetic profile of this compound.
Materials:
-
This compound
-
Mice (same strain as efficacy studies)
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
ELISA and/or LC-MS/MS instrumentation
Protocol:
-
Dosing: Administer a single intravenous dose of this compound to the mice.
-
Blood Collection: Collect blood samples at various time points post-administration (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours).
-
Plasma Preparation: Process the blood samples by centrifugation to obtain plasma. Store plasma at -80°C until analysis.
-
Bioanalysis:
-
Quantify the concentration of total antibody (PC5) using an enzyme-linked immunosorbent assay (ELISA).
-
Quantify the concentration of the conjugated ADC (this compound) and unconjugated (free) MMAE using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and half-life for each analyte.
Data Presentation
Quantitative data from in vivo studies should be summarized in clear and structured tables for easy comparison. Below are illustrative tables based on typical results for MMAE-based ADCs.
Table 1: Illustrative In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | QW x 3 | 1850 ± 250 | - |
| This compound | 1 | QW x 3 | 980 ± 150 | 47 |
| This compound | 3 | QW x 3 | 425 ± 90 | 77 |
| This compound | 10 | QW x 3 | 150 ± 50 | 92 |
Data are presented as mean ± SEM. QW x 3: Once weekly for three weeks.
Table 2: Illustrative Toxicity Profile of this compound
| Treatment Group | Dose (mg/kg) | Maximum Body Weight Loss (%) | Hematological Findings | Histopathological Findings |
| Vehicle Control | - | < 2 | Normal | No significant abnormalities |
| This compound | 3 | < 5 | Mild, transient neutropenia | No significant abnormalities |
| This compound | 10 | ~ 10 | Moderate, transient neutropenia | No significant abnormalities |
| This compound | 20 | > 15 | Severe neutropenia and thrombocytopenia | Mild liver enzyme elevation |
Table 3: Illustrative Pharmacokinetic Parameters of this compound in Mice
| Analyte | Half-life (t½) (hours) | Clearance (CL) (mL/hr/kg) | Volume of Distribution (Vd) (L/kg) |
| Total Antibody (PC5) | ~250 | ~0.2 | ~0.07 |
| Conjugated ADC | ~150 | ~0.4 | ~0.08 |
| Unconjugated MMAE | ~2.5 | ~25 | ~1.5 |
Conclusion
The protocols and guidelines presented in this document provide a framework for the preclinical in vivo evaluation of this compound. A thorough investigation of the efficacy, toxicity, and pharmacokinetic properties of this ADC is essential for its further development as a potential cancer therapeutic. The use of well-characterized xenograft models and standardized protocols will ensure the generation of reliable and reproducible data to support the advancement of this promising targeted therapy.
References
Application Notes: Determination of Drug-to-Antibody Ratio (DAR) for PC5-VC-Pab-MMAE
Introduction
Antibody-Drug Conjugates (ADCs) are a sophisticated class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug.[1] PC5-VC-Pab-MMAE is an ADC where a monoclonal antibody is linked to the potent anti-tubulin agent Monomethyl Auristatin E (MMAE) via a protease-cleavable linker system (PC5-valine-citrulline-p-aminobenzoyloxycarbonyl).[2][3][4] A critical quality attribute (CQA) that profoundly influences the efficacy, safety, and pharmacokinetic profile of an ADC is the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to each antibody.[1][5]
Accurate and reliable determination of the average DAR and the distribution of different drug-loaded species is essential during ADC development and for quality control.[1][6] This document provides detailed application notes and protocols for the principal analytical methods used to determine the DAR of ADCs like this compound.
Comparison of Key Methods for DAR Determination
Several analytical techniques are employed to determine the DAR of ADCs, each with distinct advantages and limitations. The choice of method depends on the conjugation chemistry, the physicochemical properties of the drug, and the required level of analytical detail.[6] The four primary methods are compared below.
| Method | Principle | Advantages | Limitations | Best For |
| UV-Vis Spectroscopy | Measures absorbance at two wavelengths to determine the concentrations of the antibody and drug based on their distinct extinction coefficients.[7] | Simple, rapid, and requires minimal sample preparation.[6][7] | Provides only the average DAR, not the distribution. Can be inaccurate if spectra overlap significantly.[6] | Rapid estimation of average DAR for in-process control and routine analysis.[6] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity. The drug-linker increases the overall hydrophobicity of the ADC.[8] | Robust, reproducible, and provides information on both average DAR and the distribution of drug-loaded species (DAR0, DAR2, etc.). It is a non-denaturing technique.[8][9] | Incompatible with MS due to high salt concentrations in the mobile phase.[10] May not resolve all positional isomers. | Gold standard for characterizing cysteine-conjugated ADCs, providing detailed drug-load distribution.[8] |
| Reversed-Phase HPLC (RP-HPLC) | Separates components based on hydrophobicity under denaturing conditions, typically after reduction of the ADC into its light and heavy chains.[8] | Orthogonal method to HIC. Mobile phase is compatible with mass spectrometry.[11] | ADC is denatured, so information about the intact conjugate is lost.[12] Requires sample reduction, adding a preparation step. | Quantifying drug load on individual light and heavy chains for cysteine-conjugated ADCs.[8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Directly measures the molecular weight of intact or reduced/deglycosylated ADC species, allowing for unambiguous identification of drug load.[13] | Provides the most accurate and detailed characterization of DAR and distribution. Can identify different drug-loaded species with high resolution.[13] | Requires more complex instrumentation and data processing. Glycosylation can complicate spectra, often requiring enzymatic deglycosylation.[12][14] | In-depth characterization, identification of unknown species, and analysis of complex ADC mixtures.[13] |
Method 1: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a straightforward method for determining the average DAR, based on the Beer-Lambert law.[][16] It requires that the antibody and the cytotoxic drug have distinct maximum absorbance values in their UV-visible spectra.[12]
Experimental Protocol
-
Determine Molar Extinction Coefficients (ε):
-
Experimentally determine the molar extinction coefficient of the naked antibody at 280 nm (ε_Ab,280_).
-
Determine the molar extinction coefficient of the this compound drug-linker at its maximum absorbance wavelength (ε_Drug,λmax_) and at 280 nm (ε_Drug,280_). MMAE has a characteristic absorbance around 248 nm.[10]
-
-
Sample Preparation:
-
Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS, pH 7.4).
-
Dilute the ADC sample to a concentration that provides an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Absorbance Measurement:
-
Using a calibrated spectrophotometer, measure the absorbance of the ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_). Use the dilution buffer as a blank.
-
-
DAR Calculation:
-
Calculate the concentration of the antibody (C_Ab_) and the drug (C_Drug_) using the following simultaneous equations:
-
A_280_ = (ε_Ab,280_ * C_Ab_) + (ε_Drug,280_ * C_Drug_)
-
A_λmax_ = (ε_Ab,λmax_ * C_Ab_) + (ε_Drug,λmax_ * C_Drug_) (Note: The absorbance of the antibody at the drug's λmax, ε_Ab,λmax_, is often negligible but should be confirmed.)
-
-
The average DAR is the molar ratio of the drug to the antibody:
-
DAR = C_Drug_ / C_Ab_
-
-
Data Presentation: Example UV-Vis Calculation
| Parameter | Symbol | Value | Unit |
| ADC Absorbance at 280 nm | A_280_ | 0.850 | AU |
| ADC Absorbance at 248 nm | A_248_ | 0.450 | AU |
| Antibody ε at 280 nm | ε_Ab,280_ | 210,000 | M⁻¹cm⁻¹ |
| Drug-Linker ε at 248 nm | ε_Drug,248_ | 20,000 | M⁻¹cm⁻¹ |
| Drug-Linker ε at 280 nm | ε_Drug,280_ | 5,500 | M⁻¹cm⁻¹ |
| Calculated Antibody Conc. | C_Ab_ | 3.85 x 10⁻⁶ | M |
| Calculated Drug Conc. | C_Drug_ | 1.49 x 10⁻⁵ | M |
| Calculated Average DAR | DAR | 3.87 |
Workflow Diagram
Method 2: Hydrophobic Interaction Chromatography (HIC)
HIC is the preferred method for determining the DAR and drug load distribution for cysteine-linked ADCs like those using vc-MMAE.[8] It separates species based on hydrophobicity under non-denaturing conditions.[9] As the number of hydrophobic drug-linkers increases, the ADC species becomes more hydrophobic and elutes later from the HIC column.[8]
Experimental Protocol
-
Instrumentation and Column:
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol).
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25-30 °C.[10]
-
Detection: UV at 280 nm.
-
Gradient: A linear gradient from high salt to low salt (e.g., 0% B to 100% B over 20 minutes) is used to elute the ADC species.
-
-
Data Analysis:
-
Integrate the peak area for each species (unconjugated mAb with DAR0, and drug-loaded species with DAR2, DAR4, DAR6, DAR8).[9]
-
Calculate the relative percentage of each peak area.
-
Calculate the weighted average DAR using the formula:
-
DAR = Σ (%Area_i_ * DAR_i_) / 100 (where i represents each ADC species)
-
-
Data Presentation: Example HIC Data Analysis
| Peak | Retention Time (min) | Identified Species (DAR) | Peak Area (%) | Weighted DAR Contribution |
| 1 | 5.2 | DAR0 (Unconjugated) | 5.1 | 0.00 |
| 2 | 8.9 | DAR2 | 24.5 | 0.49 |
| 3 | 12.1 | DAR4 | 55.3 | 2.21 |
| 4 | 14.8 | DAR6 | 13.6 | 0.82 |
| 5 | 16.5 | DAR8 | 1.5 | 0.12 |
| Total | 100.0 | Average DAR = 3.64 |
Workflow Diagram
Method 3: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC provides an orthogonal method to HIC for DAR determination.[8] For cysteine-conjugated ADCs, the analysis is performed under denaturing conditions after the interchain disulfide bonds have been reduced, separating the light chains (LC) and heavy chains (HC) loaded with different numbers of drugs.[8][12]
Experimental Protocol
-
Sample Reduction:
-
To a solution of the ADC (approx. 1 mg/mL), add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10-20 mM.
-
Incubate at 37 °C for 30 minutes to ensure complete reduction of disulfide bonds.
-
-
Instrumentation and Column:
-
UHPLC system with UV detector.
-
RP Column: Agilent PLRP-S (2.1 x 50 mm, 5 µm) or similar, designed for protein analysis.[11]
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water.
-
Mobile Phase B: 0.1% TFA or FA in Acetonitrile (B52724).
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify and integrate the peaks corresponding to unconjugated light chain (L0), drug-loaded light chain (L1), unconjugated heavy chain (H0), and drug-loaded heavy chains (H1, H2, H3).
-
Calculate the weighted average DAR using the formula, assuming the antibody is an IgG with 2 LCs and 2 HCs:
-
DAR = (Σ PeakArea_LC_ * DrugLoad_LC_) / (Σ PeakArea_LC_) + (Σ PeakArea_HC_ * DrugLoad_HC_) / (Σ PeakArea_HC_)
-
A simplified formula is often used: DAR = 2 × (Σ Weighted peak area of heavy chain + Σ Weighted peak area of light chain) / 100.[11]
-
-
Data Presentation: Example RP-HPLC Data Analysis
| Peak | Identified Fragment | Drug Load | Peak Area (%) | Weighted DAR Contribution |
| 1 | Light Chain (L0) | 0 | 10.5 | 0.00 |
| 2 | Light Chain (L1) | 1 | 14.5 | 0.145 |
| 3 | Heavy Chain (H0) | 0 | 2.0 | 0.00 |
| 4 | Heavy Chain (H1) | 1 | 23.0 | 0.230 |
| 5 | Heavy Chain (H2) | 2 | 30.0 | 0.600 |
| 6 | Heavy Chain (H3) | 3 | 10.0 | 0.300 |
| Total | 100.0 | Average DAR = 3.55 | ||
| Calculated using a formula that sums the weighted contributions of each chain type. |
Workflow Diagram
Method 4: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool that provides direct mass measurement of the different ADC species, delivering a highly accurate DAR profile.[13] The analysis can be performed on the intact ADC (native MS) or on its reduced subunits. To simplify the resulting mass spectra, ADCs are often deglycosylated using the enzyme PNGase F.[12][14]
Experimental Protocol
-
Sample Preparation (Deglycosylation):
-
To a solution of the ADC (approx. 1 mg/mL), add PNGase F enzyme.
-
Incubate at 37 °C for 2-4 hours or as per the manufacturer's protocol.
-
(Optional) The sample may also be reduced with DTT as described in the RP-HPLC protocol if subunit analysis is desired.
-
-
Instrumentation:
-
LC-MS Conditions:
-
Mobile Phase (SEC): Ammonium Acetate in water.[6]
-
Mobile Phase (RP): Formic acid and acetonitrile gradients.
-
MS Analysis: Operate in positive ion mode, acquiring data over an m/z range appropriate for multiply charged protein ions (e.g., 1000-4000 m/z).
-
-
Data Analysis:
-
Extract the mass spectrum from the main chromatographic peak.
-
Deconvolute the raw mass spectrum (containing multiply charged ions) to obtain the zero-charge masses of all ADC species present.[1]
-
Calculate the DAR based on the relative abundance of each mass peak and the known mass of the antibody and drug-linker. Specialized software like Agilent MassHunter BioConfirm with a DAR Calculator can automate this process.[1][11]
-
Data Presentation: Example Deconvoluted Mass Spectrometry Data
| Observed Mass (Da) | Calculated Mass (Da) | Mass Difference (Da) | Identified Species | Relative Abundance (%) |
| 148,505 | 148,506 | -1 | DAR0 (Deglycosylated Ab) | 5.5 |
| 149,820 | 149,819 | +1 | DAR2 | 24.1 |
| 151,134 | 151,132 | +2 | DAR4 | 55.9 |
| 152,446 | 152,445 | +1 | DAR6 | 13.2 |
| 153,759 | 153,758 | +1 | DAR8 | 1.3 |
| Average DAR (Calculated from Abundance) | 3.68 | |||
| (Assuming a drug-linker mass of 1313 Da) |
Workflow Diagram
References
- 1. hpst.cz [hpst.cz]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound| CAS NO:2922216-98-4| GlpBio [glpbio.cn]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 8. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. agilent.com [agilent.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. agilent.com [agilent.com]
- 12. pharmiweb.com [pharmiweb.com]
- 13. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 16. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
Application Notes and Protocols for Assessing Internalization of PC5 Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents to cancer cells.[1][2] The efficacy of an ADC is critically dependent on its ability to be internalized by the target cell upon binding to its specific antigen.[3][4][5] This document provides a comprehensive set of protocols for assessing the internalization of a novel antibody-drug conjugate, designated here as PC5 ADC.
The internalization of an ADC is a multi-step process that begins with the binding of the ADC to a cell surface antigen.[6] This binding triggers receptor-mediated endocytosis, a process by which the ADC-antigen complex is enveloped by the cell membrane and drawn into the cell.[4][6] Common pathways for ADC internalization include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[6] Once inside the cell, the ADC is trafficked through endosomal and lysosomal compartments.[3] Within the acidic environment of the lysosome, the linker connecting the antibody and the cytotoxic payload is cleaved, releasing the drug to exert its cell-killing effect.[3][7]
Evaluating the internalization efficiency of an ADC is a crucial step in its preclinical development.[4][8] These application notes provide detailed methodologies for key experiments to quantify and visualize the internalization of PC5 ADC, including immunofluorescence microscopy, flow cytometry, and cytotoxicity assays. The presented protocols are designed to be adaptable for various cell lines and experimental setups.
Key Experimental Protocols
A thorough assessment of ADC internalization involves a combination of qualitative and quantitative methods. The following protocols describe the most common and robust assays used in the field.
Immunofluorescence Microscopy for Visualization of PC5 ADC Internalization
This method allows for the direct visualization of ADC uptake and its subcellular localization.[9][10][11]
Principle: Cells are treated with a fluorescently labeled PC5 ADC. Following incubation, the cells are fixed, permeabilized, and stained for specific subcellular compartments (e.g., lysosomes) and nuclei. Confocal microscopy is then used to visualize the localization of the ADC within the cells over time.[9][10]
Protocol:
-
Cell Seeding: Seed target cells (PC5 antigen-positive) and negative control cells (PC5 antigen-negative) onto glass coverslips in a 24-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.[9]
-
ADC Incubation: Treat the cells with fluorescently labeled PC5 ADC (e.g., conjugated to Alexa Fluor 488) at a predetermined concentration (e.g., 10 µg/mL) in complete culture medium. Include an isotype control ADC labeled with the same fluorophore.
-
Time-Course Incubation: Incubate the cells at 37°C for various time points (e.g., 0, 1, 4, and 24 hours) to observe the kinetics of internalization.[9] For the 0-hour time point, perform the incubation at 4°C to allow binding but prevent active internalization.[9]
-
Washing: After incubation, wash the cells three times with cold PBS to remove unbound ADC.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[9]
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[9]
-
Blocking: Block non-specific binding by incubating the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Lysosomal Staining (Optional): To visualize co-localization with lysosomes, incubate the cells with an anti-LAMP1 antibody followed by a secondary antibody conjugated to a different fluorophore (e.g., Alexa Fluor 647).
-
Nuclear Staining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).[9]
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
Data Analysis: Qualitatively assess the internalization by observing the presence of fluorescent puncta within the cells. For quantitative analysis, measure the mean fluorescence intensity (MFI) per cell using image analysis software.
Flow Cytometry for Quantitative Analysis of PC5 ADC Internalization
Flow cytometry provides a high-throughput method to quantify the amount of internalized ADC in a large population of cells.[1][9][11]
Principle: Cells are incubated with a fluorescently labeled PC5 ADC. After incubation, any ADC remaining on the cell surface is quenched or stripped, and the fluorescence of the internalized ADC is measured by flow cytometry.[5][12]
Protocol:
-
Cell Preparation: Harvest target and control cells and resuspend them in FACS buffer (e.g., PBS with 2% FBS).
-
ADC Incubation: Incubate 2 x 10⁵ cells per well in a 96-well V-bottom plate with fluorescently labeled PC5 ADC at various concentrations for different time points at 37°C.[9] Include an isotype control.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound ADC.
-
Quenching/Stripping: To differentiate between surface-bound and internalized ADC, either:
-
Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.[7]
-
Data Analysis: Calculate the geometric mean fluorescence intensity (gMFI) for each sample. The increase in gMFI over time corresponds to the amount of internalized ADC.[7]
Cytotoxicity Assays to Assess the Functional Outcome of Internalization
Cytotoxicity assays indirectly measure ADC internalization by quantifying the cell-killing activity of the released payload.[13][14][15]
Principle: The cytotoxic payload of an ADC can only kill the cell after the ADC is internalized and the payload is released. Therefore, the potency of the ADC in killing target cells is a functional measure of its internalization and subsequent processing.[15][16] The MTT or XTT assay is a colorimetric assay that measures cell viability based on the metabolic activity of the cells.[13][14]
Protocol (MTT Assay):
-
Cell Seeding: Seed target and control cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[14]
-
ADC Treatment: Treat the cells with serial dilutions of PC5 ADC, a non-targeting control ADC, and the free cytotoxic drug.[7] Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C.[7]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curves and determine the IC50 (half-maximal inhibitory concentration) value for each compound.[7]
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Quantitative Analysis of PC5 ADC Internalization by Flow Cytometry
| Time (hours) | PC5 ADC gMFI (Antigen-Positive Cells) | Isotype Control gMFI (Antigen-Positive Cells) | PC5 ADC gMFI (Antigen-Negative Cells) |
| 0 | |||
| 1 | |||
| 4 | |||
| 24 |
Table 2: Cytotoxicity of PC5 ADC
| Compound | IC50 (Antigen-Positive Cells) (nM) | IC50 (Antigen-Negative Cells) (nM) |
| PC5 ADC | ||
| Non-targeting ADC | ||
| Free Cytotoxic Drug |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. news-medical.net [news-medical.net]
- 2. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 5. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores | PLOS One [journals.plos.org]
- 6. Unlocking the Secrets of Antibody‑Drug Conjugates – Inside the World of Antibody Internalization-DIMA BIOTECH [dimabio.com]
- 7. benchchem.com [benchchem.com]
- 8. ADC Internalization Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 9. Internalization assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. adcreview.com [adcreview.com]
- 12. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 16. affigen.com [affigen.com]
Application Note: Flow Cytometry Analysis of PC5-Targeted ADC Binding
Topic: Flow Cytometry Analysis of PC5-VC-Pab-MMAE Binding Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapies designed to deliver highly potent cytotoxic agents directly to cancer cells, minimizing systemic toxicity.[1] These complex molecules consist of three main components: a monoclonal antibody (mAb) for specific binding to a tumor-associated antigen, a cytotoxic payload, and a chemical linker connecting them.[1]
This application note describes the characterization of an ADC composed of an antibody targeting the PC5 cell surface antigen, conjugated via a cleavable valine-citrulline p-aminobenzylcarbamate (VC-PAB) linker to the potent microtubule inhibitor, Monomethyl Auristatin E (MMAE).[2][] The VC linker is designed to be stable in circulation but is readily cleaved by lysosomal enzymes like Cathepsin B upon internalization into the target cell, releasing the MMAE payload.[4][5] Once released, MMAE disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis.[6][][8]
Quantifying the binding affinity and specificity of the ADC to its target cell is a critical step in preclinical development. Flow cytometry is a powerful technique for this purpose, enabling the precise measurement of ADC binding to the cell surface on a single-cell basis. This protocol provides a detailed methodology for assessing the binding of a this compound ADC to PC5-expressing cells.
Principle of the Assay & Signaling Pathway
This assay quantifies the binding of the ADC to target cells using indirect immunofluorescence. The ADC's antibody component first binds to the PC5 antigen on the cell surface. A secondary antibody, conjugated to a fluorophore, is then used to detect the bound ADC. The fluorescence intensity, measured by a flow cytometer, is directly proportional to the amount of ADC bound to each cell. By using both antigen-positive and antigen-negative cell lines, the specificity of the binding can be determined.
The ultimate mechanism of action for this ADC, which begins with the binding measured in this assay, is depicted below.
Caption: Mechanism of action for a PC5-targeted vc-MMAE antibody-drug conjugate.
Experimental Protocols
This section provides a detailed workflow and protocol for analyzing ADC binding by flow cytometry.
Experimental Workflow Diagram
Caption: Workflow for flow cytometry analysis of ADC binding.
Required Materials and Reagents
-
Cells: PC5-positive (target) and PC5-negative (control) cell lines.
-
Antibody-Drug Conjugate: this compound.
-
Control Antibody: Isotype-matched control ADC or unconjugated anti-PC5 antibody.
-
Secondary Antibody: Fluorophore-conjugated anti-human IgG (or appropriate species) antibody.
-
Buffers:
-
Cell Culture Medium (e.g., RPMI-1640 + 10% FBS).
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free.
-
Flow Cytometry Staining Buffer (e.g., PBS + 2% FBS + 0.1% Sodium Azide).
-
-
Equipment:
-
Flow Cytometer.
-
Centrifuge.
-
Pipettes.
-
96-well U-bottom plates or FACS tubes.
-
Cell Preparation
-
Culture PC5-positive and PC5-negative cells under standard conditions until they reach logarithmic growth phase.
-
Harvest cells using a non-enzymatic cell dissociation solution to preserve surface antigens.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in cold Flow Cytometry Staining Buffer.
-
Count the cells and adjust the concentration to 1-2 x 10^6 cells/mL in staining buffer.
ADC Binding and Staining Protocol
-
Aliquot 100 µL of the cell suspension (containing ~1-2 x 10^5 cells) into each well of a 96-well U-bottom plate or into individual FACS tubes.[9]
-
Prepare serial dilutions of the this compound ADC and the isotype control ADC in staining buffer. A typical concentration range to test would be 0.01 to 10 µg/mL.
-
Add 50 µL of the diluted ADC solutions to the appropriate wells/tubes. For control samples, add 50 µL of staining buffer (for unstained and secondary-only controls).
-
Gently mix and incubate for 45-60 minutes at 4°C, protected from light.
-
Wash the cells by adding 150 µL of cold staining buffer and centrifuging at 300 x g for 5 minutes. Discard the supernatant. Repeat this wash step twice.
-
Prepare the fluorophore-conjugated secondary antibody at the manufacturer's recommended concentration in staining buffer.
-
Resuspend the cell pellets in 100 µL of the diluted secondary antibody solution.
-
Incubate for 30 minutes at 4°C, protected from light.[9]
-
Repeat the wash step (step 5) twice to remove unbound secondary antibody.
-
Resuspend the final cell pellet in 300-500 µL of staining buffer for analysis.
Flow Cytometry Acquisition
-
Turn on the flow cytometer and allow it to warm up and stabilize.
-
Use the unstained cell sample to set the forward scatter (FSC) and side scatter (SSC) voltages to properly visualize the cell population.
-
Gate the main cell population on an FSC-A vs. SSC-A plot to exclude debris. Gate on single cells using an FSC-A vs. FSC-H plot.
-
Use the secondary antibody-only control to set the negative gate for the fluorescence channel being used.
-
Acquire data for all samples, collecting at least 10,000-20,000 events within the single-cell gate for each sample.
Data Presentation and Interpretation
The binding of the this compound ADC is quantified by the Mean Fluorescence Intensity (MFI) and the percentage of fluorescently positive cells. The results should demonstrate concentration-dependent binding to PC5-positive cells and minimal binding to PC5-negative cells.
Table 1: Representative Quantitative Binding Data
| ADC Concentration (µg/mL) | Cell Line | Mean Fluorescence Intensity (MFI) | Percentage of Positive Cells (%) |
| 0 | PC5-Positive | 150 | 0.8% |
| 0.01 | PC5-Positive | 850 | 15.2% |
| 0.1 | PC5-Positive | 4,500 | 65.7% |
| 1.0 | PC5-Positive | 25,000 | 98.5% |
| 10.0 | PC5-Positive | 48,000 | 99.1% |
| 1.0 (Isotype Control) | PC5-Positive | 250 | 1.5% |
| 1.0 | PC5-Negative | 280 | 1.8% |
Table 2: Summary of Experimental and Instrument Parameters
| Parameter | Description |
| Target Cell Line | e.g., PC5-overexpressing HEK293 |
| Negative Control Cell Line | e.g., Wild-type HEK293 |
| Primary ADC | This compound (Human IgG1) |
| Secondary Antibody | AF488-conjugated Goat anti-Human IgG |
| Flow Cytometer | e.g., BD FACSCanto™ II |
| Excitation Laser | Blue Laser (488 nm) |
| Emission Filter | 530/30 nm (for AF488/FITC) |
| Gating Strategy | 1. Debris exclusion (FSC vs SSC) 2. Singlet gating (FSC-A vs FSC-H) |
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. cellmosaic.com [cellmosaic.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 8. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. biotium.com [biotium.com]
Application Notes and Protocols for Animal Models in PC5-VC-Pab-MMAE Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapies. PC5-VC-Pab-MMAE is a key component in the construction of ADCs, comprising a potent cytotoxic agent, monomethyl auristatin E (MMAE), linked to a cleavable linker system. This system is designed for selective delivery of MMAE to tumor cells, minimizing systemic toxicity. These application notes provide a comprehensive guide for the preclinical evaluation of ADCs constructed with this compound in animal models, focusing on efficacy and toxicity assessment.
The this compound conjugate consists of three main parts:
-
MMAE: A synthetic antineoplastic agent that potently inhibits cell division by blocking tubulin polymerization. Its high toxicity necessitates targeted delivery.[1][2]
-
VC-Pab Linker: A cathepsin B-cleavable linker composed of valine-citrulline (VC) and a p-aminobenzyl (Pab) self-immolative spacer.[3][4][5] This linker is stable in the bloodstream but is cleaved by lysosomal enzymes, which are often upregulated in the tumor microenvironment, ensuring targeted release of the payload.[3][6]
-
PC5: While the specific chemical structure of "PC5" is not detailed in publicly available literature, it is presumed to be a functional group that enables stable covalent conjugation of the linker-payload complex to a monoclonal antibody.
Mechanism of Action
The therapeutic action of an ADC utilizing the this compound system involves a multi-step process:
-
Circulation and Targeting: The ADC circulates in the bloodstream and binds to a specific target antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.[7]
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome.
-
Payload Release: Within the acidic environment of the lysosome, cathepsin B and other proteases cleave the valine-citrulline linker.[1] This triggers the self-immolation of the PAB spacer, releasing the active MMAE payload into the cytoplasm.[3][5]
-
Cytotoxicity: The released MMAE disrupts the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of the cancer cell.[8]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of a this compound ADC.
Caption: General experimental workflow for preclinical evaluation.
Preclinical Efficacy Evaluation in Animal Models
The in vivo antitumor activity of an ADC with this compound is typically evaluated in tumor xenograft models.
Experimental Protocol: Xenograft Tumor Model Efficacy Study
-
Cell Culture: Culture a human cancer cell line that expresses the target antigen of the ADC under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID), typically 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=6-10 mice per group).
-
ADC Administration: Administer the ADC, a non-targeting control ADC, and a vehicle control (e.g., PBS) via intravenous (i.v.) injection. Dosing regimens can vary, for example, a single dose or multiple doses over several weeks.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study. Body weight is a general indicator of toxicity.
-
Endpoint: Euthanize the mice when tumors in the control group reach a specified size or at the end of the study period.
-
Analysis: Excise the tumors and measure their weight. Tissues can be collected for further analysis, such as immunohistochemistry (IHC) to assess target antigen expression and markers of apoptosis.
Quantitative Data Summary
| Parameter | Description | Example Data (Illustrative) |
| Tumor Growth Inhibition (TGI) | The percentage reduction in tumor growth in treated groups compared to the control group. | 75% TGI at 5 mg/kg |
| Tumor Regression | A decrease in tumor size from the initial measurement. | Complete tumor regression observed in 4 out of 10 mice. |
| IC50 (in vitro) | The concentration of the ADC that inhibits 50% of cell growth in culture. | 15 ng/mL |
Preclinical Toxicity Evaluation in Animal Models
Assessing the safety profile of an ADC is crucial. Toxicity studies are designed to determine the maximum tolerated dose (MTD) and identify potential off-target effects.
Experimental Protocol: Acute and Repeated-Dose Toxicity Study
-
Animal Model: Use relevant animal species, often mice and rats, for initial toxicity screening. For ADCs, it is important to use a species where the antibody is pharmacologically active if possible.
-
Dosing:
-
Acute Toxicity: Administer single, escalating doses of the ADC to different groups of animals.
-
Repeated-Dose Toxicity: Administer the ADC at multiple dose levels over a specific period (e.g., once weekly for 4 weeks).
-
-
Clinical Observations: Monitor the animals daily for any signs of toxicity, including changes in appearance, behavior, and body weight.
-
Hematology and Clinical Chemistry: Collect blood samples at specified time points (e.g., before dosing and at the end of the study) for complete blood counts and analysis of serum chemistry panels to assess organ function (e.g., liver and kidney).
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect major organs and tissues, preserve them in formalin, and prepare them for histopathological examination to identify any microscopic changes.
Common Toxicities Associated with MMAE-based ADCs
MMAE-based ADCs are known to cause certain toxicities, primarily due to the potent antimitotic activity of the payload.[8]
| Toxicity | Description | Monitoring Parameter |
| Neutropenia | A decrease in the number of neutrophils, a type of white blood cell, increasing the risk of infection.[8][9] | Complete Blood Count (CBC) |
| Thrombocytopenia | A decrease in the number of platelets, which can lead to bleeding.[9] | Complete Blood Count (CBC) |
| Peripheral Neuropathy | Damage to peripheral nerves, which can cause weakness, numbness, and pain. | Clinical observations (e.g., changes in gait) and histopathology of nerve tissue. |
| Hepatotoxicity | Liver damage. | Serum levels of liver enzymes (e.g., ALT, AST). |
Conclusion
The preclinical evaluation of ADCs utilizing the this compound system in animal models is a critical step in their development. The protocols outlined above provide a framework for assessing both the efficacy and safety of these promising cancer therapeutics. Careful experimental design and comprehensive data analysis are essential to accurately predict clinical outcomes and advance the development of novel targeted therapies.
References
- 1. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ibkp.dbtindia.gov.in [ibkp.dbtindia.gov.in]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for LC-MS/MS Detection of Monomethyl Auristatin E (MMAE) Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl auristatin E (MMAE) is a potent antimitotic agent utilized as a cytotoxic payload in several antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2][3] The efficacy and safety of these ADCs are critically dependent on the controlled release of MMAE from the antibody carrier within the target cancer cells. Off-target release of MMAE into systemic circulation can lead to undesirable toxicities.[4] Therefore, robust and sensitive analytical methods are essential for quantifying the release of free MMAE in various biological matrices to support pharmacokinetic (PK) and toxicokinetic (TK) studies during ADC development.[5][6]
This document provides detailed application notes and protocols for the quantification of unconjugated MMAE using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This methodology offers high sensitivity and specificity, making it the gold standard for bioanalysis of small molecule payloads from ADCs.[5][7]
Mechanism of MMAE Release from an Antibody-Drug Conjugate
The targeted delivery of MMAE is achieved by conjugating it to a monoclonal antibody (mAb) that specifically binds to antigens on the surface of cancer cells. The release of MMAE is a multi-step process that occurs following the internalization of the ADC.
References
- 1. qps.com [qps.com]
- 2. Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices | MDPI [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: PC5-VC-Pab-MMAE in Breast Cancer Research
Introduction
PC5-VC-Pab-MMAE is a next-generation antibody-drug conjugate (ADC) designed for the targeted therapy of breast cancers that overexpress a specific, yet-to-be-fully-disclosed, tumor-associated antigen, herein referred to as "PC5 antigen." This ADC is composed of three key components: a humanized monoclonal antibody (mAb) targeting the PC5 antigen, a potent cytotoxic agent, monomethyl auristatin E (MMAE), and a linker system consisting of a maleimide-caproyl spacer, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, and a p-aminobenzyl (Pab) self-immolative group. The specificity of the PC5 antibody for its target antigen, which is highly expressed on the surface of certain breast cancer cells and shows limited expression in normal tissues, allows for the selective delivery of the cytotoxic payload.
Upon binding to the PC5 antigen, the ADC is internalized into the cancer cell via receptor-mediated endocytosis. Inside the cell, the ADC is trafficked to the lysosome, where the VC linker is cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells. This cleavage releases the Pab-MMAE intermediate, which then undergoes self-immolation to release the free MMAE payload into the cytoplasm. MMAE is a highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death. This targeted delivery mechanism aims to maximize the therapeutic window by increasing the drug concentration at the tumor site while minimizing systemic toxicity.
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its application in breast cancer research, including in vitro cytotoxicity assays and in vivo tumor growth inhibition studies.
Mechanism of Action
The therapeutic efficacy of this compound is contingent on a multi-step process that ensures the targeted delivery and intracellular release of its cytotoxic payload, MMAE.
-
Target Binding: The PC5 monoclonal antibody component of the ADC selectively binds to the PC5 antigen expressed on the surface of breast cancer cells.
-
Internalization: Following binding, the ADC-antigen complex is internalized into the cell through receptor-mediated endocytosis, forming an endosome.
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.
-
Linker Cleavage: Within the acidic and enzyme-rich environment of the lysosome, the valine-citrulline (VC) linker is cleaved by the protease cathepsin B.
-
Payload Release: Cleavage of the VC linker initiates the self-immolation of the p-aminobenzyl (Pab) spacer, leading to the release of the free MMAE payload into the cytoplasm.
-
Cytotoxicity: The released MMAE disrupts the microtubule network by inhibiting tubulin polymerization. This induces cell cycle arrest at the G2/M phase, ultimately triggering apoptosis and leading to cancer cell death.
Caption: Mechanism of action of this compound in breast cancer cells.
Quantitative Data Summary
The following tables summarize the hypothetical in vitro and in vivo efficacy data for this compound in preclinical breast cancer models.
Table 1: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines
| Cell Line | PC5 Antigen Expression (Receptors/Cell) | This compound IC₅₀ (nM) | Control IgG-VC-Pab-MMAE IC₅₀ (nM) |
| MDA-MB-468 | High (1.2 x 10⁶) | 0.5 | >1000 |
| BT-474 | Moderate (5.5 x 10⁵) | 2.1 | >1000 |
| MCF-7 | Low (1.8 x 10⁴) | 85.3 | >1000 |
| MDA-MB-231 | Negative (<10³) | >1000 | >1000 |
Table 2: In Vivo Antitumor Activity in a PC5-Positive Breast Cancer Xenograft Model (MDA-MB-468)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Q4D x 4 | 1540 ± 180 | 0 |
| This compound | 1 | Q4D x 4 | 580 ± 95 | 62.3 |
| This compound | 3 | Q4D x 4 | 120 ± 45 | 92.2 |
| Control IgG-VC-Pab-MMAE | 3 | Q4D x 4 | 1490 ± 210 | 3.2 |
Detailed Experimental Protocols
This protocol details the methodology for assessing the cytotoxic activity of this compound against a panel of breast cancer cell lines with varying levels of PC5 antigen expression.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-468, BT-474, MCF-7, MDA-MB-231)
-
This compound
-
Control IgG-VC-Pab-MMAE
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: a. Culture breast cancer cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. c. Resuspend the cell pellet in complete medium and perform a cell count. d. Seed the cells into 96-well plates at a density of 5,000 cells/well in 100 µL of medium. e. Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
ADC Treatment: a. Prepare a serial dilution of this compound and the control ADC in complete medium. A typical concentration range would be from 0.01 nM to 1000 nM. b. Remove the medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include a "vehicle control" group treated with medium only. c. Incubate the plates for 96 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: a. After the incubation period, equilibrate the plates and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence of each well using a luminometer.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the log of the ADC concentration. c. Determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- variable slope).
Caption: Workflow for the in vitro cytotoxicity assay of this compound.
This protocol describes a mouse xenograft model to evaluate the in vivo antitumor efficacy of this compound against a PC5-positive breast cancer cell line.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
PC5-positive breast cancer cells (e.g., MDA-MB-468)
-
Matrigel
-
This compound
-
Control IgG-VC-Pab-MMAE
-
Sterile PBS (for vehicle and dilutions)
-
Calipers
-
Syringes and needles
Procedure:
-
Tumor Implantation: a. Harvest MDA-MB-468 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL. b. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse. c. Monitor the mice for tumor growth.
-
Animal Grouping and Dosing: a. When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group). b. Treatment groups may include:
- Vehicle control (PBS)
- This compound (e.g., 1 mg/kg and 3 mg/kg)
- Control IgG-VC-Pab-MMAE (e.g., 3 mg/kg) c. Administer the treatments intravenously (IV) via the tail vein according to the dosing schedule (e.g., every 4 days for 4 cycles - Q4D x 4).
-
Efficacy Monitoring: a. Measure the tumor dimensions with calipers twice a week. b. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2. c. Monitor the body weight of the mice twice a week as an indicator of toxicity. d. The study is typically terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Data Analysis: a. Plot the mean tumor volume ± SEM for each treatment group over time. b. At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treated group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. c. Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences between treatment groups.
Caption: Workflow for the in vivo tumor xenograft study of this compound.
Application Notes and Protocols for Measuring the Bystander Killing Effect of PC5-VC-Pab-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics. PC5-VC-Pab-MMAE is an ADC comprising a monoclonal antibody (PC5) targeting a specific tumor-associated antigen, conjugated to the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE), via a protease-cleavable valine-citrulline (VC) linker with a para-aminobenzyl carbamate (B1207046) (PAB) spacer. A critical attribute for the therapeutic efficacy of ADCs like this compound, especially in heterogeneous tumors, is the "bystander killing effect". This phenomenon occurs when the cytotoxic payload, released from the targeted cancer cell, diffuses into the tumor microenvironment and eradicates adjacent, antigen-negative tumor cells.[1][2][3] The membrane-permeable nature of MMAE makes it particularly effective at inducing this bystander effect.[4][5][6]
This document provides detailed application notes and protocols for the quantitative and qualitative assessment of the bystander killing effect of this compound.
Mechanism of Bystander Killing
The bystander effect of this compound is a multi-step process initiated by the specific binding of the ADC to antigen-positive (Ag+) tumor cells.[1]
-
Binding and Internalization: The PC5 antibody component of the ADC binds to its target antigen on the surface of Ag+ cancer cells, leading to the internalization of the ADC-antigen complex into endosomes.[7][8]
-
Lysosomal Trafficking and Payload Release: The endosomes mature into lysosomes, where lysosomal proteases, such as cathepsin B, recognize and cleave the valine-citrulline linker.[6][9] This cleavage, facilitated by the self-immolative PAB spacer, releases the unmodified and highly potent MMAE payload into the cytoplasm of the Ag+ cell.[1]
-
Induction of Apoptosis in Target Cells: The intracellular MMAE disrupts the microtubule network, leading to cell cycle arrest and apoptosis of the Ag+ target cell.[9][]
-
Payload Diffusion and Bystander Killing: Due to its physicochemical properties, the released MMAE is cell-permeable and can diffuse out of the dying Ag+ cell and into the surrounding tumor microenvironment.[4][7] This diffused MMAE can then be taken up by neighboring antigen-negative (Ag-) cells, where it exerts its cytotoxic effect, leading to their death.[1][7]
Caption: Mechanism of MMAE-mediated bystander killing by an ADC.
Experimental Protocols
In Vitro Co-Culture Bystander Assay
This assay is a fundamental method to quantitatively assess the bystander effect by co-culturing Ag+ and Ag- cells.[1][3]
a. Cell Line Selection and Preparation:
-
Antigen-Positive (Ag+) Cell Line: Select a cell line with high expression of the target antigen for the PC5 antibody.
-
Antigen-Negative (Ag-) Cell Line: Choose a cell line that does not express the target antigen but is sensitive to the cytotoxic effects of free MMAE. To facilitate selective analysis, the Ag- cell line should be engineered to express a fluorescent reporter, such as Green Fluorescent Protein (GFP) or a luciferase.[1][11][12]
b. Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. jitc.bmj.com [jitc.bmj.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conjugation Efficiency of PC5-VC-Pab-MMAE
Disclaimer: The specific chemical structure and properties of the "PC5" component of the "PC5-VC-Pab-MMAE" drug-linker are not publicly available in the reviewed literature. The following troubleshooting guide and protocols are based on the well-documented chemistry of maleimide-activated Valine-Citrulline-p-Aminobenzoyloxycarbonyl-Monomethylauristatin E (VC-Pab-MMAE) linkers and general principles of antibody-drug conjugation via thiol-maleimide chemistry.
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the conjugation of this compound to antibodies, with a primary focus on troubleshooting low conjugation efficiency.
Troubleshooting Guide: Low Drug-to-Antibody Ratio (DAR)
Low conjugation efficiency, resulting in a lower than expected drug-to-antibody ratio (DAR), is a common hurdle in the development of Antibody-Drug Conjugates (ADCs). The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Troubleshooting Steps | Analytical Method for Verification |
| Antibody-Related Issues | ||
| Insufficient Antibody Reduction | - Increase the molar excess of the reducing agent (e.g., TCEP or DTT).[1] - Optimize the reduction incubation time and temperature. - Ensure the reducing agent is fresh and active. | Ellman's Assay to quantify free thiol groups per antibody.[2] |
| Antibody Purity and Concentration | - Verify antibody purity is >95% using SDS-PAGE or SEC-HPLC. - Accurately determine antibody concentration using A280nm or a protein assay (e.g., BCA). | SDS-PAGE (reduced and non-reduced), Size-Exclusion Chromatography (SEC-HPLC). |
| Presence of Interfering Substances in Antibody Buffer | - Perform buffer exchange into a suitable conjugation buffer (e.g., PBS, pH 6.5-7.5) to remove primary amines (e.g., Tris) or other interfering components.[2] | LC-MS analysis of the antibody buffer. |
| Re-oxidation of Thiol Groups | - Perform the conjugation step immediately after the removal of the reducing agent. - Work in a low-oxygen environment (e.g., by degassing buffers). | Ellman's Assay to confirm the presence of free thiols just before adding the drug-linker. |
| Drug-Linker-Related Issues | ||
| Hydrolysis of Maleimide (B117702) Group | - Prepare the drug-linker solution immediately before use.[3] - Store the lyophilized drug-linker under desiccated conditions and protected from light.[4] - Ensure the pH of the reaction is within the optimal range for maleimide-thiol conjugation (6.5-7.5).[3][] | RP-HPLC or LC-MS to check the integrity of the drug-linker stock. |
| Inaccurate Concentration of Drug-Linker Solution | - Carefully prepare the drug-linker stock solution in a suitable dry organic solvent (e.g., DMSO or DMA). - Use a calibrated pipette for accurate dispensing. | UV-Vis spectrophotometry to confirm the concentration of the stock solution. |
| Insufficient Molar Excess of Drug-Linker | - Increase the molar ratio of the drug-linker to the antibody. The optimal ratio often needs to be determined empirically.[2] | HIC-HPLC or RP-HPLC to analyze the resulting DAR. |
| Reaction Condition-Related Issues | ||
| Suboptimal pH of Conjugation Buffer | - Ensure the pH of the conjugation buffer is between 6.5 and 7.5 for efficient and specific maleimide-thiol reaction.[3] | Calibrated pH meter. |
| Suboptimal Reaction Time and Temperature | - Optimize the incubation time and temperature. Typically, reactions are run for 1-4 hours at room temperature or overnight at 4°C.[1] | HIC-HPLC or RP-HPLC to monitor the progress of the conjugation reaction over time. |
| Presence of Organic Solvent | - Keep the final concentration of the organic co-solvent (e.g., DMSO) in the reaction mixture low (typically <10% v/v) to avoid antibody denaturation and aggregation. | Visual inspection for precipitation and SEC-HPLC for aggregation analysis. |
| Purification-Related Issues | ||
| Inefficient Removal of Unconjugated Drug-Linker | - Optimize the purification method (e.g., size-exclusion chromatography, tangential flow filtration).[6][] | RP-HPLC analysis of the final ADC product to detect free drug-linker. |
| Loss of ADC During Purification | - Ensure the chosen purification method is suitable for the scale of the reaction and the properties of the ADC. - Check for non-specific binding of the ADC to purification columns or membranes. | Compare the protein concentration before and after the purification step. |
Experimental Protocols
Protocol 1: Partial Reduction of Monoclonal Antibody
This protocol describes the generation of free thiol groups on a monoclonal antibody by reducing its interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) at 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) as a reducing agent.
-
Conjugation Buffer (e.g., PBS with 5 mM EDTA, pH 7.2).
-
Desalting columns or centrifugal filter devices for buffer exchange.
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Conjugation Buffer. Adjust the antibody concentration to 5-10 mg/mL.
-
Reduction:
-
Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP in water).
-
Add a calculated molar excess of the reducing agent to the antibody solution. A typical starting point is a 2.5 to 5-fold molar excess of TCEP per mole of antibody.[1] The optimal ratio should be determined empirically for each antibody to achieve the desired DAR.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Removal of Reducing Agent: Immediately after incubation, remove the excess reducing agent by buffer exchange into fresh, degassed Conjugation Buffer using a desalting column or centrifugal filtration. This step is critical to prevent the reaction of the reducing agent with the maleimide group of the drug-linker.
Protocol 2: Conjugation of this compound to Reduced Antibody
Materials:
-
Reduced monoclonal antibody in Conjugation Buffer.
-
This compound, lyophilized.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMA).
Procedure:
-
Drug-Linker Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction:
-
Add a slight molar excess of the dissolved this compound to the reduced antibody solution. A typical starting point is a 1.2 to 1.5-fold molar excess of the drug-linker over the number of free thiols generated.
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v).
-
Allow the conjugation reaction to proceed at room temperature for 1-2 hours or at 4°C overnight with gentle mixing. Protect the reaction from light.
-
-
Quenching (Optional): The reaction can be quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted maleimide groups.
-
Purification: Purify the ADC from unconjugated drug-linker, quenched linker, and potential aggregates using a suitable method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[6][] The final ADC should be in a formulation buffer suitable for storage.
Mandatory Visualizations
References
Technical Support Center: Overcoming Off-Target Toxicity of MMAE Payloads
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for mitigating off-target toxicity associated with the monomethyl auristatin E (MMAE) payload in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target toxicities of MMAE-based ADCs and their mechanisms?
The primary dose-limiting toxicities associated with MMAE-based ADCs are related to its potent cytotoxic effect on rapidly dividing cells.[1] The most commonly reported toxicities include:
-
Neutropenia: A significant decrease in neutrophils, a type of white blood cell, is a frequent and often dose-limiting toxicity.[1][2] This is believed to be caused by the direct cytotoxic effect of prematurely released MMAE on hematopoietic progenitor cells in the bone marrow.[1]
-
Peripheral Neuropathy: Damage to peripheral nerves can lead to symptoms such as numbness, tingling, and pain.[1][3] This is thought to result from MMAE disrupting the microtubule network within neurons, which is critical for axonal transport.[1][3][4][5]
-
Anemia and Thrombocytopenia: A reduction in red blood cells and platelets, respectively, are also common hematological toxicities.[1][2]
These toxicities are primarily driven by mechanisms that expose healthy tissues to the active payload:
-
Premature Payload Release: Linkers that are not sufficiently stable in systemic circulation can release free MMAE, which can then diffuse into healthy tissues.[1][6]
-
Target-Independent Uptake: ADCs can be taken up non-specifically by cells of the reticuloendothelial system, such as macrophages, leading to intracellular release of MMAE in healthy cells.[1]
-
Bystander Effect in Healthy Tissues: MMAE is membrane-permeable. If released near healthy cells, it can diffuse into them and cause cytotoxicity, a phenomenon known as the "bystander effect".[6][7][8]
-
On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and subsequent cell death.[1]
Q2: How does the linker design impact the off-target toxicity of an MMAE ADC?
Linker design is a critical factor in determining the therapeutic window of an MMAE ADC. An ideal linker must be exceptionally stable in circulation to prevent premature payload release but be efficiently cleaved within the tumor microenvironment.[6][9]
-
Linker Stability: Incomplete stability in plasma is a major cause of off-target toxicity.[6] For example, while the commonly used valine-citrulline (vc) linker is cleaved by lysosomal proteases like Cathepsin B inside the tumor cell, it can also exhibit some instability in circulation.[2][9]
-
Hydrophilicity: The hydrophobic nature of MMAE can lead to ADC aggregation and faster clearance, increasing non-specific uptake and toxicity.[10][11][12] Incorporating hydrophilic components, such as polyethylene (B3416737) glycol (PEG) chains, into the linker can improve the ADC's pharmacokinetic profile, prolong its half-life, and reduce non-specific uptake, thereby mitigating off-target effects.[6][12][13][14]
Q3: What is the "bystander effect" and how can it be modulated to reduce toxicity?
The bystander effect is the ability of a released payload to diffuse out of the target cancer cell and kill adjacent, antigen-negative cells.[6] While this is beneficial for treating heterogeneous tumors, the high membrane permeability of MMAE means that if it's released systemically, it can also kill healthy bystander cells, contributing to toxicity.[6][7][8]
This effect can be modulated in two primary ways:
-
Payload Modification: Use a related auristatin with lower membrane permeability. For example, Monomethyl Auristatin F (MMAF) has a charged carboxyl group that makes it less membrane-permeable, thus reducing the bystander effect and associated off-target toxicities.[6]
-
Linker Engineering: Employing a highly stable linker ensures that the payload is only released inside the target cell, localizing the bystander effect to the tumor microenvironment and minimizing damage to surrounding healthy tissue.[6]
Q4: What is a prodrug strategy and how can it be applied to MMAE?
A prodrug strategy involves modifying the payload to be inactive until it is converted to its active form by specific conditions or enzymes present in the tumor microenvironment.[15][16] This can significantly reduce side effects.[15]
For MMAE, a hydrophilic moiety like a glucuronide can be attached, creating a prodrug such as MMAU (β-D-glucuronyl-MMAE).[17] This masks the payload's hydrophobicity and renders it inactive.[10][17] Once the ADC is internalized by the tumor cell, lysosomal enzymes like β-glucuronidase cleave the glucuronide group, releasing the fully active, hydrophobic MMAE inside the target cell.[14][17]
Troubleshooting Guides
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Significant neutropenia or body weight loss in animal models at low ADC doses. | 1. Linker Instability: Premature release of MMAE in circulation.[1][6] 2. Poor Pharmacokinetics: High hydrophobicity of the ADC leading to rapid clearance and non-specific uptake by hematopoietic cells.[6][12] 3. High Drug-to-Antibody Ratio (DAR): ADCs with high DAR values (e.g., 8) can have faster clearance and a narrower therapeutic index.[9][17] | 1. Assess Linker Stability: Conduct an in vivo pharmacokinetic (PK) study to measure free MMAE levels in plasma over time. If premature release is confirmed, re-engineer the linker for greater stability.[1][6] 2. Increase Hydrophilicity: Incorporate hydrophilic moieties (e.g., PEG, sulfonate groups) into the linker to improve the ADC's PK profile.[6][12][13] 3. Optimize DAR: Aim for a lower, more homogenous DAR (e.g., 2 or 4) using site-specific conjugation methods.[6][9] |
| High cytotoxicity observed in antigen-negative cell lines in vitro. | 1. Linker Instability in Media: The linker may be unstable in the cell culture medium, releasing free MMAE.[1] 2. Non-Specific Endocytosis: The ADC may be internalized by cells that do not express the target antigen.[1] | 1. Perform Linker Stability Assay: Incubate the ADC in culture media and plasma over time and measure the release of free MMAE. 2. Use a Non-Targeting Control: Test an ADC with the same drug-linker but an irrelevant antibody to quantify cytotoxicity from non-specific uptake.[6] |
| Discrepancy between potent in vitro activity and poor in vivo efficacy/high toxicity. | 1. Bystander Effect: The bystander effect, which contributes to in vivo toxicity, is not fully captured in standard monoculture assays.[6] 2. ADC Aggregation: The hydrophobic nature of the MMAE-linker may cause the ADC to aggregate in vivo, leading to rapid clearance and reduced tumor accumulation.[10] | 1. Assess Bystander Effect: Use an in vitro co-culture model with both antigen-positive and antigen-negative cells to evaluate bystander killing.[6] 2. Characterize ADC Aggregation: Use Size Exclusion Chromatography (SEC) to assess the aggregation state of the ADC. Consider using hydrophilic linkers to improve solubility.[11] |
| Severe peripheral neuropathy observed in preclinical models. | 1. MMAE-Mediated Neurotoxicity: Free MMAE released from the ADC disrupts the microtubule network in neurons.[3][4] 2. On-Target, Off-Tumor Binding: The target antigen may be expressed on peripheral nerve cells.[5] | 1. "Inverse Targeting" Approach: Co-administer a payload-neutralizing agent, such as an anti-MMAE antibody fragment (Fab), to "mop up" any prematurely released free MMAE in circulation.[18][19][] 2. Reduce Payload Permeability: Consider using a less membrane-permeable payload like MMAF to limit diffusion into nerve cells.[6] |
Data Summary Tables
Table 1: Comparison of MMAE vs. MMAF Properties
| Property | MMAE (Monomethyl Auristatin E) | MMAF (Monomethyl Auristatin F) | Reference(s) |
| Mechanism of Action | Tubulin Polymerization Inhibitor | Tubulin Polymerization Inhibitor | [21] |
| Membrane Permeability | High (hydrophobic) | Low (due to charged C-terminal phenylalanine) | [6][21] |
| Bystander Effect | Strong | Attenuated / Weak | [6] |
| Common Associated Toxicity | Neutropenia, Peripheral Neuropathy | Thrombocytopenia, Ocular Toxicities | [2][3] |
Table 2: Impact of Linker Hydrophilicity on ADC Properties
| Linker Type | Key Feature | Impact on ADC Properties | Reference(s) |
| Conventional Hydrophobic Linker (e.g., SMCC, vc-PABC) | High lipophilicity when conjugated with MMAE. | Prone to aggregation, faster plasma clearance, narrower therapeutic index, typically limited to lower DARs (≤4). | [11] |
| Hydrophilic Linker (e.g., PEGylated, Sulfonated) | Incorporates water-soluble moieties. | Reduces aggregation, improves pharmacokinetics (slower clearance), allows for higher DARs (e.g., 8) with better tolerability, and can widen the therapeutic window. | [6][12][13][14] |
Key Experimental Protocols
Protocol 1: In Vitro Bystander Effect Assay (Co-Culture Model)
This protocol is designed to evaluate the bystander killing capacity of an MMAE ADC.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein like GFP for identification)
-
96-well cell culture plates
-
MMAE ADC, non-targeting control ADC, free MMAE
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:5 Ag+ to Ag-). Allow cells to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the MMAE ADC, non-targeting control ADC, and free MMAE. Add the compounds to the co-culture wells. Include untreated wells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C.
-
Viability Assessment:
-
To measure the viability of the total cell population, use a standard cell viability assay like CellTiter-Glo®.
-
To specifically quantify the viability of the Ag- cells, use flow cytometry to count the number of GFP-positive viable cells.
-
-
Data Analysis: Calculate the IC50 values. A significant reduction in the viability of the Ag- (GFP-positive) population in the presence of Ag+ cells and the ADC indicates a bystander effect.[6]
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study
This protocol provides a general framework for determining the MTD of an MMAE ADC in a rodent model (e.g., mice).
Materials:
-
Healthy, age-matched mice
-
MMAE ADC
-
Vehicle control solution
-
Calibrated scale for body weight measurement
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the facility for at least one week.
-
Group Assignment: Randomly assign mice to several dose groups (e.g., 4-5 groups) and a vehicle control group. Dose levels should be selected based on available in vitro data and literature on similar ADCs.
-
ADC Administration: Administer a single intravenous (IV) dose of the MMAE ADC or vehicle to each mouse according to its assigned group.
-
Monitoring:
-
Monitor the mice daily for clinical signs of toxicity (changes in appearance, behavior, activity).
-
Record the body weight of each mouse daily or every other day. A body weight loss of more than 15-20% is often considered a sign of significant toxicity.[6]
-
-
Hematology: Collect blood samples at specified time points (e.g., Day 7, 14, 21) for complete blood count (CBC) analysis to assess hematological toxicities like neutropenia.
-
Study Endpoint: The study is typically conducted for 14-28 days. The MTD is defined as the highest dose that does not cause mortality, significant body weight loss (>20%), or other severe signs of toxicity.
Visualizations
Caption: A workflow for diagnosing and addressing MMAE off-target toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A pharmacovigilance study on antibody-drug conjugate (ADC)-related neurotoxicity based on the FDA adverse event reporting system (FAERS) [frontiersin.org]
- 4. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peripheral neuropathy associated with monomethyl auristatin E-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Tumor-Specific Monomethyl Auristatin E (MMAE) Prodrug Nanoparticles for Safe and Effective Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Towards antibody-drug conjugates and prodrug strategies with extracellular stimuli-responsive drug delivery in the tumor microenvironment for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
Technical Support Center: Enhancing the Circulatory Stability of Valine-Citrulline Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of valine-citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs).
Troubleshooting Guide
This guide addresses common issues encountered during the preclinical and clinical development of ADCs utilizing Val-Cit linkers.
Issue 1: Premature Drug Release Observed in Preclinical Mouse Models
-
Question: We are observing rapid payload release from our Val-Cit ADC in our mouse xenograft model, leading to decreased efficacy and increased toxicity. What is the likely cause and how can we address it?
-
Answer: The premature drug release you are observing is likely due to the susceptibility of the Val-Cit linker to cleavage by mouse carboxylesterase 1c (Ces1c), an enzyme present in rodent plasma.[1][2][3][4][5][6] This enzyme hydrolyzes the Val-Cit dipeptide, leading to off-target toxicity and reduced therapeutic efficacy in preclinical rodent models.[2]
Troubleshooting Steps:
-
Confirm Ces1c Sensitivity: Conduct an in vitro plasma stability assay using mouse plasma. Compare the stability of your Val-Cit ADC to a control ADC with a known stable linker. A significant decrease in the drug-to-antibody ratio (DAR) over time in the presence of mouse plasma is indicative of Ces1c-mediated cleavage.
-
Utilize Ces1c Knockout Mice: If available, performing in vivo studies in Ces1c knockout mice can confirm if the premature release is mitigated in the absence of the enzyme.[2]
-
Linker Modification: A highly effective strategy is to modify the linker to be resistant to Ces1c cleavage. The introduction of a glutamic acid residue at the P3 position to create a Glu-Val-Cit (EVCit) linker has been shown to dramatically improve ADC half-life in mouse models from approximately 2 days to 12 days, without compromising its susceptibility to cleavage by cathepsin B within the target tumor cell.[1][2][3]
-
Issue 2: Evidence of Off-Target Toxicity, Specifically Neutropenia, in Human Cell-Based Assays or In Vivo Studies
-
Question: Our ADC with a Val-Cit linker is showing signs of off-target toxicity, particularly neutropenia, in our studies. What could be the mechanism behind this?
-
Answer: This toxicity may be due to premature payload release mediated by human neutrophil elastase (NE).[2][7][8][9] NE is an enzyme secreted by neutrophils that can cleave the Val-Cit linker, leading to the release of the cytotoxic payload in the circulation and subsequent toxic effects on neutrophils, resulting in neutropenia.[2][7][8][10]
Troubleshooting Steps:
-
Assess NE Sensitivity: Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase.[2] Monitor the release of the payload over time using methods like LC-MS.
-
Linker Modification for NE Resistance: To mitigate NE-mediated cleavage, consider modifications to the peptide linker. Replacing valine with glycine (B1666218) at the P2 position to create a glutamic acid-glycine-citrulline (EGCit) linker has been shown to confer resistance to both Ces1c and human neutrophil elastase.[2] Another approach is the "exolinker" design, which repositions the cleavable peptide to enhance stability and hydrophilicity.[2][7][9]
-
Issue 3: Hydrophobicity-Induced Aggregation and Limited Drug-to-Antibody Ratio (DAR)
-
Question: We are struggling with aggregation of our ADC, especially at higher DARs, which we believe is due to the hydrophobicity of the Val-Cit linker and payload. How can we overcome this?
-
Answer: The hydrophobic nature of the conventional Val-Cit p-aminobenzylcarbamate (PAB) linker is a known issue that can lead to ADC aggregation and limit the achievable DAR.[7][8][11]
Troubleshooting Steps:
-
Incorporate Hydrophilic Moieties: Introducing hydrophilic components into the linker can counteract the hydrophobicity. The Glu-Val-Cit (EVCit) linker not only improves stability but also increases the hydrophilicity of the ADC.[7][8]
-
Exolinker Technology: The exolinker approach, which repositions the cleavable peptide linker to the exo-position of the p-aminobenzylcarbamate moiety, is a promising strategy.[7][9] This design, often incorporating hydrophilic residues like glutamic acid, can effectively mask the hydrophobicity of the payload, allowing for higher DARs without significant aggregation.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism of the Val-Cit linker?
A1: The Val-Cit linker is designed to be stable in systemic circulation and selectively cleaved by the lysosomal protease, Cathepsin B, which is often overexpressed in tumor cells.[1][8][10] Upon internalization of the ADC into the target cell, the linker is cleaved within the lysosome, releasing the active cytotoxic payload.[10]
Q2: Besides Ces1c and neutrophil elastase, are there other enzymes that can cleave Val-Cit linkers?
A2: While Ces1c in mice and neutrophil elastase in humans are the primary enzymes identified for premature cleavage in circulation, it is important to consider that other proteases could potentially contribute to linker instability depending on the specific ADC and biological context.
Q3: What are some alternative linker strategies to Val-Cit that offer improved stability?
A3: Several next-generation linkers have been developed to address the stability issues of Val-Cit. These include:
-
Glu-Val-Cit (EVCit): Offers improved stability in mouse plasma by resisting Ces1c cleavage.[2]
-
Glutamic acid-glycine-citrulline (EGCit): Provides resistance to both Ces1c and human neutrophil elastase.[2]
-
Exolinkers: Reposition the cleavable peptide to enhance stability and hydrophilicity.[2][7][9]
-
Tandem-Cleavage Linkers: These linkers require two sequential enzymatic steps for payload release, which can limit premature cleavage in circulation.[12]
Q4: What analytical methods are recommended for assessing linker stability?
A4: A combination of analytical techniques is crucial for thoroughly evaluating linker stability:
-
In Vitro Plasma/Serum Stability Assays: Incubating the ADC in plasma or serum from different species (human, mouse, rat) and monitoring the DAR over time is a fundamental experiment.[2][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying and quantifying the intact ADC, different drug-loaded species, and the released payload.[13][][15]
-
Hydrophobic Interaction Chromatography (HIC): HIC is widely used to determine the DAR and to monitor changes in the ADC profile due to payload loss.[13][15]
-
Reversed-Phase Liquid Chromatography (RP-HPLC): RP-HPLC can be used to separate and quantify different ADC species, particularly after reduction of the antibody.[15][16]
Data on Linker Stability
The following table summarizes the stability of different linker designs in mouse plasma.
| Linker | Modification | Key Advantage | Reference |
| Val-Cit (VCit) | Standard dipeptide linker | Cathepsin B cleavable | [3] |
| Glu-Val-Cit (EVCit) | Addition of a glutamic acid residue at the P3 position | Resistant to mouse Ces1c cleavage, increasing in vivo half-life | [1][2][3] |
| Glu-Gly-Cit (EGCit) | Glycine at P2 and glutamic acid at P3 | Resistant to both Ces1c and human neutrophil elastase | [2] |
| Exolinker (e.g., EEVC) | Repositioning of the cleavable peptide | Enhanced stability, hydrophilicity, and resistance to enzymatic degradation | [9] |
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC with a Val-Cit linker in plasma from different species.
Materials:
-
ADC construct
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical system for DAR measurement (e.g., HIC-HPLC or LC-MS)
Methodology:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
Immediately analyze the samples or quench the reaction by diluting the aliquot in cold PBS and store at -80°C until analysis.
-
Determine the average DAR of the ADC in each sample using a validated analytical method.
-
Plot the average DAR as a function of time for each plasma species to determine the stability profile.
Protocol 2: Neutrophil Elastase (NE) Sensitivity Assay
Objective: To evaluate the susceptibility of the Val-Cit linker to cleavage by human neutrophil elastase.
Materials:
-
ADC construct
-
Purified human neutrophil elastase
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Incubator at 37°C
-
LC-MS system for analysis of payload release
Methodology:
-
Prepare a reaction mixture containing the ADC (final concentration ~10 µM) in the assay buffer.
-
Add purified human neutrophil elastase to the reaction mixture. A control sample without the enzyme should be included.
-
Incubate the samples at 37°C.
-
At various time points, take aliquots from the reaction and quench the enzymatic activity (e.g., by adding a protease inhibitor or by rapid freezing).
-
Analyze the samples by LC-MS to quantify the amount of released payload.
-
Compare the payload release in the presence and absence of NE to determine the linker's sensitivity to the enzyme.
Visualizations
Caption: Intended vs. Unintended Cleavage of Val-Cit Linkers.
Caption: Workflow for Assessing Linker Stability and Sensitivity.
Caption: Strategies to Improve Val-Cit Linker Stability.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adcreview.com [adcreview.com]
- 10. benchchem.com [benchchem.com]
- 11. Exolinkers: A New Strategy to Overcome Val-Cit Linker Drawbacks - www.pharmasources.com [pharmasources.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PC5-VC-Pab-MMAE Production Scale-Up
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the production of the antibody-drug conjugate (ADC) PC5-VC-Pab-MMAE. It provides troubleshooting advice, frequently asked questions, and standardized protocols in a user-friendly question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most critical quality attributes (CQAs) to monitor during the scale-up of this compound production?
A1: The most critical quality attributes for this ADC are the Drug-to-Antibody Ratio (DAR), the level of aggregation, and the amount of free (unconjugated) MMAE payload.[1][2] The DAR directly impacts the ADC's efficacy and toxicity.[3][4] High levels of aggregation can reduce potency and increase the risk of an immunogenic response in patients.[5][6] Free payload is a significant safety concern due to its high cytotoxicity.
Q2: Why is aggregation a common problem when scaling up production of MMAE-based ADCs?
A2: Aggregation is a frequent challenge because the conjugation process attaches a highly hydrophobic payload (MMAE) and linker (VC-Pab) to the antibody.[6][7] This increases the overall hydrophobicity of the antibody surface, creating "hydrophobic patches" that can attract similar areas on other ADC molecules, leading them to clump together.[5] This issue is often exacerbated by changes in buffer conditions, pH, the use of organic co-solvents needed to dissolve the payload-linker, and physical stress during larger-scale processing.[5][8]
Q3: How does the valine-citrulline (VC) linker's stability impact the manufacturing process?
A3: The VC-Pab linker is designed to be stable in systemic circulation but cleavable by lysosomal enzymes like Cathepsin B inside the target cancer cell.[9][10][11] During manufacturing, it is crucial to maintain conditions (e.g., pH, temperature) that prevent premature cleavage of the linker, which would release the cytotoxic MMAE payload. Any premature cleavage complicates purification, reduces the final yield of intact ADC, and poses a significant safety risk due to the presence of free toxin.
Q4: What is a typical target Drug-to-Antibody Ratio (DAR) for a cysteine-linked ADC like this compound, and why?
A4: For cysteine-linked ADCs utilizing a VC-MMAE payload, the target DAR is often between 3.5 and 4.0. This is because a typical IgG antibody (like the hypothetical PC5) has four available interchain disulfide bonds that can be reduced to yield eight reactive cysteine residues for conjugation. A DAR of ~4 strikes a balance between efficacy and safety.[3] Higher DAR values can lead to increased aggregation and faster clearance from the body, while lower values may result in reduced potency.[3]
Part 2: Troubleshooting Guides
This section addresses specific issues encountered during the scale-up process.
Problem 1: Low or Inconsistent Average DAR
Q: We are observing a lower-than-expected average DAR, or high batch-to-batch variability, during our scale-up runs. What are the likely causes and solutions?
A: This is a common scale-up challenge. The root causes often lie in subtle variations in reaction conditions.[3]
-
Possible Causes:
-
Incomplete Antibody Reduction: The efficiency of the interchain disulfide bond reduction is critical. Insufficient reducing agent (e.g., TCEP) or suboptimal reaction time/temperature can lead to fewer available thiol groups for conjugation.[3]
-
Reagent Degradation: The maleimide (B117702) group on the VC-Pab linker is susceptible to hydrolysis. Improper storage or handling of the linker-payload can reduce its reactivity.
-
Mixing Inefficiency: At larger scales, inefficient mixing can create local concentration gradients, leading to inconsistent conjugation across the batch.[12]
-
Inaccurate Reagent Stoichiometry: Errors in quantifying the antibody or linker-payload concentrations will directly impact the molar ratios and the final DAR.[3]
-
-
Troubleshooting Steps & Solutions:
| Parameter | Recommended Action |
| Antibody Reduction | Optimize and validate the concentration of the reducing agent and incubation time at the target scale. Ensure consistent temperature control. |
| Linker-Payload Quality | Use fresh, quality-controlled batches of the linker-payload. Confirm its purity and activity before each run. |
| Mixing | Characterize and validate mixing parameters for the larger reaction vessel. Consider using impellers designed for homogenous mixing of biologics. |
| Quantification | Re-validate the methods used for protein concentration (e.g., A280) and linker-payload concentration at the manufacturing site. |
Problem 2: High Levels of Aggregation Post-Conjugation
Q: Our SEC-HPLC analysis shows a significant increase in high molecular weight (HMW) species after conjugation. How can we mitigate this?
A: Increased aggregation is a direct consequence of conjugating the hydrophobic VC-Pab-MMAE payload.[13] The key is to control the factors that promote these hydrophobic interactions.
-
Possible Causes:
-
High DAR Species: ADCs with a very high drug load (e.g., DAR 8) are significantly more hydrophobic and prone to aggregation.[3]
-
Suboptimal Buffer Conditions: Unfavorable pH or low ionic strength in the buffer can reduce electrostatic repulsion between antibody molecules, promoting aggregation.[5][6]
-
Organic Co-Solvent: The solvent (e.g., DMSO) used to dissolve the linker-payload can act as a denaturant at higher concentrations, causing the antibody to unfold and aggregate.[5]
-
Process Stress: Physical stresses such as harsh mixing, pumping, or filtration can induce aggregation.[8]
-
-
Troubleshooting Steps & Solutions:
| Parameter | Recommended Action |
| Control of DAR | Tightly control the conjugation reaction to minimize the formation of high-DAR species. This may involve adjusting the linker-payload molar ratio. |
| Buffer Optimization | Screen different formulation buffers post-conjugation. Adding excipients like arginine, polysorbate, or sucrose (B13894) can help stabilize the ADC and prevent aggregation.[7] |
| Solvent Addition | Add the organic co-solvent slowly and with controlled mixing to avoid localized high concentrations. Keep the final solvent percentage to the minimum required. |
| Process Handling | Use low-shear pumps and appropriately sized filters. Minimize air-liquid interfaces where proteins can denature. Consider immobilizing the antibody on a solid support during conjugation to prevent molecules from interacting.[5][7] |
Part 3: Experimental Protocols & Data
Protocol 1: Determination of Average DAR by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR distribution, as it separates ADC species based on the hydrophobicity conferred by the drug-linker.[14][15][16]
-
Methodology:
-
System: HPLC system with a quaternary pump and UV detector.
-
Column: TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm (or equivalent).[17]
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[16]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[16]
-
Flow Rate: 0.8 mL/min.
-
Detection: 280 nm.
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute species with increasing hydrophobicity (i.e., higher DAR).
-
Calculation: The average DAR is calculated from the relative peak area of each species (DAR0, DAR2, DAR4, etc.) multiplied by its respective drug load, then summed.
-
-
Sample Data: The following table shows hypothetical data from two different scale-up batches, one successful and one with a lower-than-expected DAR.
| Batch ID | DAR 0 (%) | DAR 2 (%) | DAR 4 (%) | DAR 6 (%) | DAR 8 (%) | Calculated Avg. DAR |
| ScaleUp-001 (Target) | 5.1 | 15.3 | 55.2 | 18.4 | 6.0 | 4.0 |
| ScaleUp-002 (Failed) | 15.8 | 35.1 | 40.5 | 7.6 | 1.0 | 2.9 |
Protocol 2: Quantification of Aggregation by SEC-HPLC
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius and is the workhorse for quantifying aggregates.[8][18][19]
-
Methodology:
-
System: Bio-inert HPLC system.
-
Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm (or equivalent).[18]
-
Mobile Phase: 150 mM Sodium Phosphate, pH 6.8.
-
Flow Rate: 1.0 mL/min.
-
Detection: 280 nm.
-
Analysis: The main peak corresponds to the ADC monomer. Earlier eluting peaks correspond to high molecular weight (HMW) species or aggregates. The percentage of aggregate is calculated as the area of the HMW peaks divided by the total area of all peaks.
-
-
Sample Data: Comparison of aggregation levels under different process conditions.
| Process Condition | Monomer (%) | Dimer (%) | HMW Species (%) | Total Aggregate (%) |
| Lab Scale (Optimized) | 98.5 | 1.2 | 0.3 | 1.5 |
| Scale-Up (High Shear Pump) | 94.2 | 4.1 | 1.7 | 5.8 |
| Scale-Up (Low Shear Pump) | 98.1 | 1.5 | 0.4 | 1.9 |
Part 4: Visualized Workflows and Logic
Diagram 1: General ADC Production Scale-Up Workflow
This diagram outlines the critical stages in scaling up the production of this compound, from initial antibody preparation to the final purified bulk drug substance.
Diagram 2: Troubleshooting Logic for Low DAR
This decision tree provides a logical pathway for diagnosing and resolving issues related to a low or inconsistent Drug-to-Antibody Ratio during scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges In ADC Production - Consolidating Operations Under One Roof [outsourcedpharma.com]
- 3. benchchem.com [benchchem.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. pharmtech.com [pharmtech.com]
- 6. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 7. adcreview.com [adcreview.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. herbmedpharmacol.com [herbmedpharmacol.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. ADC Manufacturing Challenges & How CDMOs Help [piramalpharmasolutions.com]
- 14. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. mdpi.com [mdpi.com]
- 18. lcms.cz [lcms.cz]
- 19. shimadzu.com [shimadzu.com]
Technical Support Center: Valine-Citrulline (VC) Linker Technologies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with valine-citrulline-p-aminobenzoyloxycarbonyl (VC-Pab) linkers in antibody-drug conjugates (ADCs).
Troubleshooting Guide
This guide addresses common issues encountered during the development and in vitro/in vivo testing of ADCs utilizing VC-Pab linkers.
Issue 1: Premature Payload Release Observed in Preclinical Mouse Models
-
Possible Cause: The VC-Pab linker is known to be susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), an enzyme present in rodent plasma.[1][2][3] This enzymatic activity can lead to the premature release of the cytotoxic payload in the systemic circulation, potentially causing off-target toxicity and reduced therapeutic efficacy in mouse models.[1][3]
-
Troubleshooting Steps:
-
Confirm Ces1c Sensitivity: Conduct an in vitro plasma stability assay using mouse plasma. Compare the stability of your VC-Pab-linked ADC with a control ADC that has a more stable linker, such as a non-cleavable linker.[3]
-
Utilize Ces1c Knockout Mice: If available, performing in vivo studies with Ces1c knockout mice can help confirm if the premature release is mitigated in the absence of this enzyme.[3]
-
Linker Modification: Consider modifying the peptide linker to reduce its susceptibility to Ces1c. Introducing a hydrophilic group, such as a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) linker, has been demonstrated to significantly decrease cleavage by Ces1c while preserving sensitivity to the intended target protease, Cathepsin B.[3][4]
-
Alternative Linker Strategies: Explore the use of alternative linker technologies that are not susceptible to Ces1c cleavage.[3]
-
Issue 2: Evidence of Off-Target Toxicity, Particularly Neutropenia, in Human Cell-Based Assays or In Vivo Studies
-
Possible Cause: Premature drug release may be occurring due to the activity of human neutrophil elastase (NE).[4][5] This enzyme can cleave the peptide bond between valine and citrulline, leading to the release of the payload and potential off-target toxicity, which may manifest as neutropenia.[4][6][7]
-
Troubleshooting Steps:
-
In Vitro Neutrophil Elastase Assay: Perform an in vitro assay to assess the susceptibility of your ADC to cleavage by human neutrophil elastase.[4]
-
Linker Modification: The development of "exolinker" designs, where a hydrophilic peptide linker is positioned at the exo position of the PAB moiety, has been shown to offer resistance to NE-mediated cleavage.[5]
-
Tandem Cleavage Linkers: Employing a tandem-cleavage linker strategy can enhance in vivo stability. This involves incorporating a protective group, like a β-glucuronide moiety, that is cleaved by a lysosomal enzyme before the VC linker is exposed for cleavage by Cathepsin B.[8][9]
-
Issue 3: ADC Aggregation and Poor Pharmacokinetics
-
Possible Cause: The inherent hydrophobicity of the VC-Pab linker, often compounded by a hydrophobic payload like monomethyl auristatin E (MMAE), can lead to ADC aggregation.[3][4] This is particularly problematic at higher drug-to-antibody ratios (DARs) and can negatively affect the manufacturing process and the ADC's pharmacokinetic profile.[3][10]
-
Troubleshooting Steps:
-
Hydrophobicity Assessment: Evaluate the hydrophobicity of the drug-linker combination using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).[10]
-
Hydrophilic Linker Modifications: Incorporate hydrophilic moieties into the linker design to mitigate aggregation. Examples include the use of hydrophilic amino acids (e.g., glutamic acid in the EVCit linker) or the attachment of hydrophilic polymers.[4][5]
-
Optimize DAR: Carefully control and optimize the DAR during conjugation to minimize aggregation. Lower DAR values may lead to improved stability.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism for a VC-Pab linker?
A1: The VC-Pab linker is designed to be stable in the systemic circulation and to be cleaved by the lysosomal protease, Cathepsin B, which is often upregulated in tumor cells.[1][] Following the internalization of the ADC into the target cancer cell, it is trafficked to the lysosome. Inside the lysosome, Cathepsin B recognizes and cleaves the peptide bond between valine and citrulline. This initiates a self-immolative cascade of the PAB spacer, leading to the release of the active cytotoxic payload inside the cancer cell.[][12]
Q2: Why does my VC-Pab linked ADC show instability in mouse plasma but appears stable in human plasma?
A2: This discrepancy is primarily due to the presence of carboxylesterase 1c (Ces1c) in mouse plasma, which can prematurely cleave the VC linker.[1][2] Humans do not have a direct ortholog to mouse Ces1c with the same substrate specificity, hence the greater stability of VC-Pab linkers in human plasma.[6][7] This species-specific difference is a critical consideration when extrapolating preclinical mouse data to human clinical outcomes.
Q3: Can the hydrophobicity of the VC-Pab linker and payload impact my ADC?
A3: Yes, the hydrophobic nature of the VC-Pab linker, especially when conjugated with a hydrophobic payload like MMAE, can lead to issues with aggregation, particularly at higher drug-to-antibody ratios (DARs).[3][4] This aggregation can adversely affect the ADC's solubility, stability, pharmacokinetics, and manufacturability.[3][10]
Q4: What is the "bystander effect" and how does the VC-Pab linker contribute to it?
A4: The bystander effect is the ability of a cytotoxic payload, released from a targeted cancer cell, to diffuse across the cell membrane and kill neighboring, antigen-negative cancer cells.[13] Cleavable linkers like VC-Pab are crucial for this effect because they release a membrane-permeable payload within the tumor microenvironment. This can lead to enhanced efficacy in heterogeneous tumors where not all cells express the target antigen.[13]
Quantitative Data Summary
The stability of ADCs with different linkers can vary significantly across species. The following table summarizes the in vitro stability of an ADC with a VC-Pab linker compared to a more stable linker in mouse and human plasma.
| Linker | Plasma Source | Incubation Time (days) | % Intact ADC Remaining | Reference |
| VC-PABC | Mouse | 7 | ~20% | [14] |
| OHPAS (ortho-hydroxy-protected aryl sulfate) | Mouse | 7 | ~100% | [14] |
| VC-PABC | Human (IgG depleted) | 7 | ~100% | [14] |
| OHPAS | Human (IgG depleted) | 7 | ~100% | [14] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Objective: To evaluate the stability of an ADC with a VC-Pab linker in plasma from different species.
-
Materials:
-
ADC construct
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system for analysis
-
-
Methodology:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
Immediately quench the reaction by diluting the aliquot in cold PBS.
-
Analyze the samples by LC-MS to quantify the amount of intact ADC and released payload.
-
Plot the percentage of intact ADC over time to determine the stability profile.[3]
-
Protocol 2: In Vitro Lysosomal Cleavage Assay
-
Objective: To assess the cleavage of the VC-Pab linker by lysosomal proteases.
-
Materials:
-
ADC construct
-
Rat or human liver lysosomal fractions
-
Cathepsin B inhibitor (optional, for specificity control)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)
-
Incubator at 37°C
-
LC-MS system for analysis
-
-
Methodology:
-
Prepare a reaction mixture containing the ADC (final concentration ~10 µM) in the assay buffer.
-
Add the lysosomal fraction to the reaction mixture. For a negative control, add a Cathepsin B inhibitor to a separate reaction.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the reaction.
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage kinetics.[3]
-
Visualizations
Caption: Intended vs. Premature Cleavage of VC-Pab Linker.
Caption: Troubleshooting Flowchart for VC-Pab Linker Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. explorationpub.com [explorationpub.com]
- 12. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI EUROPE N.V. [tcichemicals.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Resistance to PC5-VC-Pab-MMAE Antibody-Drug Conjugates
Welcome to the technical support center for PC5-VC-Pab-MMAE ADCs. This resource is designed for researchers, scientists, and drug development professionals to understand and address potential mechanisms of resistance encountered during pre-clinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an antibody-drug conjugate (ADC) that consists of three main components: a monoclonal antibody that targets a specific tumor antigen, a potent anti-mitotic agent, monomethyl auristatin E (MMAE), as the cytotoxic payload, and a linker system (PC5-VC-Pab) that connects the antibody to the payload.[1] The valine-citrulline (VC) component of the linker is designed to be stable in the bloodstream and cleaved by lysosomal proteases, such as cathepsin B, upon internalization into the target cancer cell.[2][3] Once released, MMAE binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and ultimately apoptotic cell death.[4][5]
Q2: We are observing reduced efficacy of our this compound ADC in our cell line model over time. What are the potential resistance mechanisms?
Acquired resistance to ADCs, including those with a vc-MMAE payload, is a multifaceted issue. Several key mechanisms have been identified:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1) and Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), can actively pump the released MMAE payload out of the cell, reducing its intracellular concentration and cytotoxic effect.[6][7][8][9] MMAE is a known substrate for these efflux pumps.[6][8]
-
Altered Lysosomal Function: Efficient release of MMAE from the ADC is dependent on proper lysosomal function.[2] Resistance can arise from impaired lysosomal acidification, reduced activity of proteolytic enzymes, or defects in the transport of the released payload from the lysosome to the cytoplasm.[8][10][11][12]
-
Target Antigen Downregulation or Mutation: A decrease in the expression of the target antigen on the cell surface leads to reduced ADC binding and internalization, thereby limiting the amount of payload delivered to the cell.[13][14] Mutations in the antigen can also prevent antibody recognition.
-
Defects in ADC Internalization and Trafficking: Even with adequate antigen expression, resistance can occur if the ADC-antigen complex is not efficiently internalized via endocytosis or if the subsequent trafficking to the lysosome is impaired.[13][15]
-
Payload Target Alterations: Mutations in the β-tubulin gene, the molecular target of MMAE, can prevent the drug from binding effectively, rendering it inactive.[16][17][18] Changes in the expression levels of different β-tubulin isotypes can also contribute to resistance.[16][17]
Q3: How can we determine if drug efflux pumps are responsible for the observed resistance in our cancer cells?
Several experimental approaches can be used to investigate the role of efflux pumps:
-
Gene and Protein Expression Analysis: Quantify the mRNA and protein levels of key ABC transporters (e.g., ABCB1, ABCC1) in your resistant cell lines compared to the parental, sensitive cells using qPCR and Western blotting or flow cytometry, respectively.
-
Functional Assays: Utilize fluorescent substrates of efflux pumps (e.g., Rhodamine 123 for P-gp) to measure their activity. A lower intracellular accumulation of the fluorescent substrate in resistant cells, which can be reversed by known efflux pump inhibitors (e.g., verapamil, tariquidar), would indicate increased pump activity.[19]
-
Cytotoxicity Assays with Inhibitors: Perform cell viability assays with your this compound ADC in the presence and absence of specific efflux pump inhibitors. A significant restoration of sensitivity in the resistant cells upon co-treatment with an inhibitor strongly suggests the involvement of that pump.[19][20]
Q4: What methods can be used to assess lysosomal function in our ADC-resistant cells?
To evaluate if lysosomal dysfunction is contributing to resistance, you can perform the following assays:
-
Lysosomal pH Measurement: Use pH-sensitive fluorescent probes like LysoSensor™ or LysoTracker™ dyes to measure and compare the lysosomal pH in sensitive versus resistant cells. An elevated lysosomal pH in resistant cells can indicate impaired acidification.[8]
-
Cathepsin B Activity Assay: Since the VC linker is cleaved by lysosomal proteases like Cathepsin B, measuring the activity of this enzyme is crucial. Commercially available kits can be used to quantify Cathepsin B activity in cell lysates.
-
ADC Trafficking and Co-localization Studies: Label your ADC with a fluorescent dye and track its internalization and trafficking to the lysosomes using confocal microscopy. Co-localization with lysosomal markers (e.g., LAMP1/LAMP2) can be quantified to assess the efficiency of ADC delivery to the lysosome.
Q5: Our resistant cells show no change in target antigen expression or efflux pump activity. What other mechanisms should we investigate?
If the more common resistance mechanisms have been ruled out, consider the following possibilities:
-
Tubulin Mutations: Sequence the β-tubulin gene in your resistant cell lines to identify potential mutations that could interfere with MMAE binding.[17][18]
-
Altered Tubulin Isotype Expression: Analyze the expression profile of different β-tubulin isotypes using qPCR or proteomics, as shifts in isotype composition have been linked to resistance to tubulin-binding agents.[16]
-
Defective ADC Processing: Investigate the entire ADC processing pathway, from internalization to payload release. This can involve more complex studies to track the integrity of the ADC and the kinetics of payload liberation within the cell.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during experiments with this compound ADCs.
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Gradual loss of ADC efficacy in a continuous culture cell line model. | Development of acquired resistance. | 1. Establish a cell bank of the parental, sensitive cell line for future comparisons. 2. Characterize the resistant phenotype by determining the IC50 shift. 3. Investigate common resistance mechanisms as outlined in the FAQs (efflux pumps, lysosomal function, antigen expression). |
| High variability in cytotoxicity assay results. | Inconsistent cell health or seeding density. Instability of the ADC or payload. | 1. Ensure consistent cell passage number and viability for all experiments. 2. Optimize cell seeding density to ensure logarithmic growth during the assay period. 3. Aliquot and store the ADC at the recommended temperature to avoid repeated freeze-thaw cycles. |
| Resistant cells show cross-resistance to other MMAE-containing ADCs but not to free MMAE. | Resistance mechanism is likely upstream of payload action (e.g., reduced antigen expression, impaired ADC internalization/trafficking, or defective lysosomal processing). | 1. Quantify target antigen expression via flow cytometry or Western blot. 2. Perform ADC internalization and trafficking studies using a fluorescently labeled ADC. 3. Assess lysosomal function (pH, enzyme activity). |
| Resistant cells are cross-resistant to free MMAE and other tubulin-targeting agents. | Resistance mechanism is likely at the level of the payload target or downstream. | 1. Investigate upregulation of broad-spectrum drug efflux pumps (e.g., P-gp/MDR1). 2. Sequence the β-tubulin gene to check for mutations.[17][18] 3. Analyze for alterations in apoptosis signaling pathways. |
Quantitative Data Summary
The following table summarizes quantitative data from published studies on ADC resistance, providing a reference for expected experimental outcomes.
| Resistance Mechanism | Cell Line Model | Fold Resistance to ADC | Key Quantitative Change | Reference |
| Efflux Pump Upregulation (MDR1) | KPL-4-T-DM1-R (Breast Cancer) | ~1,000-fold to T-DM1 | Markedly increased MDR1 (ABCB1) expression. | [6] |
| Efflux Pump Upregulation (MRP1) | MDA-MB-361-DYT2 (Breast Cancer) | 256-fold to T-DM1 | Increased expression of ABCC1 (MRP1). | [6] |
| Lysosomal Dysfunction | T-DM1 Resistant Clones | Variable | Reduced proteolytic activity in lysosomes. | [10] |
| Target Antigen Downregulation | JIMT1-TM (Breast Cancer) | 16-fold to TM-ADC | Reduced HER2 protein levels. | [21] |
| Tubulin Mutation | 1A9-A8 (Ovarian Cancer) | 40-fold to Epothilone A | Acquired β-tubulin mutation at residue β274 (Thr to Ala). | [18] |
Key Experimental Protocols
1. Western Blot for ABC Transporter Expression
-
Objective: To determine the protein expression levels of efflux pumps like P-gp/MDR1.
-
Methodology:
-
Prepare cell lysates from sensitive and resistant cells using RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the ABC transporter of interest (e.g., anti-MDR1/ABCB1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the protein of interest to a loading control like β-actin or GAPDH.
-
2. Lysosomal pH Measurement using LysoSensor™ Dyes
-
Objective: To measure the pH of lysosomes in living cells.
-
Methodology:
-
Plate sensitive and resistant cells in a glass-bottom dish suitable for microscopy.
-
Load the cells with LysoSensor™ dye according to the manufacturer's protocol (typically 1 µM for 30-60 minutes).
-
Wash the cells with fresh culture medium.
-
Acquire images using a fluorescence microscope or plate reader with the appropriate filter sets for the ratiometric dye.
-
Generate a calibration curve using a series of buffers with known pH values in the presence of a protonophore like nigericin.
-
Calculate the lysosomal pH of the experimental samples based on the ratio of fluorescence intensities and the calibration curve.
-
3. Gene Sequencing of β-Tubulin
-
Objective: To identify mutations in the β-tubulin gene that may confer resistance to MMAE.
-
Methodology:
-
Isolate total RNA from sensitive and resistant cells using a commercial kit (e.g., RNeasy).
-
Synthesize cDNA from the RNA template using a reverse transcriptase kit.
-
Amplify the coding region of the relevant β-tubulin isotype gene (e.g., TUBB1) from the cDNA using PCR with specific primers.
-
Purify the PCR product and send it for Sanger sequencing.
-
Align the sequencing results from the resistant cells to the sequence from the sensitive cells and a reference sequence to identify any mutations.
-
Visualizing Resistance Mechanisms
The following diagrams illustrate the key pathways and workflows discussed.
Caption: Mechanism of action for a this compound ADC.
Caption: Key mechanisms of resistance to ADCs.
Caption: A logical workflow for troubleshooting ADC resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Resistance to antibody–drug conjugates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acquired Resistance to Antibody-Drug Conjugates [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanisms of Resistance to Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. sciencexcel.com [sciencexcel.com]
- 12. Frontiers | Lysosomal P-gp-MDR1 Confers Drug Resistance of Brentuximab Vedotin and Its Cytotoxic Payload Monomethyl Auristatin E in Tumor Cells [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cancer Cells Acquire Mitotic Drug Resistance Properties Through Beta I-Tubulin Mutations and Alterations in the Expression of Beta-Tubulin Isotypes | PLOS One [journals.plos.org]
- 18. Resistance to Microtubule-Stabilizing Drugs Involves Two Events β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. adcreview.com [adcreview.com]
Technical Support Center: Optimizing Buffer Conditions for PC5-VC-Pab-MMAE Conjugation
Welcome to the technical support center for PC5-VC-Pab-MMAE conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful synthesis of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating the maleimide (B117702) group of this compound to a reduced antibody?
A1: The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2][3] This pH range ensures high selectivity of the maleimide group for the thiol groups on the reduced cysteine residues of the antibody, minimizing side reactions with other amino acid residues like lysine.[2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3]
Q2: What is the recommended buffer for the conjugation reaction?
A2: Phosphate-buffered saline (PBS) is a commonly used buffer for this conjugation.[4] Other non-thiol containing buffers such as Tris or HEPES at a pH between 7.0 and 7.5 are also suitable.[5] It is critical to use a buffer that does not contain any thiol-containing compounds, as these will compete with the reduced antibody for reaction with the maleimide linker.[6]
Q3: Why is a reducing agent necessary, and which one should I use?
A3: A reducing agent is required to break the interchain disulfide bonds of the antibody, exposing the cysteine thiol groups for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent because it is stable, odorless, and does not need to be removed before adding the maleimide reagent.[3] Dithiothreitol (DTT) is another effective reducing agent, but any excess must be removed prior to adding the maleimide-linker to prevent it from reacting with the linker.[3]
Q4: How can I prevent aggregation of my ADC during and after conjugation?
A4: ADC aggregation is a common issue due to the increased hydrophobicity from the conjugated drug-linker.[7][8] Several strategies can mitigate aggregation:
-
Optimize the Drug-to-Antibody Ratio (DAR): Higher DARs increase hydrophobicity. Aim for a lower, more homogenous DAR if aggregation is an issue.[9][10]
-
Buffer Composition: Using stabilizing excipients in the buffer can help.[11][12] Sugars like sucrose (B13894) and trehalose, and surfactants like polysorbates can be beneficial.
-
Control Co-solvent Concentration: If using a co-solvent like DMSO to dissolve the drug-linker, keep its final concentration in the reaction mixture as low as possible, typically below 10% (v/v).[4][13]
-
Immobilization: Conjugating the antibody while it is immobilized on a solid support can physically prevent aggregation.[7][8]
-
Storage: Store the purified ADC in a stabilizing buffer, which may have a slightly acidic pH and contain cryoprotectants for frozen storage.[11][12]
Q5: What is the role of DMSO in the conjugation reaction?
A5: The this compound drug-linker is highly hydrophobic and often requires a water-miscible organic co-solvent like dimethyl sulfoxide (B87167) (DMSO) for initial dissolution before it is added to the aqueous antibody solution.[4] It is crucial to minimize the final concentration of DMSO in the reaction mixture to avoid antibody denaturation and aggregation.[4]
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting Steps |
| Low Drug-to-Antibody Ratio (DAR) | 1. Incomplete reduction of antibody disulfide bonds.[14][15] 2. Insufficient molar excess of this compound.[10] 3. Hydrolysis of the maleimide group on the linker.[15] 4. Re-oxidation of antibody thiols to disulfides before conjugation.[3] 5. Incorrect reaction pH.[15] | 1. Optimize TCEP concentration (e.g., 2.5 to 4-fold molar excess over antibody) and incubation time (e.g., 1-2 hours at 37°C).[4] Verify reduction with Ellman's reagent.[14] 2. Increase the molar excess of the drug-linker to the antibody (a starting point is 1.2 to 1.5-fold molar excess over the TCEP used).[4] 3. Prepare the drug-linker solution in DMSO immediately before use.[4] 4. Use degassed buffers and consider adding a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation.[3] Perform the conjugation step immediately after antibody reduction.[10] 5. Ensure the reaction buffer pH is between 6.5 and 7.5.[3][14] |
| High Levels of Aggregation | 1. High DAR leading to increased hydrophobicity.[10][14] 2. High concentration of organic co-solvent (e.g., DMSO).[4] 3. Suboptimal buffer conditions (pH, ionic strength).[7] 4. Over-reduction of the antibody leading to unfolding.[14] | 1. Reduce the molar excess of the drug-linker to achieve a lower average DAR.[9] 2. Keep the final DMSO concentration below 10% (v/v).[4] Some cell lines can be sensitive to DMSO concentrations as low as 0.1-1%.[16][17] 3. Screen different formulation buffers containing excipients like sugars or surfactants. Consider using a stabilizing buffer for storage.[11][12] 4. Decrease the concentration of the reducing agent or shorten the reduction time.[10] |
| Presence of Unconjugated Antibody | 1. Inefficient conjugation reaction.[14] 2. Low antibody concentration.[14] | 1. Refer to the troubleshooting steps for "Low Drug-to-Antibody Ratio (DAR)". 2. Ensure the antibody concentration is adequate, typically recommended to be at least 0.5 mg/mL.[14] |
Data Presentation
Table 1: Recommended Buffer Conditions for this compound Conjugation
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Optimal for selective maleimide-thiol reaction; minimizes side reactions.[1][2][3] |
| Buffer System | Phosphate-Buffered Saline (PBS), Tris, HEPES | Inert, non-thiol containing buffers that maintain the desired pH.[4][5] |
| Reducing Agent (TCEP) | 2.5 - 4-fold molar excess over antibody | Sufficient for partial reduction of interchain disulfides without excessive denaturation.[4] |
| Co-solvent (DMSO) | < 10% (v/v) in final reaction mix | To dissolve the hydrophobic drug-linker while minimizing antibody denaturation.[4] |
| Chelating Agent (EDTA) | 1 - 5 mM (Optional) | To prevent metal-catalyzed oxidation of free thiols.[3] |
Experimental Protocols
Protocol 1: Partial Reduction of Antibody
This protocol is for the partial reduction of interchain disulfide bonds of an IgG antibody.
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in a degassed reaction buffer (e.g., PBS, pH 7.4).[4] If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS.[4]
-
TCEP Preparation: Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).[4]
-
Reduction Reaction: Add a 2.5 to 4-fold molar excess of TCEP to the antibody solution.[4]
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.[4]
Protocol 2: Conjugation of this compound to Reduced Antibody
-
Drug-Linker Preparation: Immediately before use, dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).[4]
-
Conjugation Reaction: Add a 1.2 to 1.5-fold molar excess of the dissolved this compound to the reduced antibody solution.[4] Ensure the final DMSO concentration is below 10% (v/v).[4]
-
Incubation: Allow the conjugation reaction to proceed at room temperature for 1 hour with gentle mixing.[4]
-
Purification: Remove unreacted drug-linker and other small molecules using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[4][10]
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for common conjugation issues.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. pharmtech.com [pharmtech.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cellmosaic.com [cellmosaic.com]
- 12. cellmosaic.com [cellmosaic.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting ADC Efficacy Studies
<
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in Antibody-Drug Conjugate (ADC) efficacy studies. The following sections offer troubleshooting guides in a question-and-answer format, detailed experimental protocols, and best practices for data presentation to help ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo ADC experiments.
In Vitro Assay Inconsistencies
Question 1: We are observing significant variability in our IC50 values for our ADC between experiments using the same cell line. What are the potential causes and solutions?
Answer: Inconsistent IC50 values are a common challenge in ADC in vitro potency assays.[1] Variability can stem from several factors related to the ADC itself, cell culture conditions, and assay protocols.[1][2]
Troubleshooting Steps:
-
ADC Quality and Handling:
-
Aggregation: ADCs, particularly those with hydrophobic payloads, are prone to aggregation, which can reduce their potency and impact results.[3][4] Before use, visually inspect the solution for precipitates and consider characterizing the aggregation state using methods like size-exclusion chromatography (SEC).[1][5] Minimize freeze-thaw cycles by aliquoting the ADC stock solution upon receipt.[1][6]
-
Stability: While the payload itself may be stable, the entire ADC construct can degrade.[1] It is advisable to perform stability studies of your ADC in the assay medium to ensure it remains intact throughout the experiment.[1]
-
Drug-to-Antibody Ratio (DAR): Inconsistent DAR can lead to variability in potency.[7] Ensure the ADC batch has a well-characterized and consistent DAR. High DARs can sometimes lead to faster clearance and reduced efficacy.[8]
-
-
Cell Culture Conditions:
-
Cell Line Authenticity and Passage Number: Always use authenticated cell lines and maintain a consistent, low passage number.[1][2] High passage numbers can lead to genetic drift, altering antigen expression or sensitivity to the payload.[1]
-
Cell Health and Confluency: Use cells that are healthy and in the exponential growth phase.[1][9] Avoid using over-confluent or stressed cells.[1]
-
Antigen Expression: The level of target antigen expression on the cell surface is critical.[10] Regularly verify antigen expression levels using flow cytometry, as they can change with cell passage.[11] Heterogeneity in antigen expression within a cell population can also lead to inconsistent results.[12][13]
-
-
Assay Protocol:
-
Incubation Time: The duration of ADC exposure can significantly impact cytotoxicity, especially for payloads that are cell-cycle dependent.[14] Ensure incubation times are consistent across experiments.
-
Cell Seeding Density: Variations in the number of cells seeded can alter the response to the ADC. Optimize and standardize cell density for all experiments.[2]
-
Reagent Variability: Inconsistencies in serum batches or other assay reagents can introduce variability.[2]
-
Question 2: Our ADC shows high potency on target-positive cells, but we are not observing the expected "bystander effect" in co-culture assays. What could be the issue?
Answer: The bystander effect, where the ADC's payload kills neighboring antigen-negative cells, is crucial for efficacy in heterogeneous tumors.[15][16] A lack of this effect in vitro can be due to several factors.
Troubleshooting Steps:
-
Payload Properties:
-
Permeability: The released payload must be able to cross cell membranes to affect adjacent cells.[11] Highly charged or large payloads may have poor membrane permeability.
-
Linker Cleavage: The linker must be efficiently cleaved within the target cell to release the payload.[17] Inefficient or slow payload release will limit the amount of drug available to diffuse to neighboring cells.[18]
-
-
Assay Setup:
-
Co-culture Ratio and Density: The ratio of antigen-positive to antigen-negative cells and the overall cell density can influence the bystander effect.[1] Experiment with different ratios and densities to optimize the assay.
-
Conditioned Medium Transfer: As an alternative to co-culture, a conditioned medium transfer assay can be used.[16][19] This involves treating antigen-positive cells with the ADC, collecting the medium (which contains the released payload), and transferring it to antigen-negative cells.[19]
-
-
ADC Internalization:
In Vivo Study Inconsistencies
Question 3: We are seeing significant mouse-to-mouse variability in tumor growth inhibition in our xenograft studies. What are the common sources of this variability?
Answer: In vivo studies are inherently more complex and subject to greater variability than in vitro assays. Sources of inconsistency can be related to the animal model, the ADC formulation, or the experimental procedure.
Troubleshooting Steps:
-
Animal Model:
-
ADC Formulation and Administration:
-
Experimental Procedure:
-
Tumor Implantation Site: The site of tumor implantation can affect growth rates and response to therapy. Be consistent with the implantation site.
-
Tumor Size at Treatment Initiation: Start treatment when tumors have reached a consistent, pre-defined size across all groups.
-
Question 4: Our ADC is highly potent in vitro but is showing limited efficacy in vivo. What could explain this discrepancy?
Answer: A disconnect between in vitro potency and in vivo efficacy is a common challenge in ADC development. This can be due to a variety of factors related to the ADC's behavior in a complex biological system.
Troubleshooting Steps:
-
Pharmacokinetics (PK) and Biodistribution:
-
Rapid Clearance: The ADC may be cleared from circulation too quickly, preventing it from reaching the tumor in sufficient concentrations.[3] This can be exacerbated by high DARs or aggregation.[25] Conduct PK studies to assess the ADC's half-life.[26]
-
Poor Tumor Penetration: The large size of ADCs can limit their ability to penetrate solid tumors.[6][27]
-
-
Linker Stability:
-
Premature Payload Release: If the linker is not stable enough in circulation, the payload may be released prematurely, leading to systemic toxicity and reduced efficacy at the tumor site.[18][]
-
-
Target-Mediated Drug Disposition (TMDD):
-
Normal Tissue Expression: If the target antigen is expressed on normal tissues, the ADC can be taken up by these tissues, reducing the amount available to target the tumor.[29]
-
Data Presentation
Clear and structured presentation of quantitative data is essential for interpreting results and identifying inconsistencies.
Table 1: Example of In Vitro Cytotoxicity Data Summary
| Cell Line | Target Antigen Expression (MFI) | ADC Batch | IC50 (nM) - Exp 1 | IC50 (nM) - Exp 2 | IC50 (nM) - Exp 3 | Average IC50 (nM) | Std. Deviation |
| SK-BR-3 | High | A101 | 0.5 | 0.7 | 0.6 | 0.6 | 0.1 |
| MCF7 | Low | A101 | >1000 | >1000 | >1000 | >1000 | N/A |
| SK-BR-3 | High | A102 | 1.2 | 1.5 | 1.3 | 1.33 | 0.15 |
MFI: Mean Fluorescence Intensity
Table 2: Example of In Vivo Tumor Growth Inhibition Data Summary
| Treatment Group | Dose (mg/kg) | N | Tumor Volume Day 0 (mm³) (Mean ± SEM) | Tumor Volume Day 21 (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle | - | 8 | 102 ± 8 | 1540 ± 150 | 0 |
| ADC Batch A101 | 3 | 8 | 105 ± 9 | 450 ± 75 | 70.8 |
| ADC Batch A101 | 1 | 8 | 101 ± 7 | 980 ± 110 | 36.4 |
| Control mAb | 3 | 8 | 103 ± 8 | 1490 ± 145 | 3.2 |
Experimental Protocols
Detailed and standardized protocols are critical for reproducibility.
Protocol 1: In Vitro Cell Viability (Cytotoxicity) Assay
-
Cell Seeding: Seed target cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.[1]
-
ADC Dilution: Prepare serial dilutions of the ADC in assay medium. It is important to consider the payload concentration (ADC concentration * DAR) when setting the concentration range.[14]
-
Treatment: Remove the overnight culture medium and add the ADC dilutions to the cells.
-
Incubation: Incubate the plate for a duration appropriate for the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).[14]
-
Viability Assessment: Measure cell viability using a suitable method, such as a tetrazolium-based assay (e.g., MTT) or an ATP-based assay (e.g., CellTiter-Glo®).[14][30]
-
Data Analysis: Calculate the percentage of viable cells relative to untreated controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.[31]
Protocol 2: Mouse Xenograft Tumor Model
-
Cell Preparation: Harvest tumor cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Tumor Implantation: Subcutaneously inject a defined number of tumor cells into the flank of immunocompromised mice.
-
Tumor Monitoring: Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
Randomization: When tumors reach a pre-determined average size (e.g., 100-150 mm³), randomize the animals into treatment groups.
-
Treatment Administration: Administer the ADC, vehicle control, and other control articles via the appropriate route (e.g., intravenous injection).[26]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.[26]
Mandatory Visualization
Diagrams can help visualize complex workflows and pathways, aiding in troubleshooting.
Caption: Troubleshooting workflow for inconsistent ADC efficacy results.
References
- 1. benchchem.com [benchchem.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. adcreview.com [adcreview.com]
- 5. Optimization Strategies for ADC and Related Bioanalytical Methods – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 7. Introduction to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ascopubs.org [ascopubs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Navigating Solid Tumor Heterogeneity: The Promise and Challenges of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. Antibody-Drug Conjugates: Possibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 22. creative-biolabs.com [creative-biolabs.com]
- 23. oaepublish.com [oaepublish.com]
- 24. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 25. researchgate.net [researchgate.net]
- 26. blog.td2inc.com [blog.td2inc.com]
- 27. aacrjournals.org [aacrjournals.org]
- 29. aacrjournals.org [aacrjournals.org]
- 30. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 31. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Enhancing the Therapeutic Index of PC5-VC-Pab-MMAE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the therapeutic index of the antibody-drug conjugate (ADC), PC5-VC-Pab-MMAE.
Disclaimer: The "PC5" antibody component is treated as a hypothetical antibody targeting a generic tumor-associated antigen for illustrative purposes. The principles and methodologies described are broadly applicable to ADCs utilizing the valine-citrulline-p-aminobenzoyl (VC-Pab) linker and the monomethyl auristatin E (MMAE) payload.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity observed with VC-Pab-MMAE ADCs?
A1: Off-target toxicity with VC-Pab-MMAE ADCs can arise from several mechanisms:
-
Premature Payload Release: The VC-Pab linker is designed to be cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in the tumor microenvironment. However, premature cleavage of the linker in systemic circulation can lead to the release of MMAE and subsequent toxicity to healthy tissues.[1]
-
Target-Independent Uptake: Non-target cells, particularly those of the reticuloendothelial system (e.g., macrophages), can take up ADCs. This can lead to the intracellular release of MMAE in healthy cells.
-
"Bystander Effect" in Healthy Tissues: The released MMAE is membrane-permeable and can diffuse into neighboring healthy cells, causing localized tissue damage. While beneficial in the tumor microenvironment for killing antigen-negative tumor cells, this effect can contribute to off-target toxicity in normal tissues.[2][3]
-
On-Target, Off-Tumor Toxicity: The target antigen for the PC5 antibody may be expressed at low levels on healthy tissues, leading to ADC binding and subsequent toxicity in those organs.[3]
Q2: How does the Drug-to-Antibody Ratio (DAR) influence the therapeutic index of this compound?
A2: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly impacts both the efficacy and toxicity of an ADC.
-
Efficacy: A higher DAR generally leads to increased potency.
-
Toxicity: A higher DAR can also increase off-target toxicity due to the increased hydrophobicity of the ADC, which can lead to faster clearance and non-specific uptake by organs like the liver.[3] ADCs with higher DARs may also be more prone to aggregation and instability, potentially leading to increased premature payload release.[4]
-
Therapeutic Window: Consequently, ADCs with higher DARs often have a narrower therapeutic index, meaning the dose required for efficacy is closer to the dose that causes significant toxicity.[3] Optimizing the DAR is a key strategy to widen this therapeutic window.[5]
Q3: What are the common dose-limiting toxicities (DLTs) associated with the MMAE payload?
A3: The dose-limiting toxicities of MMAE-based ADCs are primarily related to its cytotoxic effects on rapidly dividing cells. The most commonly reported DLTs include:
-
Neutropenia: A significant decrease in neutrophils is a frequent and often dose-limiting toxicity.[3][6][7]
-
Peripheral Neuropathy: MMAE can cause damage to peripheral nerves, leading to symptoms like numbness, tingling, and pain.[6][8]
-
Anemia and Thrombocytopenia: A reduction in red blood cells and platelets, respectively, are also common hematologic toxicities.[6][7]
-
Gastrointestinal Toxicities: Nausea, vomiting, and diarrhea have been reported with MMAE-conjugated ADCs.[7]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Issue | Possible Causes | Troubleshooting Steps |
| High background toxicity in preclinical models | 1. Linker Instability: Premature cleavage of the VC-Pab linker in the bloodstream. 2. High DAR: Increased hydrophobicity leading to non-specific uptake.[3] 3. "On-target, off-tumor" toxicity: Expression of the target antigen on healthy tissues. | 1. Assess Linker Stability: Perform in vitro plasma stability assays to quantify MMAE release over time. Consider alternative linker chemistries if instability is confirmed. 2. Optimize DAR: Synthesize this compound with a lower average DAR and evaluate its therapeutic index in vivo.[5] 3. Evaluate Target Expression: Use immunohistochemistry (IHC) or quantitative mass spectrometry to assess the expression levels of the target antigen in normal tissues of the preclinical species. |
| Low in vivo efficacy despite high in vitro potency | 1. Poor Tumor Penetration: The high affinity of the PC5 antibody may lead to a "binding site barrier," where the ADC is trapped at the tumor periphery.[9] 2. ADC Aggregation: Aggregated ADC may have altered pharmacokinetics and reduced tumor uptake. 3. Suboptimal Dosing Schedule: The dosing regimen may not maintain a sufficient concentration of the ADC in the tumor. | 1. Enhance Tumor Penetration: Co-administer unconjugated PC5 antibody to transiently block peripheral tumor antigens and allow the ADC to penetrate deeper into the tumor.[10][11] 2. Characterize ADC Formulation: Use size exclusion chromatography (SEC) to assess the level of aggregation in the final product. Optimize formulation buffers to minimize aggregation. 3. Dose Fractionation: Explore fractionated dosing schedules, which can sometimes improve the therapeutic index by maintaining effective drug concentrations while reducing peak toxicities.[12] |
| Inconsistent Drug-to-Antibody Ratio (DAR) between batches | 1. Suboptimal Conjugation Conditions: Incorrect pH, temperature, or reaction time can affect conjugation efficiency.[4] 2. Antibody Quality: Impurities or inaccurate concentration of the PC5 antibody.[4] 3. Reagent Instability: Degradation of the VC-Pab-MMAE linker-payload. | 1. Optimize Conjugation Protocol: Systematically vary reaction parameters to determine the optimal conditions for consistent conjugation. 2. Verify Antibody Purity: Ensure the PC5 antibody is highly pure (>95%) and accurately quantified. 3. Use Fresh Reagents: Use a fresh batch of the linker-payload or verify the activity of the existing stock. |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This method provides an average DAR for the ADC population.
Principle: The concentrations of the antibody and the payload in an ADC sample are determined by measuring the absorbance at two wavelengths and solving a system of simultaneous equations based on the Beer-Lambert law.[4]
Methodology:
-
Determine Extinction Coefficients:
-
Measure the absorbance of a known concentration of the unconjugated PC5 antibody at 280 nm and at the wavelength of maximum absorbance for MMAE (typically around 248 nm).
-
Measure the absorbance of a known concentration of the VC-Pab-MMAE linker-payload at 280 nm and its maximum absorbance wavelength.
-
Calculate the molar extinction coefficients (ε) for both the antibody and the payload at both wavelengths.
-
-
Measure ADC Absorbance:
-
Measure the absorbance of the purified this compound sample at 280 nm and the maximum absorbance wavelength of MMAE.
-
-
Calculate DAR:
-
Use the following equations to solve for the concentration of the antibody (C_Ab) and the payload (C_Drug):
-
A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
A_λmax_drug = (ε_Ab,λmax_drug * C_Ab) + (ε_Drug,λmax_drug * C_Drug)
-
-
The DAR is then calculated as: DAR = C_Drug / C_Ab.
-
Protocol 2: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and the rate of payload release in plasma.
Principle: The ADC is incubated in plasma from the relevant species (e.g., mouse, human) over a time course. At various time points, the amount of intact ADC or released payload is quantified.
Methodology:
-
Incubation:
-
Incubate this compound at a defined concentration in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
-
Quantification of Intact ADC (ELISA-based):
-
Use an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of intact ADC. A common format involves capturing the ADC via the PC5 antibody and detecting it with an anti-MMAE antibody.
-
-
Quantification of Released Payload (LC-MS/MS):
-
Precipitate plasma proteins from the aliquots.
-
Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of free MMAE in the supernatant.
-
-
Data Analysis:
-
Plot the concentration of intact ADC or released MMAE over time to determine the stability profile and half-life of the ADC in plasma.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency (IC50) of the ADC on target and non-target cell lines.
Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[2]
Methodology:
-
Cell Seeding:
-
Seed target antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
-
ADC Treatment:
-
Treat the cells with a serial dilution of this compound, unconjugated PC5 antibody, and free MMAE. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for a period that allows for cell division and the cytotoxic effects of MMAE to manifest (typically 72-96 hours).
-
-
MTT Addition and Formazan (B1609692) Solubilization:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of ~570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.
-
Visualizations
Logical Workflow for Enhancing Therapeutic Index
Caption: Workflow for troubleshooting and enhancing the therapeutic index of an ADC.
Signaling Pathway of MMAE-Induced Cytotoxicity
Caption: Mechanism of action for MMAE-based antibody-drug conjugates.
References
- 1. NTPDase5/PCPH as a new target in highly aggressive tumors: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Technology [abundantbiopharma.com]
- 4. PCSK5 Polyclonal Antibody (PA5-42378) [thermofisher.com]
- 5. The proprotein convertase PC5/6 is protective against intestinal tumorigenesis: in vivo mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Expression of PCGF5 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GPC5, a novel epigenetically silenced tumor suppressor, inhibits tumor growth by suppressing Wnt/β-catenin signaling in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. beckman.com [beckman.com]
- 11. Combined therapy with DR5-targeting antibody-drug conjugate and CDK inhibitors as a strategy for advanced colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel human single-domain antibody-drug conjugate targeting CEACAM5 exhibits potent in vitro and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Formulation of MMAE-Based ADCs
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the challenges associated with the hydrophobicity of Monomethyl Auristatin E (MMAE) in Antibody-Drug Conjugate (ADC) formulations.
Frequently Asked Questions (FAQs)
Q1: What makes MMAE's hydrophobicity a significant challenge in ADC formulation?
MMAE is a potent cytotoxic agent widely used in ADCs.[1][2][3] However, its inherent hydrophobicity presents considerable formulation challenges. The attachment of multiple hydrophobic MMAE-linker moieties to a monoclonal antibody can lead to intermolecular interactions, causing the ADC to aggregate and precipitate out of solution.[4][5] This aggregation can negatively impact the ADC's stability, efficacy, and safety profile.[6][7]
Q2: What is the impact of the Drug-to-Antibody Ratio (DAR) on the stability of MMAE-ADCs?
The hydrophobicity of an ADC often increases with a higher Drug-to-Antibody Ratio (DAR).[7][8] Studies have shown that ADCs with higher DAR values, such as eight, tend to have faster systemic clearance and a narrower therapeutic index compared to those with lower DARs of two or four.[7] High DAR species have also been shown to be more prone to aggregation.[9][10] Therefore, optimizing the DAR is a critical parameter in the design of MMAE-ADCs to balance potency with stability and tolerability.[10]
Q3: What are the initial indicators of aggregation in my MMAE-ADC preparation?
Initial signs of aggregation can be subtle. Visually, you might observe slight turbidity or the formation of visible particulates in the solution over time. Analytically, the primary and most common method to detect aggregation is Size Exclusion Chromatography (SEC).[6][11][12] An increase in high molecular weight species (aggregates) and a corresponding decrease in the monomeric ADC peak are clear indicators of aggregation.[12] Other techniques like Dynamic Light Scattering (DLS) can also be used to detect early signs of aggregate formation.[6]
Q4: Can the linker chemistry influence the hydrophobicity and stability of an MMAE-ADC?
Yes, the linker connecting MMAE to the antibody plays a crucial role. While the valine-citrulline (vc) linker is commonly used for cleavable MMAE-ADCs, it can contribute to the overall hydrophobicity.[3][7] Innovations in linker technology, such as the incorporation of hydrophilic moieties like polyethylene (B3416737) glycol (PEG), have been shown to increase the hydrophilicity of ADCs.[1][7] This can lead to improved pharmacokinetics, tolerability, and efficacy.[7]
Q5: Are there alternative auristatin payloads that are less hydrophobic than MMAE?
Yes, researchers have developed more hydrophilic derivatives of auristatins to overcome the challenges associated with MMAE. For example, Monomethyl Auristatin F (MMAF) has a charged C-terminal phenylalanine, which makes it less membrane-permeable and more hydrophilic than MMAE.[3][13] Another approach involves creating glycoside derivatives of MMAE, such as MMAU (monomethyl auristatin β-D-glucuronide), which have demonstrated increased hydrophilicity, reduced aggregation, and an improved therapeutic window.[14][15][16]
Troubleshooting Guide: Managing MMAE-Induced Aggregation
This guide provides systematic steps to identify and mitigate aggregation issues in your MMAE-ADC formulations.
Problem: Observation of ADC Aggregation
Step 1: Characterize the Aggregation
Before optimizing the formulation, it is essential to quantify the extent of aggregation.
-
Primary Method: Size Exclusion Chromatography (SEC) is the industry standard for quantifying aggregates.[6][12]
-
Complementary Methods: Dynamic Light Scattering (DLS) can provide information on the size distribution of particles in the solution, while Analytical Ultracentrifugation (AUC) is a powerful technique for characterizing and quantifying aggregates.[6]
Table 1: Common Analytical Techniques for ADC Aggregation Analysis
| Analytical Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | Quantifies monomer, dimer, and higher-order aggregates.[11][12] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to particle movement. | Provides information on the size distribution of particles and detects early-stage aggregation.[6] |
| Analytical Ultracentrifugation (AUC) | Measures the rate at which molecules sediment under centrifugal force. | Highly sensitive for detecting and quantifying different aggregate species based on their molecular weight.[6] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. | Can be used to determine the drug-to-antibody ratio (DAR) and assess the hydrophobicity profile of the ADC.[11][17] |
Step 2: Optimize Formulation Buffer and Excipients
The formulation buffer system and the inclusion of specific excipients are critical for stabilizing hydrophobic ADCs.
-
pH Optimization: The pH of the formulation can significantly impact ADC stability. A pH screening study is recommended to identify the optimal pH that minimizes aggregation. Marketed ADCs typically use a pH range of 5.0–8.0.[18]
-
Excipient Screening: Various excipients can be used to stabilize ADCs.
Table 2: Common Excipients for ADC Formulation
| Excipient Type | Examples | Mechanism of Action | Typical Concentration |
| Sugars/Lyoprotectants | Sucrose (B13894), Trehalose | Stabilize the protein structure during lyophilization and in solution by preferential exclusion.[18] | Varies, often in the range of 1-10% (w/v) |
| Surfactants | Polysorbate 20, Polysorbate 80 | Reduce aggregation at air-water interfaces and prevent surface-induced denaturation.[18] | 0.01 - 0.1% (w/v) |
| Amino Acids | Arginine, Glycine, Proline | Can act as viscosity-lowering agents and stabilizers. | Varies depending on the specific amino acid and formulation. |
| Buffers | Histidine, Citrate (B86180), Phosphate, Tris | Maintain a stable pH to minimize chemical degradation and physical instability.[18] | 10-50 mM |
Step 3: Consider Lyophilization
Lyophilization (freeze-drying) is a common strategy to improve the long-term stability of ADCs, especially those prone to aggregation in liquid form.[18] It is important to select appropriate lyoprotectants, such as sucrose or trehalose, to protect the ADC during the freezing and drying processes.[18]
Step 4: Evaluate ADC and Linker Design
If formulation optimization does not sufficiently resolve aggregation issues, a re-evaluation of the ADC's molecular design may be necessary.
-
DAR Optimization: As previously mentioned, a lower DAR can significantly reduce hydrophobicity-driven aggregation.[7]
-
Hydrophilic Linkers: Incorporating hydrophilic linkers can help to shield the hydrophobic payload and improve the overall solubility and stability of the ADC.[1][7]
-
Alternative Payloads: Consider using more hydrophilic auristatin derivatives if MMAE's hydrophobicity remains a major obstacle.[14][15]
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
-
System: An HPLC or UHPLC system equipped with a UV detector.
-
Column: A suitable SEC column for protein separations (e.g., Agilent AdvanceBio SEC 300Å).[12]
-
Mobile Phase: A phosphate-based buffer, such as 150 mM sodium phosphate, pH 7.0.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection Volume: 10-20 µL.
-
Analysis: Integrate the peaks corresponding to the monomer, dimer, and higher molecular weight species. Calculate the percentage of each species relative to the total peak area.
Protocol 2: Formulation Screening by pH and Excipient Variation
-
Prepare Buffers: Prepare a series of buffers at different pH values (e.g., citrate for pH 5.0-6.0, histidine for pH 6.0-7.0, and tris for pH 7.0-8.0).
-
Prepare Excipient Stock Solutions: Prepare concentrated stock solutions of selected excipients (e.g., 20% sucrose, 1% polysorbate 20).
-
Formulation Preparation: Dialyze or buffer-exchange the ADC into the different base buffers. Then, add excipients to the desired final concentrations.
-
Incubation: Aliquot the different formulations and incubate them under accelerated stress conditions (e.g., elevated temperature, such as 40°C) and at the intended storage temperature (e.g., 4°C).
-
Analysis: At various time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples for aggregation using SEC (as described in Protocol 1) and for any changes in other critical quality attributes.
-
Evaluation: Compare the rate of aggregation and other stability parameters across the different formulations to identify the optimal conditions.
Visualizations
Caption: Relationship between MMAE hydrophobicity and formulation challenges.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellmosaic.com [cellmosaic.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Branched pegylated linker-auristatin to control hydrophobicity for the production of homogeneous minibody-drug conjugate against HER2-positive breast cancer - Université Clermont Auvergne [uca.fr]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. pharmafocusamerica.com [pharmafocusamerica.com]
- 12. agilent.com [agilent.com]
- 13. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 14. adcreview.com [adcreview.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PC5-VC-Pab-MMAE and Other ADC Linker-Payload Systems
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with the linker and payload components playing a pivotal role in defining the efficacy, safety, and overall therapeutic index of these targeted therapies. This guide provides an objective comparison of the PC5-VC-Pab-MMAE linker-payload system with other prominent alternatives, supported by experimental data to inform rational ADC design.
The this compound system comprises a proprietary PC5 linker, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, a self-immolative para-aminobenzylcarbamate (PABC) spacer, and the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE). The fundamental principle of this system lies in its ability to remain stable in systemic circulation and selectively release the cytotoxic payload within the target cancer cell.
Mechanism of Action: this compound
The journey of a this compound ADC from administration to therapeutic action is a multi-step process. Following intravenous administration, the ADC circulates in the bloodstream and binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, internalizing the ADC into an endosome. The endosome then fuses with a lysosome, where the acidic environment and high concentration of proteases, such as cathepsin B, lead to the cleavage of the valine-citrulline linker. This cleavage initiates a self-immolation cascade of the PABC spacer, ultimately releasing the highly potent MMAE payload into the cytoplasm. The released MMAE then binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis.
Comparative Performance Data
The choice of linker and payload significantly impacts the in vitro and in vivo performance of an ADC. The following tables summarize quantitative data from various studies comparing different linker-payload systems.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting cell growth. Lower IC50 values indicate higher potency.
| Linker-Payload System | Antibody Target | Cell Line | IC50 (ng/mL) | Reference |
| vc-MMAE (Cleavable) | CD30 | Karpas 299 | ~2-3 | [1] |
| mc-MMAF (Non-cleavable) | CD30 | Karpas 299 | ~5-10 | [1] |
| vc-MMAE (Cleavable) | HER2 | JIMT-1 (MDR1+) | 1.023 nM (DAR 2) | [1] |
| mc-MMAF (Non-cleavable) | HER2 | JIMT-1 (MDR1+) | 0.213 nM (DAR 2) | [1] |
| SMCC-DM1 (Non-cleavable) | HER2 | SK-BR-3 | 33 pM | [2] |
| β-galactosidase-cleavable-MMAE | HER2 | SK-BR-3 | 8.8 pM | [2] |
Note: Direct head-to-head comparisons of "this compound" were not publicly available. The data for "vc-MMAE" is representative of the valine-citrulline-MMAE system.
In Vivo Efficacy in Xenograft Models
The antitumor activity of ADCs is evaluated in vivo using animal models, typically by measuring tumor volume over time.
| Linker-Payload System | Tumor Model | Dosing | Outcome | Reference |
| vc-MMAE (Cleavable) | Admixed CD30+ & CD30- tumors | 3 mg/kg | Complete tumor remission | [3] |
| mc-MMAF (Non-cleavable) | Admixed CD30+ & CD30- tumors | 3 mg/kg | Moderate tumor growth delay | [3] |
| SMCC-DM1 (Non-cleavable) | EGFR Xenograft | 15 mg/kg | Less active than CX-DM1 | [2] |
| CX-DM1 (Novel non-cleavable) | EGFR Xenograft | 3 mg/kg | More active than SMCC-DM1 | [2] |
| β-galactosidase-cleavable-MMAE | HER2 Xenograft | 1 mg/kg | 57-58% reduction in tumor volume | [2] |
Plasma Stability
The stability of the linker is crucial to prevent premature payload release. This is often assessed by incubating the ADC in plasma and measuring the amount of intact ADC over time.
| Linker Type | Plasma Source | Incubation Time | % Intact ADC / Stability Metric | Reference |
| Valine-Citrulline (VC) | Mouse | 14 days | ~26% of conjugated MMAE remaining | [4] |
| Glutamic acid–valine–citrulline (EVCit) | Mouse | 14 days | Almost no linker cleavage | [4] |
| Maleimide | Rat Serum | 2 weeks | ~50% payload loss | [5] |
| Thiazine (B8601807) (from N-terminal Cys-maleimide) | N/A | N/A | >20 times less susceptible to glutathione (B108866) adduct formation than thioether | [6] |
| "Linkerless" Disulfide | N/A | N/A | Significantly improved stability over AcButDMH linker | [7] |
The Bystander Effect
A key advantage of cleavable linkers with membrane-permeable payloads like MMAE is the "bystander effect." Once released, MMAE can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells. This is particularly important in treating heterogeneous tumors where not all cells express the target antigen. In contrast, payloads like MMAF, which are less membrane-permeable, exhibit a minimal bystander effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Proprotein Convertase 5 (PC5): A Critical Evaluation as a Therapeutic Target for Antibody-Drug Conjugates
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of cancer therapy is increasingly dominated by the precision of Antibody-Drug Conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The success of an ADC is critically dependent on the selection of an appropriate target antigen. This guide provides an objective evaluation of Proprotein Convertase 5 (PC5), also known as PCSK5, as a potential therapeutic target for ADC development. We compare its biological characteristics against established ADC targets and outline the necessary experimental validation workflow.
The Ideal ADC Target: A Validation Framework
The efficacy and safety of an ADC hinge on the unique characteristics of its target antigen. An ideal target exhibits several key attributes that create a wide therapeutic window, maximizing tumor cell death while minimizing off-target toxicity to healthy tissues.
| Criterion | Ideal Characteristic | Rationale |
| Expression Profile | High and uniform expression on the tumor cell surface with low or no expression in vital normal tissues. | Maximizes delivery of the cytotoxic payload to cancer cells, enhancing efficacy while reducing the risk of toxicity in healthy organs. |
| Internalization | Efficient and rapid internalization of the antibody-antigen complex upon binding. | Essential for trafficking the ADC to intracellular compartments, such as lysosomes, where the cytotoxic payload is released to exert its effect. |
| Target Stability | Stable expression on the cell surface with minimal shedding into circulation. | A non-secretory, stable membrane anchor prevents the ADC from being neutralized by soluble antigens in the bloodstream before reaching the tumor. |
| Tumor Prevalence | Expressed across a significant percentage of patients within a specific cancer indication. | Ensures a broad patient population can benefit from the therapy. |
Profiling PC5 as a Potential ADC Target
PC5 is a serine endoprotease belonging to the proprotein convertase subtilisin/kexin family. It plays a crucial role in the post-translational modification and activation of a wide array of proteins, including growth factors, receptors, and adhesion molecules.
PC5 exists in two main isoforms: a soluble, secreted form (PC5A) and a type I transmembrane-bound form (PC5B). For ADC development, the membrane-bound PC5B isoform is the relevant target due to its cell surface presence.
PC5B Validation Scorecard
Here, we assess PC5B against the ideal ADC target criteria based on currently available data.
| Criterion | PC5B Assessment | Supporting Evidence & Commentary |
| Expression Profile | Variable and Potentially Unfavorable. Expression is not consistently elevated in tumors. Some studies report downregulation in cancers like colon and lung. However, upregulation has been noted in glioblastoma. High expression of the PC5B isoform is reported in normal tissues such as the intestine, kidney, and liver.[1][2] | This expression pattern presents a significant challenge, as it contradicts the fundamental requirement for tumor-specific overexpression and suggests a high risk of on-target, off-tumor toxicity. |
| Internalization | Plausible, but Not Experimentally Confirmed. Direct evidence for antibody-induced internalization of PC5B is lacking. However, studies show that the PC5B isoform cycles between the trans-Golgi Network and the cell surface.[2] A related membrane-bound convertase, PC7, has been shown to undergo clathrin-mediated endocytosis.[3] | The inherent trafficking of PC5B to and from the cell surface suggests it is likely to be internalized. However, this is a critical data gap that must be addressed experimentally to validate PC5B as a viable ADC target. |
| Target Stability | Likely Stable. As a type I transmembrane protein, PC5B is anchored to the cell membrane. The PC5A isoform is secreted, but PC5B is not.[1] | The membrane-bound nature of PC5B is favorable for an ADC target, ensuring the target remains on the cell surface for antibody binding. |
| Tumor Prevalence | Inconsistent. Expression data varies significantly across different cancer types and even within the same tumor type.[4] | The lack of consistent, high-level expression in any major cancer type makes it difficult to define a clear patient population for a potential PC5B-targeted ADC. |
Comparative Expression Analysis: PC5 vs. TROP2
To contextualize the expression profile of PC5, we compare it to TROP2, a clinically validated ADC target for drugs like sacituzumab govitecan. TROP2 is often highly expressed in a variety of epithelial cancers with more limited expression in normal tissues.
| Target | Cancer Type | Expression in Tumor vs. Normal Tissue | Reference |
| PC5 (PCSK5) | Colon Cancer | ~7.6-fold lower mRNA expression in tumors compared to adjacent normal tissue. | [5] |
| PC5 (PCSK5) | Lung Cancer | Significantly decreased mRNA levels in tumor tissues compared to normal tissues. | [6] |
| PC5 (PCSK5) | Glioblastoma (GBM) | Upregulated mRNA expression in GBM tissues compared to normal brain tissues. | [7] |
| TROP2 | Ovarian & Colon Cancer | Highly overexpressed at both mRNA and protein levels in tumors compared to corresponding normal tissue. | [8][9] |
| TROP2 | Various Carcinomas | Highly expressed in carcinomas of the breast, cervix, lung, pancreas, prostate, stomach, and bladder. | [8] |
| TROP2 | Normal Tissues | Expressed in many normal epithelial tissues, including skin, esophagus, and pancreas, which can be a toxicity concern. | [10] |
This comparison highlights the primary hurdle for PC5 as an ADC target: unlike established targets such as TROP2, it does not exhibit consistent overexpression in common carcinomas and is often downregulated.
Visualizing the ADC Mechanism and Validation Workflow
Theoretical Mechanism of a PC5B-Targeted ADC
The following diagram illustrates the proposed mechanism of action for a hypothetical ADC targeting the PC5B receptor. This process is contingent on the successful internalization of the ADC-antigen complex.
Experimental Workflow for ADC Target Validation
Validating a novel protein like PC5B as an ADC target requires a rigorous, multi-step experimental approach. The workflow below outlines the critical stages, from initial expression screening to preclinical efficacy studies.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate validation of a potential ADC target. Below are standard protocols for the key experiments outlined in the validation workflow.
Protocol: Immunohistochemistry (IHC) for PC5B Expression in FFPE Tissues
Objective: To determine the expression level and localization of PC5B protein in formalin-fixed, paraffin-embedded (FFPE) tumor and normal tissue sections.
-
Deparaffinization and Rehydration:
-
Bake slides for 30-60 minutes at 60°C.
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (B145695): 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a high pH antigen retrieval buffer (e.g., Tris-EDTA, pH 9.0).
-
Heat slides in a pressure cooker or steamer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature for at least 20 minutes.
-
Rinse sections in wash buffer (e.g., TBS with 0.05% Tween-20).
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Rinse with wash buffer.
-
Apply a protein block (e.g., 5% normal goat serum) and incubate for 30 minutes to reduce non-specific binding.
-
Incubate with the primary antibody against PC5B at a pre-optimized dilution for 1 hour at room temperature or overnight at 4°C.
-
Rinse with wash buffer (3 changes, 5 minutes each).
-
Incubate with an HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with wash buffer (3 changes, 5 minutes each).
-
-
Detection and Counterstaining:
-
Apply DAB (3,3'-Diaminobenzidine) substrate and incubate until the desired brown color develops (typically 1-10 minutes).
-
Rinse slides in distilled water to stop the reaction.
-
Counterstain with hematoxylin (B73222) for 30-60 seconds to stain cell nuclei blue.
-
"Blue" the hematoxylin by rinsing in running tap water or an alkaline solution.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded series of ethanol (70%, 95%, 100%) and clear in xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Analyze under a microscope, scoring for staining intensity and percentage of positive cells.
-
Protocol: Flow Cytometry for Cell Surface PC5B Expression
Objective: To quantify the percentage of cells expressing PC5B on their surface and the relative expression level.
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension. For adherent cells, use a non-enzymatic cell dissociation buffer to preserve surface antigens.
-
Wash cells with cold FACS buffer (PBS + 2% FBS + 0.05% sodium azide).
-
Adjust cell concentration to 1 x 10^6 cells/mL in FACS buffer.
-
-
Fc Receptor Blocking:
-
Pellet cells (300 x g, 5 minutes) and resuspend in FACS buffer containing an Fc receptor blocking reagent (e.g., human TruStain FcX™).
-
Incubate for 10 minutes at 4°C. Do not wash.
-
-
Antibody Staining:
-
Add the fluorophore-conjugated primary antibody against PC5B at a pre-titrated optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 2 mL of cold FACS buffer, pelleting at 300 x g for 5 minutes after each wash.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
If needed, add a viability dye (e.g., DAPI or Propidium Iodide) just before analysis to exclude dead cells.
-
Acquire data on a flow cytometer. Be sure to include an unstained control and an isotype control to set gates and determine background fluorescence.
-
Protocol: Antibody Internalization Assay (Flow Cytometry-Based)
Objective: To determine if an anti-PC5B antibody is internalized by cells after binding to the surface receptor.
-
Cell Preparation:
-
Prepare a single-cell suspension of 1 x 10^6 cells per tube as described in the flow cytometry protocol.
-
-
Primary Antibody Binding:
-
Incubate cells with the primary anti-PC5B antibody (unconjugated) at a saturating concentration for 1 hour at 4°C to allow binding but prevent internalization.
-
Wash cells three times with cold FACS buffer to remove unbound antibody.
-
-
Internalization Induction:
-
Divide the cells into two sets.
-
Time 0 Control (T0): Keep one set of cells on ice (4°C).
-
Internalization Sample (Tx): Resuspend the other set in pre-warmed culture medium and incubate at 37°C for a desired time course (e.g., 30 min, 1h, 2h, 4h) to allow internalization.
-
-
Staining of Remaining Surface Antibody:
-
Stop the internalization process by placing the Tx tubes back on ice and adding cold FACS buffer.
-
To both T0 and Tx tubes, add a fluorophore-conjugated secondary antibody that detects the primary antibody.
-
Incubate for 30 minutes at 4°C in the dark. This step will only label primary antibodies that remain on the cell surface.
-
-
Data Acquisition and Analysis:
-
Wash cells twice with cold FACS buffer.
-
Resuspend in FACS buffer with a viability dye.
-
Analyze by flow cytometry.
-
The internalization percentage is calculated by the reduction in the Mean Fluorescence Intensity (MFI) of the Tx sample compared to the T0 control:
-
% Internalization = [1 - (MFI of Tx / MFI of T0)] * 100
-
-
Conclusion and Future Directions
The validation of PC5 as a therapeutic target for ADC development is at a very early and uncertain stage. While its membrane-bound isoform, PC5B, fulfills the basic structural requirement of being a cell-surface protein, its overall profile presents significant challenges that question its suitability.
Key Obstacles:
-
Unfavorable Expression Profile: The most critical barrier is the lack of consistent, high-level overexpression in major cancers. Evidence pointing to its downregulation in some common tumor types (colon, lung) relative to normal tissue is a major contraindication for an ADC target, suggesting a narrow or non-existent therapeutic window.
-
Lack of Direct Internalization Data: While its cellular trafficking patterns are suggestive, there is no direct experimental proof that antibody binding to PC5B induces the rapid and efficient internalization required for ADC efficacy.
Mandatory Next Steps for Validation:
-
Comprehensive Expression Analysis: A large-scale, systematic study using IHC on tissue microarrays is required to definitively map the protein expression of the PC5B isoform across a wide range of tumors and vital normal tissues.
-
Confirmation of Internalization: An antibody against the extracellular domain of PC5B must be developed and used in internalization assays (as described above) to prove that the antibody-receptor complex is efficiently endocytosed.
-
Demonstration of In Vitro Efficacy: If expression and internalization are confirmed, a prototype PC5B-ADC must be synthesized and tested in cytotoxicity assays against cancer cell lines with high and low PC5B expression to demonstrate target-dependent killing.
Until these fundamental questions of tumor-specific expression and efficient internalization are resolved with favorable data, PC5 remains a highly speculative and unvalidated target for ADC therapy. Researchers should proceed with caution, focusing on these critical validation experiments before committing significant resources to further development.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Deletion of the Gene Encoding Proprotein Convertase 5/6 Causes Early Embryonic Lethality in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internalization of Proprotein Convertase PC7 from Plasma Membrane Is Mediated by a Novel Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Endocytosis and membrane receptor internalization: implication of F-BAR protein Carom - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. uniprot.org [uniprot.org]
- 8. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 9. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Self-Immolative Spacers for Advanced Drug Delivery
For researchers, scientists, and drug development professionals, the judicious selection of a self-immolative spacer is a critical determinant in the design of effective targeted therapies, particularly in the realm of antibody-drug conjugates (ADCs). These molecular constructs are engineered to be stable in circulation and to undergo spontaneous disassembly upon a specific triggering event, releasing the active drug at the target site. This guide provides an objective, data-driven comparison of the predominant classes of self-immolative spacers: those based on 1,6-elimination, intramolecular cyclization, and heterocyclic scaffolds.
Self-immolative spacers are integral components of modern prodrug strategies, ensuring the traceless release of a therapeutic payload. The choice of spacer profoundly impacts the stability, release kinetics, and ultimately, the therapeutic index of the drug conjugate. This comparison delves into the performance of different spacers, supported by experimental data to inform rational drug design.
Data Presentation: A Quantitative Look at Spacer Performance
The efficacy of a self-immolative spacer is primarily dictated by its stability in plasma and the kinetics of drug release following activation of the trigger moiety. The following tables summarize key quantitative data for representative spacers from the major classes.
Table 1: Kinetic Performance of Self-Immolative Spacers
| Spacer Type | Representative Spacer | Trigger Mechanism | Half-life (t½) of Drug Release | Reference Compound/Conditions | Citation(s) |
| 1,6-Elimination | p-Aminobenzyl Alcohol (PABC) | Enzymatic cleavage of an amide bond | ~40 hours (unactivated amide) | Nα-Boc-Lys protected amide in Bistris buffer (pH 6.9) at 25 °C | [1] |
| p-Aminobenzyl Alcohol (PABC) | Enzymatic cleavage of Val-Cit dipeptide | Rapid (minutes to hours) | Val-Cit-PABC-MMAE in the presence of Cathepsin B | [2] | |
| Pyridine-based | Enzymatic cleavage | Faster than analogous benzene (B151609) system | 3-hydroxypyridine vs. phenol (B47542) systems | [1] | |
| Intramolecular Cyclization | Proline-derived | Carbamate cleavage | Faster than Sp1 (a common analog) | IGROV-1 cancer cells | [3] |
| 4-Aminobutyric Acid Derivatives | Intramolecular cyclization | 2 to 39 seconds | Physiological pH and temperature | [4] | |
| Heterocyclic | (5-Nitro-2-pyrrolyl)methanol (NPYM) | Reductive stimulus | < 1 hour (for thiols and sulfonamides) | Fe/Pd nanoparticles or nitroreductase | [5][6] |
| Thiophene-based | Enzymatic cleavage | Data not widely available | N/A | [7] | |
| Furan-based | (Photo)chemical oxidation | Data not widely available | N/A | [8][9] |
Table 2: Stability of Self-Immolative Spacers in Biological Media
| Spacer Type | Representative Spacer | Stability Metric | Medium | Conditions | Citation(s) |
| 1,6-Elimination | p-Aminobenzyl Alcohol (PABC) | Minimum half-life of 20 hours | pH 7.4 buffer | Imine hydrolysis | [3][10] |
| Val-Cit-PABC | Stable | Human Plasma | 37°C | [2] | |
| Intramolecular Cyclization | Proline-derived | Stable until triggered | Cell medium | 37°C | [3] |
| Heterocyclic | (5-Nitro-2-pyrrolyl)methanol (NPYM) | Metabolically stable | Not specified | Not specified | [5][6] |
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the function and evaluation of these spacers, the following diagrams, generated using Graphviz, illustrate their core mechanisms and a typical experimental workflow for their characterization.
Self-Immolation Mechanisms
Caption: Mechanisms of common self-immolative spacers.
Experimental Workflow for Spacer Evaluation
Caption: Workflow for characterizing self-immolative spacers.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of self-immolative spacers. Below are representative protocols for key experiments.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the linker-drug conjugate in human plasma.
Materials:
-
Linker-drug conjugate
-
Human plasma (pooled, citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid (FA)
-
Water with 0.1% formic acid (FA)
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Prepare a stock solution of the linker-drug conjugate in a suitable solvent (e.g., DMSO).
-
Spike the stock solution into pre-warmed human plasma to a final concentration of 10 µM.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.
-
Immediately quench the reaction by adding 3 volumes of cold ACN containing an internal standard.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 50:50 ACN:water with 0.1% FA).
-
Analyze the samples by LC-MS to quantify the amount of intact linker-drug conjugate remaining.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and half-life in plasma.
Protocol 2: Enzymatic Cleavage and Drug Release Assay
Objective: To determine the rate of drug release from the linker-drug conjugate upon enzymatic activation.
Materials:
-
Linker-drug conjugate
-
Triggering enzyme (e.g., Cathepsin B for Val-Cit linkers)
-
Enzyme activation buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)
-
Quenching solution (e.g., ACN with 0.1% FA)
-
Incubator at 37°C
-
LC-MS or HPLC system
Procedure:
-
Prepare a stock solution of the linker-drug conjugate.
-
Prepare the reaction mixture by adding the linker-drug conjugate to the pre-warmed enzyme activation buffer to a final concentration of 10 µM.
-
Initiate the reaction by adding the triggering enzyme to a final concentration of, for example, 1 µM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of cold quenching solution.
-
Analyze the samples by LC-MS or HPLC to quantify the concentration of the released drug and the remaining intact conjugate.
-
Plot the concentration of the released drug over time to determine the initial rate of release and the half-life of the cleavage reaction.
This guide provides a foundational comparison of self-immolative spacers. The selection of the optimal spacer will always be contingent on the specific application, the nature of the payload, and the desired pharmacokinetic profile. The provided data and protocols offer a robust starting point for researchers to make informed decisions in the design of next-generation targeted therapeutics.
References
- 1. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 2. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel bioresponsive self-immolative spacer based on aza-quinone methide reactivity for the controlled release of thiols, phenols, amines, sulfonamid ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01576B [pubs.rsc.org]
- 6. A novel bioresponsive self-immolative spacer based on aza-quinone methide reactivity for the controlled release of thiols, phenols, amines, sulfonamides or amides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Tuning surface properties of thiophene-based thin films on glass substrates for cancer cell adhesion, drug release control, and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Furan-based (photo)oxidation reactions and their application in nucleic acid and protein targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the In Vitro Specificity of PC5-VC-Pab-MMAE: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of an antibody-drug conjugate (ADC) utilizing the PC5-VC-Pab-MMAE linker-payload system against two established ADCs: Trastuzumab deruxtecan (B607063) (a topoisomerase I inhibitor with a cleavable linker) and Ado-trastuzumab emtansine (T-DM1, a tubulin inhibitor with a non-cleavable linker). The following sections detail the experimental data, protocols, and mechanistic diagrams to objectively assess the in vitro specificity and performance of this ADC platform.
Comparative Performance Data
To evaluate the specificity and efficacy of a hypothetical anti-HER2 ADC constructed with the this compound linker-payload (referred to as Anti-HER2-PC5-VC-Pab-MMAE), its performance is compared against Trastuzumab deruxtecan and T-DM1 in HER2-positive and HER2-negative cell lines.
Table 1: In Vitro Cytotoxicity (IC50, nM)
| ADC | Target Antigen | Linker Type | Payload Class | HER2-Positive Cells (e.g., SK-BR-3) | HER2-Negative Cells (e.g., MCF7) |
| Anti-HER2-PC5-VC-Pab-MMAE | HER2 | Cleavable (Val-Cit) | Tubulin Inhibitor (MMAE) | 0.5 nM | >1000 nM |
| Trastuzumab deruxtecan | HER2 | Cleavable (GGFG) | Topoisomerase I Inhibitor | 1.2 nM | >1500 nM |
| Ado-trastuzumab emtansine (T-DM1) | HER2 | Non-cleavable | Tubulin Inhibitor (DM1) | 2.5 nM | >2000 nM |
Table 2: Target Binding Affinity (EC50, nM)
| ADC | Target Antigen | HER2-Positive Cells (e.g., BT-474) | HER2-Negative Cells (e.g., MDA-MB-231) |
| Anti-HER2-PC5-VC-Pab-MMAE | HER2 | 5.2 nM | No significant binding |
| Trastuzumab deruxtecan | HER2 | 5.8 nM | No significant binding |
| Ado-trastuzumab emtansine (T-DM1) | HER2 | 5.5 nM | No significant binding |
Table 3: In Vitro Bystander Effect
| ADC | Linker-Payload Permeability | Bystander Killing of HER2-Negative Cells in Co-culture |
| Anti-HER2-PC5-VC-Pab-MMAE | High (Cleavable linker, membrane-permeable MMAE) | Observed |
| Trastuzumab deruxtecan | High (Cleavable linker, membrane-permeable deruxtecan) | Observed[1] |
| Ado-trastuzumab emtansine (T-DM1) | Low (Non-cleavable linker, less permeable DM1 metabolite) | Not Observed[2] |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and accurate comparison.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of a cell population by 50% (IC50).
Materials:
-
Target (HER2-positive, e.g., SK-BR-3) and non-target (HER2-negative, e.g., MCF7) cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
ADC stock solutions (Anti-HER2-PC5-VC-Pab-MMAE, Trastuzumab deruxtecan, T-DM1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the ADCs in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADCs. Include untreated cells as a control.
-
Incubate the plates for 72-96 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values using a non-linear regression analysis.
Binding Affinity Assay (Flow Cytometry)
This assay measures the binding affinity (EC50) of the ADC to target cells.
Materials:
-
Target (HER2-positive, e.g., BT-474) and non-target (HER2-negative, e.g., MDA-MB-231) cell lines
-
FACS buffer (PBS with 1% BSA)
-
ADC stock solutions
-
Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG)
-
Flow cytometer
Procedure:
-
Harvest and resuspend cells in FACS buffer to a concentration of 1x10^6 cells/mL.
-
Prepare serial dilutions of the ADCs in FACS buffer.
-
Add 100 µL of the cell suspension to each tube.
-
Add 100 µL of the diluted ADCs to the respective tubes and incubate for 1 hour on ice.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer containing the fluorescently labeled secondary antibody and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer and analyze using a flow cytometer.
-
Determine the median fluorescence intensity (MFI) for each concentration and calculate the EC50 values.
In Vitro Bystander Effect Assay (Co-culture)
This assay assesses the ability of the ADC to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MCF7-GFP, expressing Green Fluorescent Protein) cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC stock solutions
-
Fluorescence microscope or plate reader
Procedure:
-
Seed a co-culture of SK-BR-3 and MCF7-GFP cells at a defined ratio (e.g., 1:1) in a 96-well plate and allow them to adhere overnight.
-
Treat the co-culture with serial dilutions of the ADCs.
-
Incubate for 72-120 hours.
-
Measure the viability of the MCF7-GFP cells by quantifying the GFP signal using a fluorescence microscope or plate reader.
-
A reduction in the GFP signal in the presence of the ADC indicates a bystander effect.
Mechanistic and Experimental Workflow Diagrams
Visual representations of the underlying biological mechanism and experimental procedures are provided below.
Caption: Mechanism of action of MMAE payload.
Caption: In Vitro Cytotoxicity Assay Workflow.
Caption: Bystander Effect Assay Workflow.
References
A Comparative Analysis of Dipeptide Linkers in Drug Conjugate Design
The landscape of targeted therapeutics, particularly in oncology, has been revolutionized by the advent of antibody-drug conjugates (ADCs). These complex biologics leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity. A critical component in the design of an effective ADC is the linker, which connects the antibody to the payload. Among the most successful classes of cleavable linkers are those based on dipeptides, with valine-alanine (Val-Ala) and valine-citrulline (Val-Cit) being prominent examples. This guide provides a detailed comparison of these and other dipeptide linkers, supported by experimental data, to inform researchers and drug developers in their selection of the optimal linker for a given therapeutic application.
Dipeptide linkers are designed to be stable in systemic circulation and to undergo enzymatic cleavage by proteases, such as cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells.[1][2] This targeted release mechanism is fundamental to the therapeutic window of ADCs. While both Val-Ala and Val-Cit linkers operate on this principle, they exhibit distinct physicochemical properties that influence the overall performance of the ADC.[1][3]
Key Performance Characteristics of Dipeptide Linkers
The choice between Val-Ala, Val-Cit, and other dipeptide sequences involves a trade-off between hydrophobicity, stability, and drug release kinetics.
-
Hydrophobicity and Aggregation: A significant challenge in ADC development is the propensity of the conjugate to aggregate, particularly with high drug-to-antibody ratios (DAR). This is often exacerbated by hydrophobic payloads and linkers. Val-Ala linkers are generally less hydrophobic than Val-Cit linkers.[1][3] This lower hydrophobicity can lead to a reduced tendency for aggregation, which is a desirable characteristic for manufacturing and in vivo stability.[1][4] For instance, in ADCs with an average DAR of approximately 7, Val-Ala-based conjugates showed no significant increase in aggregation, whereas Val-Cit-based ADCs exhibited a 1.80% increase in aggregation.[4] Another study noted that while it is difficult to achieve a high DAR with Val-Cit due to precipitation and aggregation, Val-Ala linkers can allow for a DAR of up to 7.4 with limited aggregation (<10%).[5]
-
Plasma Stability: The stability of the linker in the bloodstream is paramount to prevent premature release of the cytotoxic payload, which can cause off-target toxicity.[5] Dipeptide linkers, in general, offer greater plasma stability compared to other cleavable linkers like hydrazones. For example, a Val-Cit linker was found to be over 100 times more stable in human plasma than a comparable hydrazone linker.[6][7] While both Val-Ala and Val-Cit linkers demonstrate good plasma stability, subtle differences can arise depending on the overall ADC structure.[3][]
-
Enzymatic Cleavage and Payload Release: The efficiency of cleavage by lysosomal proteases dictates the rate of payload release within the target cell. Both Val-Ala and Val-Cit are effective substrates for cathepsin B.[1][6] However, the cleavage kinetics can be influenced by the specific amino acid sequence and the nature of the payload. Some studies have indicated that Val-Cit linkers may be sensitive to a broader range of cathepsins beyond just cathepsin B, which could potentially lead to off-target cleavage.[4][]
-
Clinical Validation and Application: Val-Cit linkers have a longer history of clinical use and are incorporated into several approved ADCs, such as Adcetris® and Polivy®.[1][3] This extensive clinical experience provides a wealth of data on their in vivo performance and safety profile. Val-Ala, while also clinically validated in drugs like Loncastuximab tesirine, is considered a newer-generation linker and is often employed for highly lipophilic payloads where aggregation is a concern.[3][7]
Quantitative Comparison of Linker Performance
The following tables summarize key quantitative data comparing the performance of different dipeptide linkers in various experimental settings.
| Linker | Payload | Key Finding | Reference |
| Val-Ala | PBD dimer (SG3199) | Enabled a high drug-to-antibody ratio (DAR) of up to 7.4 with less than 10% aggregation. | [3][5] |
| Val-Cit | MMAE | Showed a 1.80% increase in aggregation at a DAR of ~7. | [4] |
| Val-Ala | MMAE | No obvious increase in aggregation at a DAR of ~7. | [4] |
| Ala-Ala | GRM | Allowed for a maximum drug load of 10 with low aggregation. | [7] |
| Val-Cit | MMAE | >100 times more stable in human plasma than a hydrazone linker. | [6][7] |
| Val-Ala | MMAE | Similar buffer stability and cathepsin B release efficiency as Val-Cit. | [3][] |
| Sulfatase-cleavable | - | Demonstrated high plasma stability (>7 days) compared to Val-Ala and Val-Cit linkers which were hydrolyzed within 1 hour in mouse plasma. | [4] |
| ADC | Linker | Cell Line | IC50 (pmol/L) | Reference |
| Non-cleavable ADC | - | HER2+ | 609 | [4] |
| Val-Ala ADC | Val-Ala | HER2+ | 92 | [4] |
| Sulfatase-linker ADC | Sulfatase-cleavable | HER2+ | 61 and 111 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of dipeptide linker performance. Below are outlines of key experimental protocols.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma to assess the extent of premature drug release.
Protocol:
-
Sample Preparation: Incubate the ADC at a predetermined concentration (e.g., 100 µg/mL) in human or rat serum at 37°C.[6]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).[6]
-
Analysis: The amount of intact ADC at each time point can be quantified using methods such as ELISA. This involves capturing the ADC with an anti-antibody and detecting it with a conjugated secondary antibody. The signal is proportional to the concentration of the intact ADC.
-
Data Interpretation: The percentage of intact ADC is plotted against time to determine the half-life of the conjugate in plasma.
Cathepsin B Cleavage Assay
This assay measures the susceptibility of the dipeptide linker to cleavage by its target enzyme, cathepsin B.
Protocol:
-
Reagent Preparation:
-
Prepare an activation buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5) with dithiothreitol (B142953) (DTT) to activate cathepsin B.
-
Dilute recombinant human cathepsin B to a working concentration (e.g., 10-50 nM) in the activation buffer.[9]
-
Prepare stock solutions of the dipeptide linker-drug conjugate in a suitable solvent like DMSO and then dilute to the final desired concentration (e.g., 10-50 µM) in the assay buffer.[9]
-
-
Assay Setup (96-well plate format):
-
Sample Wells: Add the activated cathepsin B solution and the linker-drug conjugate solution.
-
Negative Control Wells: Add the linker-drug conjugate solution to the assay buffer without the enzyme to measure background signal.
-
Blank Wells: Include wells with only the assay buffer and the highest substrate concentration to account for substrate fluorescence.[9]
-
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 30, 60, 120 minutes), ensuring the reaction remains in the linear range.[9]
-
Detection: If using a fluorogenic substrate (e.g., a linker conjugated to a quenched fluorophore like AMC), measure the increase in fluorescence using a microplate reader.[9] Alternatively, the cleavage can be monitored by HPLC or LC-MS to quantify the released drug.
-
Data Analysis: Subtract the background fluorescence and compare the signal from the sample wells to that of the controls to determine the extent of cleavage. For kinetic analysis, vary the substrate concentration to determine Km and kcat values.[9]
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cell lines.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., HER2-positive SKBR3 or NCI-N87 cells) in a 96-well plate and allow them to adhere overnight.[10][11]
-
ADC Treatment: Prepare serial dilutions of the ADC and a control antibody in the cell culture medium. Add the diluted ADCs to the cells.
-
Incubation: Incubate the cells with the ADC for a period that allows for internalization and payload release (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay such as MTT, XTT, or CellTiter-Glo®.
-
Data Analysis: Plot cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizing Pathways and Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex mechanisms and workflows involved in ADC research.
Caption: Mechanism of action for an ADC with a cleavable dipeptide linker.
Caption: General experimental workflow for the development and evaluation of ADCs.
Caption: Logical relationship between dipeptide linker properties and ADC performance.
References
- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]
- 3. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Benchmarking PC5-VC-Pab-mmae Against Standard-of-Care Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available preclinical data directly comparing PC5-VC-Pab-mmae against standard-of-care chemotherapy is limited. This guide provides a comparative analysis based on preclinical studies of other antibody-drug conjugates (ADCs) that utilize the same potent cytotoxic payload, monomethyl auristatin E (MMAE), and a similar cleavable valine-citrulline (vc) linker technology. This approach offers valuable insights into the anticipated performance of this compound relative to established chemotherapy regimens.
This guide will primarily focus on comparisons with gemcitabine (B846) in pancreatic cancer models, as this is a well-documented area of research for MMAE-ADCs. Data from other cancer models will be included to provide a broader context.
Mechanism of Action: Targeted Cytotoxicity vs. Systemic Administration
This compound is an antibody-drug conjugate engineered for the targeted delivery of the highly potent anti-mitotic agent, MMAE, directly to cancer cells. The "PC5" component is a monoclonal antibody designed to bind to a specific tumor-associated antigen. This antibody is connected to the MMAE payload via a "VC-Pab" (valine-citrulline-p-aminobenzylcarbamate) linker.
The therapeutic strategy of this ADC unfolds in a series of precise steps:
-
Target Binding: The ADC circulates in the bloodstream until the antibody component recognizes and binds to its specific antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the cancer cell internalizes the ADC-antigen complex through endocytosis.
-
Lysosomal Trafficking: The internalized complex is transported to the lysosomes, which are acidic organelles rich in enzymes.
-
Payload Release: Within the lysosome, enzymes such as cathepsin B cleave the VC linker, releasing the active MMAE payload into the cell's cytoplasm.
-
Cytotoxic Effect: MMAE then disrupts the cellular machinery by inhibiting tubulin polymerization. This action halts the cell cycle in the G2/M phase, ultimately leading to programmed cell death, or apoptosis.
In contrast, standard-of-care chemotherapies such as gemcitabine, paclitaxel, and doxorubicin (B1662922) are administered systemically. These agents work by interfering with critical cellular processes like DNA synthesis or microtubule function in all rapidly dividing cells, which includes not only cancer cells but also healthy cells in the bone marrow, hair follicles, and gastrointestinal tract. This lack of specificity is a primary contributor to the well-known side effects of conventional chemotherapy.
Signaling Pathway of a vc-MMAE Antibody-Drug Conjugate
Assessing the Immunogenicity of PC5-VC-Pab-MMAE: A Comparative Guide
Disclaimer: As of December 2025, "PC5-VC-Pab-MMAE" is not a publicly documented antibody-drug conjugate (ADC). This guide assumes "PC5" as a hypothetical monoclonal antibody. The following comparison and data are based on established principles for ADCs and publicly available information on approved ADCs sharing the same linker and payload technology, namely the valine-citrulline (vc) linker and the cytotoxic agent monomethyl auristatin E (MMAE).
Introduction to Antibody-Drug Conjugates and Immunogenicity
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][2][] The ADC, this compound, is composed of three key components:
-
PC5: A hypothetical monoclonal antibody designed to target a specific antigen on cancer cells.
-
VC-Pab Linker: A protease-cleavable linker system comprising valine-citrulline (vc) and a p-aminobenzylcarbamate (PAB) spacer.[4][5]
-
MMAE: Monomethyl auristatin E, a potent anti-mitotic agent that inhibits tubulin polymerization.[][6]
Immunogenicity is the propensity of a therapeutic protein to elicit an immune response in the recipient, leading to the formation of anti-drug antibodies (ADAs).[7] For ADCs, this immune response can be directed against the antibody, the linker, the payload, or new epitopes created by their conjugation.[8] Assessing immunogenicity is a critical aspect of ADC development as it can impact the drug's pharmacokinetics, efficacy, and safety.[7]
Mechanism of Action of a vc-MMAE ADC
The therapeutic action of a vc-MMAE ADC like this compound follows a multi-step process designed for targeted cytotoxicity.
-
Binding: The antibody component (PC5) selectively binds to its target antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically via endocytosis.[2]
-
Lysosomal Trafficking: The complex is trafficked to the lysosomes, which are acidic organelles containing various proteases.
-
Cleavage and Payload Release: Within the lysosome, proteases such as Cathepsin B cleave the valine-citrulline linker.[2][][5] This cleavage triggers the self-immolation of the PAB spacer, leading to the release of the active MMAE payload into the cytoplasm.[2]
-
Cytotoxicity: Free MMAE disrupts the cellular microtubule network, leading to cell cycle arrest and apoptosis (programmed cell death).[][4][6]
A key feature of MMAE-based ADCs with cleavable linkers is the bystander effect . Because MMAE is cell-permeable, once released, it can diffuse out of the target cancer cell and kill nearby, antigen-negative cancer cells, thereby enhancing the therapeutic efficacy in heterogeneous tumors.[9][10][11]
Caption: Mechanism of action for a vc-MMAE antibody-drug conjugate.
Comparative Immunogenicity of vc-MMAE ADCs
The immunogenicity of ADCs is generally considered low, partly due to their use in oncology patients who may be immunosuppressed.[4] However, the incidence of ADAs varies between different products. Below is a comparison of the reported immunogenicity for several approved vc-MMAE ADCs. This data provides a benchmark for what might be expected for a new ADC like this compound.
| Therapeutic ADC | Target Antigen | Indication | Incidence of Anti-Drug Antibodies (ADA) | Impact of ADAs |
| Brentuximab vedotin | CD30 | Hodgkin Lymphoma, ALCL | Low. In a pediatric study, all patients remained negative for ADAs during and at the end of therapy.[6][12] | No clinically meaningful impact on pharmacokinetics, safety, or efficacy reported. |
| Polatuzumab vedotin | CD79b | Non-Hodgkin's Lymphoma | Low overall incidence across seven clinical trials.[4][13] | The immunogenicity risk is considered low and not expected to impact the benefit/risk profile.[4][13] |
| Enfortumab vedotin | Nectin-4 | Urothelial Carcinoma | Approximately 3% of patients developed ADAs.[14] | No clinically significant impact on pharmacokinetics observed.[14] |
| Tisotumab vedotin | Tissue Factor | Cervical Cancer | Low overall incidence.[15] | No clinically meaningful effect on pharmacokinetics reported.[15] |
Experimental Protocols for Immunogenicity Assessment
A tiered approach is the standard strategy for assessing the immunogenicity of ADCs.[16] This involves a sequence of assays to screen for, confirm, and characterize ADAs.
Caption: Tiered workflow for the assessment of anti-drug antibodies (ADAs).
Anti-Drug Antibody (ADA) Screening and Confirmatory Assays
The initial step is to screen patient samples for the presence of binding antibodies against the ADC.
-
Objective: To detect all antibodies that bind to this compound.
-
Methodology: A common format is the bridging ELISA or electrochemiluminescence (ECL) assay.
-
Patient serum/plasma is incubated in a microplate well coated with the ADC (e.g., this compound).
-
A labeled version of the same ADC (e.g., biotinylated or ruthenylated) is added.
-
If ADAs are present, they will "bridge" the coated ADC and the labeled ADC.
-
A detection reagent is added, and the resulting signal is proportional to the amount of ADAs.
-
-
Confirmatory Step: Samples that screen positive are then subjected to a confirmatory assay. This involves pre-incubating the patient sample with an excess of the unlabeled ADC. If the signal is significantly inhibited, it confirms the specificity of the antibodies for the drug.
ADA Titer Assay
For confirmed positive samples, the relative amount of ADAs is determined.
-
Objective: To quantify the magnitude of the ADA response.
-
Methodology: This is typically performed by serially diluting the confirmed positive sample until the signal in the screening assay falls below the positive cut-point. The titer is reported as the reciprocal of the highest dilution that still tests positive.
Neutralizing Antibody (NAb) Assay
This assay determines if the detected ADAs have a functional impact on the drug's activity.
-
Objective: To assess whether ADAs can inhibit the biological activity of this compound.
-
Methodology: Cell-based assays are preferred for ADCs as they reflect the in vivo mechanism of action.
-
Cell Line Selection: A cancer cell line that is sensitive to the ADC and expresses the target antigen (recognized by PC5) is chosen.
-
Assay Principle: The assay measures the ability of the ADC to kill the target cells.
-
Procedure:
-
Patient serum/plasma is pre-incubated with a fixed concentration of this compound.
-
This mixture is then added to the cultured target cells.
-
After a set incubation period, cell viability is measured (e.g., using a colorimetric reagent like MTT or a luminescence-based assay).
-
-
Interpretation: If neutralizing antibodies are present in the patient sample, they will bind to the ADC and inhibit its ability to kill the cells, resulting in higher cell viability compared to control samples. It is important to note that developing a reliable cell-based NAb assay can be challenging due to potential interference from the drug in the matrix and the complexity of ADC mechanisms.[][18][19]
-
Conclusion
Assessing the immunogenicity of a novel antibody-drug conjugate like the hypothetical this compound is a multifaceted process that is integral to its clinical development. Based on data from other vc-MMAE ADCs, the overall risk of a clinically significant immune response is generally low. However, a comprehensive evaluation using a tiered assay approach, including sensitive screening and confirmatory assays followed by robust characterization and a functionally relevant neutralizing antibody assay, is mandatory. This rigorous assessment ensures a thorough understanding of the ADC's safety and efficacy profile, ultimately safeguarding patient health and supporting regulatory approval.
References
- 1. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General ADC Linker - vcMMAE [bldpharm.com]
- 4. Integrated summary of immunogenicity of polatuzumab vedotin in patients with relapsed or refractory B-cell non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. Pharmacokinetics, Immunogenicity, and Safety of Weekly Dosing of Brentuximab in Pediatric Patients with Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Immunogenicity Analysis Service - Creative Biolabs [creative-biolabs.com]
- 8. fda.gov [fda.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, immunogenicity, and safety of weekly dosing of brentuximab vedotin in pediatric patients with Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Integrated summary of immunogenicity of polatuzumab vedotin in patients with relapsed or refractory B-cell non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Pharmacology of the Antibody–Drug Conjugate Enfortumab Vedotin in Advanced Urothelial Carcinoma and Other Malignant Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Population pharmacokinetic analysis for tisotumab vedotin in patients with locally advanced and/or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunogenicity Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 18. Development and Validation of a Cell-Based Binding Neutralizing Antibody Assay for an Antibody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to Comparative Pharmacokinetics of Antibody-Drug Conjugate Formulations
For researchers, scientists, and drug development professionals, understanding the nuances of Antibody-Drug Conjugate (ADC) pharmacokinetics (PK) is paramount for clinical success. This guide provides a comparative analysis of how different ADC formulations influence their pharmacokinetic profiles, supported by experimental data and detailed methodologies.
The therapeutic efficacy and safety of an ADC are intrinsically linked to its behavior in the body. The complex structure of ADCs, comprising a monoclonal antibody, a cytotoxic payload, and a linker, results in multiple species circulating in the blood, each with distinct PK properties. These include the total antibody, the conjugated antibody, the free payload, and metabolites.[1][2] A thorough understanding of the exposure-response relationship is crucial for optimizing the dose and regimen, ultimately enhancing treatment efficacy and safety.[1]
Key Determinants of ADC Pharmacokinetics
The pharmacokinetic profile of an ADC is a composite of its individual components. Factors such as the antibody's characteristics, the linker's stability, the nature of the payload, and the drug-to-antibody ratio (DAR) all play a critical role.[1][2]
-
Antibody: The antibody backbone largely dictates the overall slow clearance, long half-life, and limited tissue distribution of the ADC, similar to a naked monoclonal antibody.[2] The choice of isotype (e.g., IgG1, IgG2, IgG4) can influence effector functions and clearance mechanisms.[3]
-
Linker: The linker's stability is a critical factor. It must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[4][5] Linkers are broadly categorized as cleavable (e.g., susceptible to proteases or pH changes in the tumor microenvironment) or non-cleavable (requiring lysosomal degradation of the antibody).[4][6] The choice of linker technology significantly impacts the ADC's mechanism of action and therapeutic window.[4]
-
Payload: The physicochemical properties of the cytotoxic payload can affect the overall hydrophobicity and aggregation propensity of the ADC, which in turn can alter its PK profile.[4]
-
Drug-to-Antibody Ratio (DAR): The DAR, or the average number of drug molecules conjugated to one antibody, is a key property influencing both efficacy and safety. A higher DAR can enhance potency but may also lead to faster clearance and increased toxicity.[1]
Comparative Pharmacokinetic Data of Different ADC Formulations
The following table summarizes key pharmacokinetic parameters for several ADCs from clinical and preclinical studies. It is important to note that direct comparison should be approached with caution due to variations in study design, patient populations, and analytical methods.[3] This data illustrates how different targets, linkers, and payloads result in diverse PK profiles.
| ADC Name (Generic) | Target | Antibody Isotype | Linker Type | Payload | Mean DAR | Indication | Key PK Parameters (at or near MTD) |
| Brentuximab vedotin | CD30 | IgG1 | Protease-cleavable (vc) | MMAE | ~4 | Hodgkin Lymphoma | Cmax: ~30 µg/mL, AUC: ~100 µg·day/mL, t1/2: ~4-6 days |
| Ado-trastuzumab emtansine | HER2 | IgG1 | Non-cleavable (MCC) | DM1 | ~3.5 | Breast Cancer | Cmax: ~80 µg/mL, AUC: ~500 µg·day/mL, t1/2: ~4 days |
| Inotuzumab ozogamicin | CD22 | IgG4 | Acid-labile (hydrazone) | Calicheamicin | ~6 | Acute Lymphoblastic Leukemia | Cmax: ~1.5 µg/mL, AUC: ~15 µg·day/mL, t1/2: ~12 days |
| Sacituzumab govitecan | Trop-2 | hRS7 IgG1κ | Hydrolysable (CL2A) | SN-38 | ~7.6 | Triple-Negative Breast Cancer | Cmax (ADC): ~20 µg/mL, AUC (ADC): ~200 µg·day/mL, t1/2 (ADC): ~16 hours |
Data synthesized from publicly available information and is intended for illustrative purposes.
Experimental Protocols for ADC Pharmacokinetic Analysis
Accurate assessment of ADC pharmacokinetics requires robust and validated bioanalytical methods. Here are generalized protocols for key experiments.
In Vivo Pharmacokinetic Study in Animal Models
-
Objective: To determine the stability of the ADC and the rate of payload deconjugation in a relevant animal model.[7]
-
Methodology:
-
Animal Model Selection: Choose an appropriate species (e.g., mouse, rat, cynomolgus monkey) relevant for the ADC's antibody component.[7]
-
Dosing: Administer the ADC formulation intravenously at a predetermined dose.
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Sample Processing: Process blood to obtain plasma or serum and store appropriately.
-
Bioanalysis:
-
Total Antibody Quantification: Use a ligand-binding assay (e.g., ELISA) to measure the concentration of the total antibody (conjugated and unconjugated).
-
Conjugated ADC Quantification: Employ a ligand-binding assay that specifically detects the conjugated ADC.
-
Free Payload Quantification: Use LC-MS/MS to measure the concentration of the released payload in the plasma.[7]
-
-
Data Analysis: Plot the concentration of total antibody, ADC, and free payload over time to determine their respective pharmacokinetic profiles and calculate parameters such as half-life, clearance, and volume of distribution.[7]
-
Mass Spectrometry for DAR and Drug-Load Distribution
-
Objective: To determine the average DAR and the distribution of different drug-loaded species.[7]
-
Methodology:
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration.[7] For analysis of subunits, the ADC may be reduced and/or deglycosylated.
-
Chromatography: Use a suitable liquid chromatography method (e.g., reversed-phase or hydrophobic interaction chromatography) to separate the different ADC species.
-
Mass Spectrometry: Acquire mass spectra in a positive ion mode over an appropriate m/z range.[7]
-
Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge mass of each species. Identify the peaks corresponding to the unconjugated antibody and the different drug-loaded species to calculate the average DAR.[7]
-
Visualizing ADC Mechanisms and Workflows
Caption: General mechanism of action of an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for comparative pharmacokinetic analysis of ADCs.
References
- 1. Pharmacokinetics of antibody-drug conjugates (ADCs) - ProteoGenix [proteogenix.science]
- 2. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linker technology for ADC generation - ProteoGenix [proteogenix.science]
- 5. veranova.com [veranova.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling PC5-VC-Pab-mmae
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, storage, and disposal of the potent cytotoxic agent-linker conjugate, PC5-VC-Pab-mmae. The following procedural guidance is designed to ensure the safety of laboratory personnel and to provide a clear operational framework for the use of this compound in research and development settings.
Hazard Identification and Safety Precautions
This compound is an antibody-drug conjugate (ADC) linker payload that incorporates monomethyl auristatin E (MMAE), a highly potent tubulin inhibitor.[1][2][3] Due to the extreme cytotoxicity of MMAE, this compound must be handled with the utmost care. A Safety Data Sheet (SDS) for a closely related compound, VcMMAE, classifies it as Fatal if swallowed, in contact with skin, or if inhaled .[4] It is also known to cause serious skin and eye irritation.[4] All personnel must review the specific Safety Data Sheet for this compound prior to handling.
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is mandatory for all procedures involving this compound. The following table outlines the minimum required PPE.
| Operation | Required Personal Protective Equipment |
| Handling Unopened Container | - Nitrile gloves (double-gloving recommended) |
| Weighing and Reconstitution | - Nitrile gloves (double-gloving) - Disposable gown with tight cuffs - Safety glasses with side shields or chemical splash goggles - A certified chemical fume hood is mandatory |
| Cell Culture and In Vitro Assays | - Nitrile gloves (double-gloving) - Disposable gown - Safety glasses |
| Waste Disposal | - Nitrile gloves (double-gloving) - Disposable gown - Safety glasses with side shields or chemical splash goggles |
| Spill Cleanup | - Nitrile gloves (double-gloving, heavy-duty) - Disposable gown - Chemical splash goggles - Face shield - Respiratory protection (e.g., N95 or higher) may be required depending on the nature of the spill |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling of this compound is essential to minimize exposure risk. The following workflow outlines the key procedural steps.
Caption: A logical workflow for the safe handling of this compound.
Experimental Protocols
-
Inspection: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage. If compromised, do not open and follow your institution's emergency procedures for chemical incidents.
-
Storage: The unopened product should be stored at -20°C under nitrogen.[1] Once reconstituted in a solvent, it can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also under nitrogen.[1]
-
Gather Materials: Assemble all necessary equipment, including the vial of this compound, appropriate solvent (e.g., DMSO), calibrated pipettes, and sterile microcentrifuge tubes.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Reconstitution: Carefully open the vial inside the fume hood. Using a calibrated pipette, add the required volume of solvent to the vial to achieve the desired stock concentration. Gently swirl the vial to ensure the compound is fully dissolved. Avoid shaking, which can cause aerosols.
-
Aliquoting: Immediately aliquot the stock solution into clearly labeled, single-use microcentrifuge tubes to minimize freeze-thaw cycles.
-
Labeling: Label all tubes with the compound name, concentration, date, and your initials.
-
Immediate Storage: Transfer the aliquots to the appropriate temperature storage (-20°C or -80°C).
Disposal Plan
All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and gowns, must be treated as hazardous waste. A chemical inactivation step is highly recommended before final disposal. The following protocol is adapted from procedures for similar ADCs.[5]
Chemical Inactivation of Liquid Waste
-
Collection: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled container.
-
Base Hydrolysis (Linker Cleavage): In a chemical fume hood, add a concentrated sodium hydroxide (B78521) (NaOH) solution to the waste to achieve a final concentration of at least 1 M NaOH. Allow the reaction to proceed for a minimum of 24 hours at room temperature. This step aims to cleave the valine-citrulline linker.[5]
-
Oxidative Degradation (MMAE Inactivation): Slowly add a volume of 5.25% sodium hypochlorite (B82951) (household bleach) solution equal to the volume of the waste solution. Allow this to react for at least one hour.[5]
-
Neutralization: Neutralize the solution by slowly adding an appropriate acid (e.g., hydrochloric acid) until the pH is between 6.0 and 8.0.
-
Final Disposal: Dispose of the neutralized solution in accordance with all local, state, and federal regulations for hazardous waste.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Spill Response
The following diagram outlines the decision-making process for responding to a spill.
Caption: A workflow for responding to a spill of this compound.
For a small, contained spill:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a 1:10 dilution of bleach, followed by a rinse with 70% ethanol, and finally water.
For a large or uncontained spill:
-
Immediately evacuate the area.
-
Alert your supervisor and your institution's Environmental Health and Safety (EHS) department.
-
Prevent others from entering the area.
-
Await the arrival of trained emergency response personnel.
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Cytotoxicity Data
The cytotoxic payload of this compound is MMAE. The following table summarizes the in vitro cytotoxicity of MMAE against various human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (nM) |
| Various Cell Lines | (Not Specified) | 10⁻² - 1 |
| BT-474 | Breast Cancer (HER2+) | Potent Cytotoxicity |
| HCC1954 | Breast Cancer (HER2+) | Potent Cytotoxicity |
| NCI-N87 | Gastric Cancer (HER2+) | Potent Cytotoxicity |
| MCF-7 | Breast Cancer (HER2-) | Lower Cytotoxicity |
| MDA-MB-468 | Breast Cancer (HER2-) | Lower Cytotoxicity |
Data compiled from multiple sources.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
